Pristanic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H38O2 |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
2-deuterio-2-(dideuteriomethyl)-6,10,14-trimethylpentadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)/i5D2,18D |
InChI Key |
PAHGJZDQXIOYTH-ZAZGUUFFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pristanic Acid-d3: A Technical Guide for Researchers
Introduction
Pristanic acid-d3 is the deuterium-labeled form of pristanic acid, a branched-chain fatty acid found in human plasma. Pristanic acid itself is derived from the metabolism of phytanic acid, which is obtained from dietary sources such as dairy products, meat, and fish.[1] In clinical and research settings, this compound serves as a crucial internal standard for the accurate quantification of endogenous pristanic acid levels by mass spectrometry-based methods.[2] The measurement of pristanic acid is vital for the diagnosis and monitoring of several inherited metabolic disorders, primarily peroxisomal biogenesis disorders where its accumulation is a key biomarker.[3][4] This document provides a comprehensive overview of the chemical properties, metabolic significance, and analytical methodologies related to this compound.
Core Chemical and Physical Properties
This compound is specifically designed for use in stable isotope dilution analysis, providing a reliable reference for the precise measurement of its unlabeled counterpart. Its physical and chemical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,6,10,14-tetramethylpentadecanoic acid-d3 | |
| Synonyms | 6,10,14-trimethyl-2-(methyl-d3)-pentadecanoic acid | |
| CAS Number | 1383920-14-6 | [2][5][6] |
| Molecular Formula | C₁₉H₃₅D₃O₂ | [5] |
| Molecular Weight | 301.52 g/mol | [5] |
| Unlabeled MW | 298.50 g/mol | [7][8][9] |
| Purity | >98% | [5] |
| Physical State | Supplied neat or in a solution (e.g., ethanol) | [5][10] |
| Storage | Room temperature | [2][5] |
| Solubility | Soluble in chloroform (B151607) and methanol | [10] |
| Intended Use | Internal standard for GC- or LC-MS quantification of pristanic acid | [2] |
Metabolic Pathway and Biological Significance
Pristanic acid is a product of fatty acid metabolism that occurs within the peroxisomes.[11] It is formed through the alpha-oxidation of phytanic acid, a process necessary to bypass the methyl group that prevents direct beta-oxidation.[11] Once formed, pristanic acid is activated to pristanoyl-CoA and subsequently undergoes peroxisomal beta-oxidation.[1][7] In certain genetic disorders, such as Zellweger syndrome or bifunctional protein deficiency, defects in peroxisomal function lead to the accumulation of both phytanic and pristanic acids in plasma and tissues.[1][7] Pristanic acid also functions as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[7]
Experimental Protocols: Quantification in Plasma
The use of this compound as an internal standard is central to the reliable quantification of pristanic acid in biological matrices. Stable isotope dilution mass spectrometry is the gold standard method for this purpose.[3][4][12]
General Workflow
The analytical process involves sample preparation, derivatization to improve chromatographic performance and ionization efficiency, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]
Detailed Methodology: Stable Isotope Dilution GC-MS
This protocol is a representative example for the analysis of pristanic acid in plasma.
-
Sample Preparation:
-
To a 20 µL plasma sample, add a known amount of this compound solution (internal standard).[13]
-
Perform alkaline hydrolysis to release fatty acids from lipids.
-
Acidify the sample and extract the fatty acids using a suitable organic solvent (e.g., hexane) via liquid-liquid extraction.[12]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried extract is derivatized to create a more volatile and thermally stable compound suitable for GC analysis.[12][13]
-
A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added and the mixture is heated (e.g., at 60°C for 30 minutes) to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.[12]
-
-
GC-MS Analysis:
-
Gas Chromatograph: Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Oven Program: Use a temperature gradient to separate the fatty acids.
-
Mass Spectrometer: Operate the MS in electron impact (EI) ionization mode.[3]
-
Data Acquisition: Use Selected Ion Monitoring (SIM) to monitor specific ions for the derivatized pristanic acid and this compound, increasing sensitivity and selectivity.[12]
-
-
Quantification:
-
A calibration curve is generated using standards with known concentrations of pristanic acid and a fixed concentration of this compound.
-
The concentration of pristanic acid in the unknown sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.[12] This ratio-based method corrects for variations in sample extraction and instrument response.
-
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. larodan.com [larodan.com]
- 6. This compound | CAS#:1383920-14-6 | Chemsrc [chemsrc.com]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. Pristanic acid | C19H38O2 | CID 123929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Origin of Pristanic Acid-d3
Abstract: This technical guide provides a comprehensive overview of the origins, metabolic pathways, and applications of Pristanic acid and its deuterated isotopologue, Pristanic acid-d3. Pristanic acid is a naturally occurring branched-chain fatty acid derived from dietary sources and the metabolism of phytanic acid.[1][2] Its deuterated form, this compound, is a synthetically produced compound crucial for research and diagnostic applications, particularly as an internal standard for mass spectrometry.[3] This document details the metabolic pathways involving pristanic acid, outlines the conceptual basis for the synthesis of this compound, presents relevant quantitative data, and describes key experimental protocols for its use. The intended audience includes researchers, scientists, and professionals in the field of drug development and metabolic disorders.
The Natural Origin and Metabolic Significance of Pristanic Acid
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a terpenoid acid found at micromolar levels in the plasma of healthy individuals.[1][2] Its presence in the human body is attributed to two primary sources: direct dietary intake and as a metabolic byproduct of phytanic acid.[1][2]
Dietary Sources and Endogenous Production
Pristanic acid is ingested from various food sources, including dairy products, meat, fish, and animal fats.[1][4] However, a significant portion arises from the endogenous breakdown of phytanic acid, a branched-chain fatty acid derived from the metabolism of phytol, a constituent of chlorophyll (B73375) found in green vegetables.[4][5]
The Phytanic Acid Alpha-Oxidation Pathway
Due to a methyl group on its beta-carbon, phytanic acid cannot be degraded by the standard beta-oxidation pathway.[6] Instead, it undergoes alpha-oxidation, a process that removes one carbon atom to yield pristanic acid.[6] This conversion primarily occurs in peroxisomes and is a critical step for metabolizing dietary phytanic acid.[4][6]
Peroxisomal Beta-Oxidation of Pristanic Acid
Once formed, pristanic acid is activated to its coenzyme A (CoA) ester, pristanoyl-CoA, and subsequently degraded via peroxisomal beta-oxidation.[1] This pathway involves a sequence of reactions that shorten the fatty acid chain.[6] After three cycles of beta-oxidation in the peroxisome, the resulting product, 4,8-dimethylnonanoyl-CoA, is transported to the mitochondria for further oxidation.[6][7]
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1189-37-3: Pristanic acid | CymitQuimica [cymitquimica.com]
- 6. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolism of Pristanic Acid-d3 and Phytanic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core aspects of pristanic acid and phytanic acid metabolism. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on peroxisomal disorders and related metabolic pathways. This guide delves into the biochemical pathways, enzymatic reactions, and analytical methodologies crucial for studying these branched-chain fatty acids. Special emphasis is placed on the role of deuterium-labeled pristanic acid (pristanic acid-d3) in quantitative analysis.
Introduction to Phytanic Acid and Pristanic Acid
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid that humans acquire primarily through their diet, particularly from dairy products, meat from ruminant animals, and certain fish.[1][2] Its precursor, phytol (B49457), is a component of chlorophyll.[3] Due to a methyl group on its β-carbon, phytanic acid cannot be directly metabolized through the β-oxidation pathway that degrades most fatty acids.[4][5] Instead, it undergoes an initial α-oxidation step in the peroxisomes to yield pristanic acid (2,6,10,14-tetramethylpentadecanoic acid).[2][4] Pristanic acid, now lacking the obstructing β-methyl group, can then be further catabolized via β-oxidation.[2][4]
Defects in the metabolism of these fatty acids lead to their accumulation in tissues and plasma, resulting in a group of genetic disorders known as peroxisomal disorders, the most notable of which is Refsum disease.[2][4] The study of these metabolic pathways is therefore critical for the diagnosis and development of potential therapies for these conditions.
Metabolic Pathways
The breakdown of phytanic acid is a multi-step process involving both α- and β-oxidation, primarily occurring within the peroxisomes.
Alpha-Oxidation of Phytanic Acid
The initial degradation of phytanic acid occurs via α-oxidation, a process that shortens the fatty acid chain by one carbon.[2][4]
The key enzymatic steps are:
-
Activation: Phytanic acid is first activated to its coenzyme A (CoA) ester, phytanoyl-CoA, by a long-chain acyl-CoA synthetase.[2]
-
Hydroxylation: Phytanoyl-CoA is then hydroxylated at the α-carbon by phytanoyl-CoA 2-hydroxylase (PhyH) , an Fe(II) and 2-oxoglutarate-dependent oxygenase, to form 2-hydroxyphytanoyl-CoA.[6][7] This is the rate-limiting step in phytanic acid α-oxidation and the defective enzyme in adult Refsum disease.[2][6]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, into pristanal (B217276) and formyl-CoA.[8][9]
-
Dehydrogenation: Pristanal is subsequently oxidized to pristanic acid by an aldehyde dehydrogenase.[2]
Beta-Oxidation of Pristanic Acid
Once formed, pristanic acid is activated to pristanoyl-CoA and can undergo β-oxidation within the peroxisomes.[2][10] This process involves a series of four enzymatic reactions that are repeated, with each cycle shortening the acyl-CoA chain by two carbons and producing acetyl-CoA or propionyl-CoA. After three cycles of β-oxidation in the peroxisome, the resulting shorter-chain acyl-CoA is transported to the mitochondria for complete oxidation.[4][10]
Regulation of Phytanic and Pristanic Acid Metabolism
The metabolism of phytanic and pristanic acid is regulated, in part, by the peroxisome proliferator-activated receptor alpha (PPARα).[11][12] PPARα is a nuclear receptor that acts as a transcription factor, controlling the expression of genes involved in lipid metabolism.[13][14] Both phytanic acid and pristanic acid are natural ligands for PPARα.[12][15] Activation of PPARα by these fatty acids can upregulate the expression of enzymes involved in their own degradation, creating a feedback mechanism.[11][12]
Quantitative Data
The concentrations of phytanic and pristanic acid in plasma are important biomarkers for the diagnosis of peroxisomal disorders.
Table 1: Plasma Concentrations of Phytanic and Pristanic Acid in Healthy Controls and Patients with Peroxisomal Disorders
| Analyte | Healthy Controls (µmol/L) | Refsum Disease (µmol/L) | Zellweger Syndrome (µmol/L) | Rhizomelic Chondrodysplasia Punctata (µmol/L) |
| Phytanic Acid | < 10[16] | > 100 (can reach >1300)[16] | Increased[17] | Increased[17] |
| Pristanic Acid | < 1[18] | Normal to slightly elevated[18] | Increased[17] | Normal to low[17] |
| Ratio | ||||
| Pristanic Acid / Phytanic Acid | > 0.03[18] | Very low (< 0.02)[18] | Normal or slightly increased[18] | Very low[18] |
Table 2: Kinetic Parameters of Key Enzymes in Phytanic Acid α-Oxidation
| Enzyme | Substrate | Km | Vmax | Reference |
| Phytanoyl-CoA 2-Hydroxylase (PhyH) | Phytanoyl-CoA | ~30 µM | - | [19] |
| 2-Oxoglutarate | 51.4 ± 15.6 µM | 246 ± 17 nmol/min/mg | [19] | |
| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxyisobutyryl-CoA | ~120 µM | kcat ≈ 1.3 s⁻¹ | [20] |
Experimental Protocols
The gold standard for the quantitative analysis of phytanic and pristanic acid is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).[1][21] This method utilizes deuterium-labeled internal standards, such as this compound, for accurate and precise quantification.
Detailed Protocol for Stable Isotope Dilution GC-MS Analysis of Phytanic and Pristanic Acid in Plasma
This protocol is a synthesis of methodologies described in the literature.[1][22][23]
1. Materials and Reagents:
-
Plasma samples
-
Internal standards: this compound (commercially available from suppliers like MedchemExpress) and a deuterated phytanic acid standard.[24][25]
-
Solvents: Hexane, isopropanol, methanol (B129727) (all HPLC grade)
-
Reagents for hydrolysis and derivatization: a strong acid (e.g., HCl), a derivatizing agent (e.g., pentafluorobenzyl bromide or a silylating agent like BSTFA with TMCS).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).[22]
2. Sample Preparation:
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of the internal standard solution containing this compound and deuterated phytanic acid.
-
Hydrolysis: Add a strong acid to the plasma sample to hydrolyze the fatty acids from their esterified forms (e.g., in triglycerides and phospholipids). Incubate at an elevated temperature (e.g., 90°C) for a defined period.
-
Extraction: After cooling, extract the fatty acids from the aqueous solution using an organic solvent like hexane. Centrifuge to separate the phases and collect the organic layer. Repeat the extraction to ensure complete recovery.
-
Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried fatty acid residue, add the derivatizing agent. This step is crucial to increase the volatility and thermal stability of the fatty acids for GC analysis. The choice of derivatizing agent will depend on the specific MS detection method (e.g., pentafluorobenzyl esters for electron capture negative ion mass fragmentography).[23]
-
Incubate the reaction mixture at an appropriate temperature and for a sufficient time to ensure complete derivatization.
-
Evaporate the excess derivatizing agent and solvent under nitrogen.
-
Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
4. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Gas Chromatography: Use a temperature program to separate the fatty acid derivatives based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized analytes and their deuterated internal standards.[25]
5. Data Analysis:
-
Generate calibration curves by analyzing a series of standards with known concentrations of phytanic and pristanic acid and a fixed concentration of the internal standards.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of its corresponding deuterated internal standard in both the samples and the calibrators.
-
Determine the concentration of phytanic and pristanic acid in the plasma samples by interpolating their peak area ratios onto the calibration curve.
Diagnostic Applications
The measurement of phytanic and pristanic acid is a cornerstone in the diagnosis of peroxisomal disorders. A logical workflow for differential diagnosis involves a multi-tiered approach.
This diagnostic algorithm starts with the measurement of key biochemical markers in plasma.[26][27] The relative levels of phytanic acid and pristanic acid, along with very-long-chain fatty acids (VLCFAs), guide the differential diagnosis.[26][27] Subsequent enzymatic assays in cultured fibroblasts and genetic testing are typically required for a definitive diagnosis.[4][28]
Conclusion
The metabolism of pristanic acid and phytanic acid represents a critical area of study for understanding the pathophysiology of a range of inherited metabolic diseases. This technical guide has provided a detailed overview of the core metabolic pathways, their regulation, and the analytical methods essential for their investigation. The use of stable isotope-labeled internal standards, such as this compound, is indispensable for accurate and reliable quantification of these biomarkers. A thorough understanding of these concepts is vital for researchers and clinicians working towards improved diagnostics and novel therapeutic strategies for patients with peroxisomal disorders.
References
- 1. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid alpha-oxidation and complementation analysis of classical Refsum and peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 5. Phytanic acid alpha-oxidation, new insights into an old problem: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of phytol to phytanic acid in the mouse, and the role of PPARalpha in its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. mdpi.com [mdpi.com]
- 15. Pristanic acid - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 22. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 23. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Page loading... [guidechem.com]
- 26. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. emedicine.medscape.com [emedicine.medscape.com]
- 28. thegfpd.org [thegfpd.org]
The Role of Pristanic Acid-d3 in Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a crucial role in cellular lipid metabolism. It is primarily derived from the alpha-oxidation of phytanic acid, a compound found in the human diet. The metabolism of pristanic acid itself occurs mainly within peroxisomes through a beta-oxidation pathway. Aberrations in this metabolic pathway are linked to several inherited peroxisomal disorders, making the study of pristanic acid metabolism vital for diagnostics and therapeutic development. Pristanic acid-d3, a deuterated form of pristanic acid, serves as an indispensable tool in this research, primarily as an internal standard for accurate quantification in mass spectrometry-based analytical methods.[1][2] This technical guide provides a comprehensive overview of the role of pristanic acid and its deuterated isotopologue in cellular metabolism, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Pristanic Acid Metabolism
Pristanic acid is obtained from two primary sources: directly from the diet or as a product of the alpha-oxidation of phytanic acid.[3] Due to the presence of a methyl group on its beta-carbon, phytanic acid cannot be directly metabolized by beta-oxidation.[4] Instead, it undergoes a process of alpha-oxidation in the peroxisomes, which removes one carbon atom and yields pristanic acid.[4]
Once formed, pristanoyl-CoA undergoes peroxisomal beta-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain. The key enzymes involved in this pathway are:
-
Pristanoyl-CoA Oxidase (ACOX3): This enzyme catalyzes the first step of beta-oxidation, the formation of a double bond.
-
Peroxisomal Multifunctional Enzyme Type 2 (HSD17B4): This enzyme exhibits both hydratase and dehydrogenase activities.
-
Peroxisomal Thiolase (ACAA1): This enzyme cleaves the shortened fatty acid chain to release acetyl-CoA or propionyl-CoA.[5]
-
Alpha-methylacyl-CoA Racemase (AMACR): This enzyme is crucial for the metabolism of the (2R)-stereoisomer of pristanoyl-CoA, converting it to the (2S)-stereoisomer, which can then be processed by the beta-oxidation enzymes.[6][7]
The beta-oxidation of pristanoyl-CoA proceeds for three cycles within the peroxisome, yielding acetyl-CoA and propionyl-CoA. The resulting shorter-chain acyl-CoA is then transported to the mitochondria for complete oxidation.[8][9]
Metabolic Pathway of Pristanic Acid
Quantitative Data
The concentration of pristanic acid in plasma is a key biomarker for the diagnosis of several peroxisomal disorders. In healthy individuals, pristanic acid levels are typically low, while they are significantly elevated in patients with conditions such as Zellweger syndrome, Refsum disease, and D-bifunctional protein deficiency.[10][11]
| Analyte | Condition | Concentration Range (µmol/L) | Reference |
| Pristanic Acid | Normal Controls | 0.14 - 1.14 | [10] |
| Peroxisome Biogenesis Disorder Patients | 1.93 - 12.9 | [10] | |
| ALD/AMN Patients | 0.82 - 1.56 | [10] | |
| Phytanic Acid | Normal Controls | 0.16 - 12.6 | [10] |
| Peroxisome Biogenesis Disorder Patients | 11.5 - 57.3 | [10] | |
| ALD/AMN Patients | 0.39 - 5.73 | [10] |
Enzyme Kinetic Parameters
Limited kinetic data is available for the human enzymes involved in pristanic acid beta-oxidation. The Michaelis-Menten constant (Km) for the D-3-hydroxyacyl-CoA dehydrogenase activity of human peroxisomal multifunctional enzyme type 2 (HSD17B4) with D-3-hydroxy-octanoyl-CoA as a substrate has been reported.
| Enzyme | Substrate | Km (µM) | Vmax | Reference |
| HSD17B4 (Dehydrogenase activity) | D-3-hydroxy-octanoyl-CoA | 10 | Not Reported | [3] |
| HSD17B4 (Dehydrogenase activity) | NAD | 13 | Not Reported | [3] |
| HSD17B4 (Hydratase activity) | (2E)-hexadecenedioyl-CoA | 0.9 | Not Reported | [3] |
Experimental Protocols
The gold standard for the quantification of pristanic acid in biological samples is stable isotope dilution mass spectrometry, utilizing this compound as an internal standard. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are commonly employed.
General Workflow for Pristanic Acid Quantification
Detailed GC-MS Protocol for Pristanic Acid Quantification
This protocol is a generalized representation based on established methods.[12][13]
1. Sample Preparation: a. To 100 µL of plasma or serum, add a known amount of this compound internal standard. b. Add 1 mL of methanolic HCl and incubate at 90°C for 60 minutes for simultaneous hydrolysis and methylation. c. After cooling, add 1 mL of hexane (B92381) and vortex thoroughly. d. Centrifuge to separate the phases and transfer the upper hexane layer to a new tube. e. Evaporate the hexane under a stream of nitrogen. f. Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.
- Injector: Splitless mode at 280°C.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Monitor ions specific for the methyl esters of pristanic acid and this compound.
3. Data Analysis: a. Integrate the peak areas for the selected ions of endogenous pristanic acid and the this compound internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Determine the concentration of pristanic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of pristanic acid and a fixed amount of this compound.
Detailed LC-MS/MS Protocol for Pristanic Acid Quantification
This protocol is a generalized representation based on established methods.[14][15][16]
1. Sample Preparation: a. To 50 µL of plasma, add a known amount of this compound internal standard. b. Perform alkaline hydrolysis by adding 500 µL of 1 M KOH in 90% ethanol (B145695) and incubating at 60°C for 60 minutes. c. Acidify the sample with HCl. d. Extract the fatty acids with 2 x 1 mL of hexane. e. Combine the hexane layers and evaporate to dryness. f. Derivatize the fatty acids to enhance ionization efficiency (e.g., using 2-picolylamine). g. Reconstitute the derivatized sample in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate pristanic acid from other fatty acids.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-product ion transitions for the derivatized pristanic acid and this compound.
3. Data Analysis: a. Integrate the peak areas for the selected MRM transitions of the analyte and the internal standard. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. c. Quantify the pristanic acid concentration using a calibration curve.
Role of this compound in Research and Diagnostics
This compound is a stable isotope-labeled internal standard, which is crucial for accurate and precise quantification of endogenous pristanic acid.[17] In mass spectrometry, the internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte of interest but is distinguished by its higher mass due to the deuterium (B1214612) atoms.
The use of a deuterated internal standard corrects for:
-
Variability in sample extraction and recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
-
Matrix effects in the ion source: The presence of other molecules in the sample can suppress or enhance the ionization of the analyte. The internal standard experiences similar matrix effects, allowing for accurate correction.
-
Instrumental variability: Fluctuations in instrument performance are normalized by referencing the analyte signal to the internal standard signal.
This makes this compound an essential component for reliable diagnostic testing of peroxisomal disorders and for research investigating the intricacies of fatty acid metabolism.
Conclusion
Pristanic acid is a key metabolite in the degradation pathway of phytanic acid, and its metabolism is confined to the peroxisomes. The study of pristanic acid metabolism is critical for understanding the pathophysiology of a group of inherited metabolic disorders. This compound, as a stable isotope-labeled internal standard, is an indispensable tool that enables the accurate and precise quantification of pristanic acid in complex biological matrices. The detailed experimental protocols provided in this guide, utilizing both GC-MS and LC-MS/MS, offer a robust framework for researchers and clinicians. While significant progress has been made in understanding pristanic acid metabolism, further research is needed to fully elucidate the kinetic properties of all the human enzymes involved and to explore the dynamics of this pathway using metabolic flux analysis with tracers like this compound. This will undoubtedly pave the way for improved diagnostic strategies and the development of novel therapeutic interventions for peroxisomal disorders.
References
- 1. Inhibition of human α-methylacyl CoA racemase (AMACR): a target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSD17B4 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases [frontiersin.org]
- 7. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 10. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jasem.com.tr [jasem.com.tr]
- 13. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 14. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of plasma pristanic, phytanic and very long chain fatty acids by liquid chromatography-electrospray tandem mass spectrometry for the diagnosis of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Pristanic Acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological significance of pristanic acid and the critical role of its deuterated analog, pristanic acid-d3, in research and clinical diagnostics. We delve into the metabolic pathways of pristanic acid, its association with peroxisomal disorders, and its function in cellular signaling. This document also outlines detailed experimental protocols for the quantification of pristanic acid, leveraging this compound as an internal standard, and presents key quantitative data in accessible formats.
Introduction to Pristanic Acid
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in micromolar concentrations in the plasma of healthy individuals.[1] It is derived from two primary sources: directly from the diet, found in dairy products, meat, and fish, or as a metabolic product of phytanic acid via α-oxidation.[2][3] Due to a methyl group on its β-carbon, phytanic acid cannot be degraded through β-oxidation.[4] Instead, it undergoes α-oxidation in peroxisomes to form pristanic acid.[5] Pristanic acid is then further metabolized through peroxisomal β-oxidation.[4]
The accumulation of pristanic acid, often in conjunction with phytanic acid, is a hallmark of several inherited metabolic disorders known as peroxisomal disorders.[2] These include Refsum disease, Zellweger syndrome, and α-methylacyl-CoA racemase deficiency.[6][7] Consequently, the accurate quantification of pristanic acid in biological fluids is crucial for the diagnosis and monitoring of these conditions.
The Role of this compound in Quantitative Analysis
This compound is a stable isotope-labeled form of pristanic acid, where three hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The key advantages of using this compound as an internal standard include:
-
Correction for Sample Loss: It accounts for any loss of the analyte during sample preparation and analysis.
-
Improved Accuracy and Precision: It enhances the accuracy and reproducibility of the quantification.[9]
-
Matrix Effect Compensation: In LC-MS/MS, it helps to correct for variations in ionization efficiency caused by the sample matrix.
Data Presentation
The following tables summarize key quantitative data related to pristanic acid and its deuterated form.
Table 1: Physicochemical Properties
| Property | Pristanic Acid | This compound |
| Chemical Formula | C₁₉H₃₈O₂ | C₁₉H₃₅D₃O₂ |
| Molar Mass | 298.50 g/mol | 301.52 g/mol [8] |
| CAS Number | 1189-37-3 | 1383920-14-6[8] |
| Synonyms | 2,6,10,14-Tetramethylpentadecanoic acid | 6,10,14-trimethyl-2-(methyl-d3)-pentadecanoic acid |
Table 2: Typical Plasma Concentrations
| Analyte | Healthy Individuals (μmol/L) | Patients with Peroxisomal Disorders (μmol/L) |
| Pristanic Acid | 0.1 - 3[9] | Significantly elevated[2] |
| Phytanic Acid | 1.25 - 37.5[9] | Highly elevated[2][10] |
Note: Concentrations can vary depending on age, diet, and the specific peroxisomal disorder.
Metabolic Pathways and Signaling
Pristanic acid is intricately involved in fatty acid metabolism and cellular signaling pathways.
Pristanic Acid Metabolism
The degradation of phytanic acid and pristanic acid occurs primarily in peroxisomes.
Caption: Metabolic pathway of phytanic and pristanic acid.
Dietary phytol is converted to phytanic acid.[11] Due to its β-methyl group, phytanic acid undergoes α-oxidation in the peroxisome to yield pristanic acid.[4][5] Pristanic acid is then degraded via three cycles of peroxisomal β-oxidation, producing propionyl-CoA, acetyl-CoA, and 4,8-dimethylnonanoyl-CoA, which is subsequently transported to the mitochondria for further oxidation.[4][12]
Signaling Pathways
Pristanic acid also functions as a signaling molecule, primarily through the activation of nuclear receptors and G-protein coupled receptors.
Caption: Signaling pathways activated by pristanic acid.
Pristanic acid is a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1][3] Additionally, pristanic acid can activate the G-protein coupled receptor 40 (GPR40), leading to an increase in intracellular calcium levels.[6] Elevated levels of pristanic acid have been shown to induce mitochondrial dysfunction and oxidative stress, contributing to the cellular toxicity observed in peroxisomal disorders.[7][13]
Experimental Protocols
The following sections provide detailed methodologies for the quantification of pristanic acid in plasma using this compound as an internal standard.
Sample Preparation (Plasma)
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol) to each plasma sample, calibrator, and quality control sample.
-
Hydrolysis: Add 1 mL of 0.5 M methanolic HCl. Cap the tubes tightly and incubate at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling to room temperature, add 2 mL of n-hexane and 0.5 mL of water. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer: Carefully transfer the upper hexane (B92381) layer to a new clean glass tube.
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (for GC-MS): Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.[9]
-
Reconstitution (for LC-MS/MS): Reconstitute the dried extract in 100 µL of the mobile phase.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Pristanic Acid-TMS: m/z (target ion), (qualifier ions)
-
This compound-TMS: m/z (target ion), (qualifier ions)
-
Note: Specific m/z values for TMS derivatives need to be determined empirically but would be based on the fragmentation pattern of the derivatized analytes.
LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10.1-12 min: 30% B
-
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Pristanic Acid: Q1 m/z 297.3 -> Q3 m/z 297.3 (precursor -> product)
-
This compound: Q1 m/z 300.3 -> Q3 m/z 300.3 (precursor -> product)
-
Note: MRM transitions should be optimized for the specific instrument used.
Workflow Diagram
The following diagram illustrates the general workflow for the quantification of pristanic acid using its deuterated internal standard.
Caption: General workflow for pristanic acid quantification.
Conclusion
Pristanic acid is a biologically significant branched-chain fatty acid whose accumulation serves as a critical biomarker for a range of peroxisomal disorders. The use of its stable isotope-labeled counterpart, this compound, as an internal standard has revolutionized the ability of researchers and clinicians to accurately and precisely quantify its levels in biological matrices. The methodologies and data presented in this guide provide a solid foundation for professionals in drug development and biomedical research to further investigate the pathophysiology of peroxisomal disorders and to develop novel therapeutic strategies.
References
- 1. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristanic acid - Wikipedia [en.wikipedia.org]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 6. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. guidechem.com [guidechem.com]
- 10. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. The influence of the branched-chain fatty acids pristanic acid and Refsum disease-associated phytanic acid on mitochondrial functions and calcium regulation of hippocampal neurons, astrocytes, and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristanic Acid-d3 as a Biomarker for Peroxisomal Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by the dysfunction of peroxisomes, essential organelles involved in numerous metabolic processes. The diagnosis and monitoring of these disorders rely on the detection of specific biomarkers that accumulate due to enzymatic defects. Pristanic acid, a branched-chain fatty acid, is a key biomarker for several peroxisomal disorders. Its accurate quantification, often facilitated by the use of a stable isotope-labeled internal standard, Pristanic acid-d3, is crucial for differential diagnosis and for monitoring therapeutic interventions. This technical guide provides a comprehensive overview of the role of this compound in the context of peroxisomal disorders, detailing its metabolic pathways, analytical methodologies for its detection, and its clinical significance.
Metabolic Pathways of Phytanic and Pristanic Acid
Pristanic acid is primarily derived from the metabolism of phytanic acid, a branched-chain fatty acid obtained from dietary sources such as dairy products, meat, and fish.[1] The breakdown of phytanic acid is a multi-step process that begins with alpha-oxidation in the peroxisomes, followed by beta-oxidation of the resulting pristanic acid, which also occurs in the peroxisomes and is completed in the mitochondria.[1][2]
Alpha-Oxidation of Phytanic Acid
The initial breakdown of phytanic acid to pristanic acid occurs via alpha-oxidation within the peroxisomes. This pathway is essential because the methyl group on the beta-carbon of phytanic acid prevents its direct entry into the beta-oxidation spiral.[2][3]
Peroxisomal Beta-Oxidation of Pristanic Acid
Once formed, pristanic acid undergoes beta-oxidation within the peroxisomes. This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[2]
Pristanic Acid as a Biomarker for Peroxisomal Disorders
Defects in the enzymes involved in the alpha- or beta-oxidation of these fatty acids lead to their accumulation in plasma and tissues. The levels of pristanic acid, and importantly, the ratio of pristanic acid to phytanic acid, are critical diagnostic indicators for several peroxisomal disorders.[4]
Quantitative Data
The following tables summarize the plasma concentrations of pristanic acid and the pristanic acid/phytanic acid ratio in healthy individuals and in patients with various peroxisomal disorders.
Table 1: Plasma Pristanic Acid Concentrations in Healthy Controls
| Age Group | Pristanic Acid (nmol/mL) |
| 0–4 months | ≤0.60 |
| 5–8 months | ≤0.84 |
| 9–12 months | ≤0.77 |
| 13–23 months | ≤1.47 |
| ≥24 months | ≤2.98 |
Data sourced from Mayo Clinic Laboratories.[5]
Table 2: Pristanic Acid and Pristanic Acid/Phytanic Acid Ratio in Peroxisomal Disorders
| Disorder | Pristanic Acid Level | Pristanic Acid/Phytanic Acid Ratio |
| Healthy Controls | Normal | Normal (age-dependent) |
| Zellweger Spectrum Disorders (ZSD) | Increased | Normal or Increased |
| Refsum Disease (classic) | Normal or slightly increased | Low |
| D-Bifunctional Protein (DBP) Deficiency | Markedly Increased | Markedly Increased |
| Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency | Increased | Increased |
| Sterol Carrier Protein X (SCPx) Deficiency | Increased | Increased |
Data compiled from multiple sources.[6][7][8][9] In ZSD, both phytanic and pristanic acid can be elevated.[8] In classic Refsum disease, a defect in phytanoyl-CoA hydroxylase leads to a significant accumulation of phytanic acid with normal or near-normal levels of pristanic acid, resulting in a low ratio.[10] Conversely, in disorders affecting the beta-oxidation of pristanic acid, such as DBP and AMACR deficiency, pristanic acid levels are significantly elevated, leading to an increased pristanic acid/phytanic acid ratio.[1][11]
Experimental Protocols: Quantification of Pristanic Acid using Stable Isotope Dilution GC-MS
The gold standard for the accurate quantification of pristanic acid in biological samples is gas chromatography-mass spectrometry (GC-MS) with stable isotope dilution.[3][12] This method utilizes a known amount of a stable isotope-labeled internal standard, such as this compound, which is added to the sample at the beginning of the analytical process.
Principle of Stable Isotope Dilution
This compound is chemically identical to endogenous pristanic acid but has a slightly higher molecular weight due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished by the mass spectrometer. By measuring the ratio of the endogenous analyte to the internal standard, precise and accurate quantification can be achieved, as any loss of analyte during sample preparation will be corrected for by a proportional loss of the internal standard.[13]
Methodology
The following protocol is a synthesis of methodologies described in the literature for the analysis of pristanic acid in plasma.[3][14][15]
1. Sample Preparation:
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add a precise amount of this compound internal standard solution.
-
Hydrolysis: Add a strong base (e.g., potassium hydroxide (B78521) in ethanol) and heat to hydrolyze the fatty acids from their esterified forms (triglycerides, cholesterol esters, etc.).
-
Acidification: Acidify the sample with a strong acid (e.g., hydrochloric acid) to protonate the free fatty acids.
-
Extraction: Extract the fatty acids into an organic solvent (e.g., hexane (B92381) or a mixture of hexane and diethyl ether).
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To enhance volatility and improve chromatographic properties for GC analysis, the carboxylic acid group of pristanic acid is derivatized. A common and highly effective method is esterification using pentafluorobenzyl bromide (PFBBr).[3][16]
-
Reaction: Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile) and add PFBBr and a catalyst (e.g., diisopropylethylamine). Heat the mixture to facilitate the reaction.
-
Evaporation: After the reaction is complete, evaporate the solvent to dryness.
3. GC-MS Analysis:
-
Reconstitution: Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., iso-octane).
-
Injection: Inject an aliquot of the sample into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.[17]
-
Temperature Program: A temperature gradient is used to separate the fatty acid derivatives based on their boiling points.
-
-
Mass Spectrometry:
-
Ionization: Electron capture negative ion chemical ionization (ECNCI) is often employed for PFB derivatives due to its high sensitivity.[3][18]
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific molecular ions or characteristic fragment ions of the pristanic acid-PFB ester and the this compound-PFB ester. For PFB derivatives, the [M-PFB]⁻ ion is often monitored.[18]
-
Synthesis of this compound
This compound is not typically synthesized directly but is rather derived from deuterated phytanic acid. The synthesis of deuterated phytanic acid can be achieved through various organic chemistry routes, often starting from commercially available deuterated precursors. Once deuterated phytanic acid is obtained, it can be converted to deuterated pristanic acid through a process that mimics the alpha-oxidation pathway, for example, through a multi-step chemical synthesis involving oxidation and decarboxylation.
Diagnostic Logic for Peroxisomal Disorders
The measurement of pristanic acid, in conjunction with phytanic acid and very-long-chain fatty acids (VLCFAs), is a cornerstone in the diagnostic workup of suspected peroxisomal disorders.
Conclusion
Pristanic acid is a vital biomarker in the diagnosis and management of a range of peroxisomal disorders. The use of this compound as an internal standard in stable isotope dilution GC-MS analysis has revolutionized the ability to obtain highly accurate and precise measurements of this key metabolite. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the biochemical basis, analytical methodology, and clinical application of pristanic acid as a biomarker. The detailed protocols and visual representations of metabolic and diagnostic pathways serve as a valuable resource for both routine clinical diagnostics and for the development of novel therapeutic strategies for these devastating disorders.
References
- 1. Separation of phytanic and pristanic acid by high-pressure liquid chromatography: application of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. childrensmn.org [childrensmn.org]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-methylacyl-CoA racemase deficiency (Concept Id: C3280428) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 10. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An adult onset case of alpha-methyl-acyl-CoA racemase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromforum.org [chromforum.org]
- 14. lipidmaps.org [lipidmaps.org]
- 15. Peroxisomal Diseases | Kennedy Krieger Institute [kennedykrieger.org]
- 16. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 18. researchgate.net [researchgate.net]
Investigating Metabolic Pathways with Pristanic Acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a crucial role in peroxisomal metabolism. It is primarily derived from the alpha-oxidation of phytanic acid, a compound found in the human diet, particularly in dairy products, meat, and fish.[1][2][3] Due to the methyl group on its beta-carbon, phytanic acid cannot be degraded through direct beta-oxidation.[1][4] Instead, it undergoes a process of alpha-oxidation within the peroxisomes to form pristanic acid, which can then be further metabolized via peroxisomal beta-oxidation.[1][4][5]
The metabolism of pristanic acid is of significant interest to researchers and clinicians due to its association with several inherited metabolic disorders, including Refsum disease, Zellweger syndrome, and other peroxisomal biogenesis disorders.[6][7][8] In these conditions, defects in the alpha-oxidation or subsequent beta-oxidation pathways lead to the accumulation of phytanic acid and/or pristanic acid in plasma and tissues, serving as key diagnostic markers.[6][7][8]
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling precise quantification of metabolites and elucidation of metabolic fluxes. Pristanic acid-d3, a deuterated form of pristanic acid, serves as an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] Its use allows for accurate measurement of endogenous pristanic acid levels, which is critical for the diagnosis and monitoring of peroxisomal disorders. Furthermore, the use of deuterated fatty acids can aid in metabolic flux analysis to understand the dynamics of fatty acid metabolism in both healthy and diseased states.[11][12][13]
This technical guide provides a comprehensive overview of the role of this compound in investigating metabolic pathways, with a focus on its application in quantitative analysis and the study of peroxisomal disorders. It details the metabolic pathways of pristanic acid, presents quantitative data on its levels in various conditions, outlines experimental protocols for its analysis, and explores its relevance in the context of drug development.
Data Presentation
The following tables summarize the plasma concentrations of pristanic acid and phytanic acid in healthy individuals and patients with various peroxisomal disorders. These values highlight the significant accumulation of these fatty acids in disease states and underscore the importance of accurate quantification for diagnosis.
Table 1: Plasma Concentrations of Pristanic Acid and Phytanic Acid in Healthy Controls
| Analyte | Concentration Range (µmol/L) | Age Group | Reference |
| Pristanic Acid | < 3 | > 1 year | [14] |
| Phytanic Acid | < 10 | > 1 year | [14] |
Table 2: Plasma Concentrations of Pristanic Acid and Phytanic Acid in Peroxisomal Disorders
| Disorder | Pristanic Acid (µmol/L) | Phytanic Acid (µmol/L) | Pristanic Acid/Phytanic Acid Ratio | Reference |
| Refsum Disease | Normal (< 3) | Highly Elevated (e.g., 649) | Very Low | [6] |
| Zellweger Syndrome | Elevated | Elevated | Normal to Elevated | [8][15][16] |
| Rhizomelic Chondrodysplasia Punctata (RCDP) | Normal to Low | Elevated | Low | [15][17] |
| Bifunctional Protein Deficiency | Elevated | Secondarily Elevated | Markedly Increased | [6][18] |
| 3-Oxoacyl-CoA Thiolase Deficiency | Elevated | Secondarily Elevated | Markedly Increased | [18] |
Metabolic Pathways
The metabolism of pristanic acid is intricately linked to the degradation of phytanic acid and occurs primarily within the peroxisomes.
Alpha-Oxidation of Phytanic Acid
Phytanic acid is first converted to pristanic acid through a series of enzymatic reactions known as alpha-oxidation. This pathway is essential for removing the methyl group at the beta-position, which obstructs beta-oxidation.
Peroxisomal Beta-Oxidation of Pristanic Acid
Once formed, pristanic acid is activated to pristanoyl-CoA and subsequently undergoes three cycles of beta-oxidation within the peroxisome. This process shortens the fatty acid chain, producing acetyl-CoA and propionyl-CoA.
Experimental Protocols
The accurate quantification of pristanic acid in biological samples is essential for the diagnosis and study of peroxisomal disorders. The use of this compound as an internal standard is a cornerstone of reliable analytical methods.
General Experimental Workflow for Pristanic Acid Quantification
The following diagram illustrates a typical workflow for the analysis of pristanic acid in plasma samples using a stable isotope dilution method.
Detailed Methodology: GC-MS Analysis of Pristanic Acid
This protocol describes a common method for the quantification of pristanic acid in plasma using GC-MS with this compound as an internal standard.
1. Materials and Reagents:
-
Plasma samples
-
This compound internal standard solution (in a suitable solvent like ethanol)
-
Organic solvents (e.g., hexane (B92381), methanol, acetonitrile)
-
Derivatization agent (e.g., BF3-methanol, or BSTFA with 1% TMCS)[19]
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[9]
2. Sample Preparation:
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot a specific volume (e.g., 100 µL) into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample, calibrator, and quality control sample.
-
Hydrolysis (for total fatty acid analysis): Add a strong base (e.g., methanolic KOH) and heat to release fatty acids from lipids. Neutralize with an acid (e.g., HCl).
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., hexane). Vortex thoroughly and centrifuge to separate the layers. Collect the upper organic layer containing the fatty acids. Repeat the extraction for complete recovery.
-
Drying: Dry the pooled organic extracts under a stream of nitrogen or in a vacuum concentrator.
3. Derivatization (Esterification to form Fatty Acid Methyl Esters - FAMEs):
-
Add the derivatization reagent (e.g., 2 mL of 12% BCl3-methanol) to the dried extract.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the reaction mixture, then add water and hexane.
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Transfer the upper hexane layer to a clean vial. The sample is now ready for GC-MS analysis.
4. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a temperature program to separate the FAMEs on the capillary column.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of pristanic acid methyl ester and its deuterated counterpart.
5. Quantification:
-
Generate a calibration curve by analyzing a series of calibrators with known concentrations of pristanic acid and a fixed concentration of this compound.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibrator.
-
Determine the concentration of pristanic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Role in Drug Development
The metabolic pathways involving pristanic acid are of interest to drug development professionals for several reasons:
-
Biomarker for Peroxisomal Disorders: Pristanic acid is a critical biomarker for a range of peroxisomal disorders.[6][7][8] The development of drugs for these rare diseases relies on accurate and reliable biomarkers for patient diagnosis, stratification, and monitoring of therapeutic response. Assays utilizing this compound are therefore essential tools in clinical trials for such therapies.
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Pristanic acid and its precursor, phytanic acid, are natural ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[20][21] PPARs are a group of nuclear receptors that are important drug targets for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes.[22][23] The ability of pristanic acid to activate PPARα suggests that modulation of its metabolic pathway could have implications for lipid metabolism and inflammation.[24] Investigating the effects of drugs on pristanic acid metabolism or using pristanic acid derivatives as potential PPAR modulators are areas of interest in drug discovery.
-
Toxicity Studies: The accumulation of pristanic acid in certain disease states is associated with cellular toxicity.[25] Understanding the mechanisms of this toxicity is crucial for developing therapeutic strategies to mitigate the pathological consequences of peroxisomal disorders. In vitro and in vivo studies using this compound can help to trace its metabolic fate and elucidate its downstream effects on cellular function.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals investigating the intricate pathways of fatty acid metabolism. Its primary application as an internal standard in GC-MS and LC-MS/MS methodologies enables the highly accurate and precise quantification of endogenous pristanic acid, which is fundamental for the diagnosis and management of a range of peroxisomal disorders. A thorough understanding of the metabolic pathways involving pristanic acid, from its formation via alpha-oxidation of phytanic acid to its degradation through peroxisomal beta-oxidation, provides a framework for interpreting quantitative data and elucidating disease mechanisms. Furthermore, the connection between pristanic acid and PPARα signaling opens avenues for exploring its role in broader metabolic regulation and as a potential consideration in the development of new therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for laboratories involved in metabolic research and the development of diagnostics and treatments for inherited metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Pristanic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 10. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 13. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Age-related accumulation of phytanic acid in plasma from patients with the cerebro-hepato-renal (Zellweger) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 18. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Derivatization techniques for free fatty acids by GC [restek.com]
- 20. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor α: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. pristanic acid, 1189-37-3 [thegoodscentscompany.com]
- 22. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program protobuild - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 24. academic.oup.com [academic.oup.com]
- 25. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pristanic Acid-d3 in Advancing Zellweger Syndrome Research and Diagnosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zellweger spectrum disorders (ZSDs) are a group of severe, inherited metabolic conditions caused by defects in peroxisome biogenesis, leading to the accumulation of specific fatty acids.[1][2] Pristanic acid, a branched-chain fatty acid, is one such metabolite that accumulates due to impaired peroxisomal β-oxidation.[3][4] The accurate quantification of pristanic acid is crucial for the diagnosis and study of ZSD. This technical guide details the pivotal role of deuterated pristanic acid (Pristanic acid-d3) as an internal standard in stable isotope dilution mass spectrometry for the precise measurement of its endogenous counterpart. We provide an in-depth overview of the metabolic pathways, detailed experimental protocols, and quantitative data relevant to the application of this compound in ZSD research.
Introduction to Zellweger Syndrome and Pristanic Acid Metabolism
Zellweger spectrum disorders are autosomal recessive disorders arising from mutations in PEX genes, which are essential for the formation of functional peroxisomes.[2] Peroxisomes are vital organelles that house over 70 different enzymes required for various metabolic processes, including the breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.[1]
In healthy individuals, pristanic acid is derived from the diet or through the α-oxidation of phytanic acid.[3][4] It is subsequently degraded via β-oxidation within the peroxisomes.[3][4] In ZSD, the absence of functional peroxisomes disrupts this process, leading to the accumulation of both phytanic and pristanic acids in plasma and tissues.[3][5] This accumulation serves as a key biomarker for diagnosing ZSD and other peroxisomal disorders.[1][6]
The accurate measurement of these biomarkers is complicated by their variable concentrations and the complexity of biological samples. The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification.
Metabolic Pathway of Phytanic and Pristanic Acid
The degradation of phytanic acid begins with an α-oxidation step to yield pristanic acid, which then enters the peroxisomal β-oxidation pathway. This multi-step process is crucial for breaking down these branched-chain fatty acids. The initial α-oxidation is considered the rate-limiting step in the overall conversion process.[7] In ZSD patients, defects in peroxisome biogenesis lead to a severe impairment in both the α-oxidation of phytanic acid and the subsequent β-oxidation of pristanic acid.[7]
The Role of this compound in Quantitative Analysis
Stable isotope dilution (SID) combined with mass spectrometry (MS) is the gold standard for the accurate quantification of metabolites in complex biological matrices.[8][9] This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical procedure.
This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the incorporated isotopes (deuterium in this case). It co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response.
Experimental Protocols
Quantification of Pristanic Acid in Plasma using GC-MS
This protocol is adapted from methodologies described for the analysis of fatty acids in plasma from patients with peroxisomal disorders.[8][9]
1. Materials:
-
Plasma samples from patients and controls.
-
This compound (internal standard).
-
Hexane, Isopropanol, Sulfuric Acid.
-
Pentafluorobenzyl (PFB) bromide for derivatization.
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Sample Preparation:
-
To 100 µL of plasma, add a known quantity of this compound internal standard.
-
Perform lipid extraction using a hexane:isopropanol (3:2, v/v) mixture.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Hydrolyze the remaining lipid extract with a methanolic H₂SO₄ solution to release free fatty acids.
3. Derivatization:
-
The resulting free fatty acids are converted to their pentafluorobenzyl (PFB) esters using PFB bromide. This enhances their volatility and detection sensitivity by electron capture negative ion mass spectrometry.[8]
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column to separate the fatty acid esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the specific ions corresponding to endogenous pristanic acid and the this compound standard.
5. Data Analysis:
-
Integrate the peak areas for the characteristic ions of both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Determine the concentration of pristanic acid in the sample by comparing the ratio to a standard curve prepared with known concentrations of pristanic acid and a fixed amount of the internal standard.
Pristanic Acid Oxidation Assay in Cultured Fibroblasts
This assay measures the capacity of patient-derived cells to metabolize pristanic acid, providing a functional assessment of the peroxisomal β-oxidation pathway.[7][10][11]
1. Materials:
-
Cultured human skin fibroblasts from patients and controls.
-
This compound or other labeled pristanic acid (e.g., ³H-labeled).
-
Cell culture medium and supplements.
-
Scintillation counter or mass spectrometer for detection of metabolic products.
2. Cell Culture and Incubation:
-
Grow fibroblasts to confluency in standard culture conditions.
-
Wash the cells and incubate them in a fresh medium containing a known concentration of labeled pristanic acid.
-
Incubate the cells for a defined period (e.g., 24-96 hours) to allow for the metabolism of the substrate.[11]
3. Measurement of Oxidation:
-
After incubation, collect the culture medium.
-
If using radiolabeled substrate, the rate of oxidation can be determined by measuring the amount of tritiated water (³H₂O) released into the medium, which is a product of β-oxidation.
-
Alternatively, the medium can be analyzed by mass spectrometry to quantify the formation of downstream metabolites, such as shorter-chain acylcarnitines.[10]
4. Data Analysis:
-
Compare the rate of pristanic acid oxidation in patient fibroblasts to that of control cells.
-
A significantly reduced rate of oxidation is indicative of a defect in the peroxisomal β-oxidation pathway, consistent with Zellweger syndrome.[7]
Quantitative Data in Zellweger Syndrome
The use of stable isotope dilution analysis has enabled the generation of precise quantitative data, highlighting the biochemical abnormalities in ZSD. The tables below summarize typical findings.
Table 1: Plasma Fatty Acid Concentrations in ZSD vs. Controls
| Analyte | Control Range (µmol/L) | Zellweger Syndrome Range (µmol/L) | Significance |
|---|---|---|---|
| Phytanic Acid | < 15 | Often > 50 (variable) | Elevated |
| Pristanic Acid | < 1.0 | Often > 5.0 | Markedly Elevated |
| C26:0 (VLCFA) | < 1.0 | > 2.0 | Markedly Elevated |
| C26:0/C22:0 Ratio | < 0.02 | > 0.1 | Markedly Elevated |
Data are representative and compiled from multiple sources.[1][8] Note that levels in newborns may be normal until dietary intake of precursors begins.[1][2]
Table 2: Pristanic Acid Oxidation in Cultured Fibroblasts
| Cell Line | Pristanic Acid Oxidation Rate (pmol/hr/mg protein) | % of Control |
|---|---|---|
| Healthy Control | 150 - 300 | 100% |
| Zellweger Syndrome (Severe) | < 10 | < 5% |
| Zellweger Syndrome (Mild) | 15 - 45 | 10 - 15% |
Data are illustrative of typical results reported in functional studies.[7][12] Absolute values can vary between laboratories.
Conclusion
This compound is an indispensable tool in the clinical and research setting for Zellweger syndrome. Its application as an internal standard in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of endogenous pristanic acid. This capability is fundamental for the biochemical diagnosis of ZSD, for monitoring disease progression, and for evaluating the efficacy of potential therapeutic interventions. The detailed experimental protocols and clear quantitative benchmarks provided in this guide serve as a valuable resource for professionals dedicated to advancing the understanding and treatment of these devastating peroxisomal disorders.
References
- 1. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 4. Pristanic acid - Wikipedia [en.wikipedia.org]
- 5. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Studies on the degradation of [U-3H]-phytanic acid and [U-3H]-pristanic acid in cultured fibroblasts from children with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pristanic acid beta-oxidation in peroxisomal disorders: studies in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: A Technical Guide to its Pathophysiology and the Role of Pristanic acid-d3 in its Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-Methylacyl-CoA Racemase (AMACR) deficiency is a rare, autosomal recessive peroxisomal disorder characterized by the accumulation of branched-chain fatty acids, most notably pristanic acid, as well as C27-bile acid intermediates.[1][2] This accumulation leads to a range of neurological and hepatic symptoms that can manifest from infancy to adulthood.[3] Accurate diagnosis is crucial for patient management and relies on the quantitative analysis of these accumulated metabolites in biological fluids. This technical guide provides an in-depth overview of AMACR deficiency, its biochemical basis, and the clinical methodologies used for its diagnosis, with a particular focus on the application of stable isotope dilution analysis using Pristanic acid-d3. Detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside a discussion of the cellular consequences of pristanic acid accumulation, including its role in aberrant signaling pathways.
Introduction to Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency
Alpha-methylacyl-CoA racemase is a crucial enzyme in the peroxisomal beta-oxidation of branched-chain fatty acids and the synthesis of bile acids.[4][5] The AMACR enzyme, encoded by the AMACR gene on chromosome 5, is located in both peroxisomes and mitochondria.[6][7] It catalyzes the conversion of (2R)-methyl-branched-chain fatty acyl-CoAs to their (2S)-epimers, a necessary step for their degradation via beta-oxidation.[5]
Mutations in the AMACR gene result in a non-functional or deficient enzyme, leading to the accumulation of its substrates, primarily (2R)-pristanic acid and C27-bile acid intermediates like dihydroxycholestanoic acid (DHCA) and trihydroxycholestanoic acid (THCA).[3][5] While phytanic acid can be mildly elevated, the hallmark of AMACR deficiency is a significantly increased concentration of pristanic acid.[3]
The clinical presentation of AMACR deficiency is heterogeneous, with an age of onset ranging from infancy to late adulthood.[3] Infantile-onset forms are often characterized by cholestatic liver disease and coagulopathy.[3] Adult-onset manifestations typically involve a spectrum of neurological symptoms, including sensorimotor neuropathy, seizures, cerebellar ataxia, pigmentary retinopathy, and relapsing encephalopathy.[1][3]
The Biochemical Role of AMACR and Pristanic Acid
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid, which is obtained from dietary sources such as dairy products and meat.[6][8] In healthy individuals, pristanic acid is metabolized in the peroxisomes through beta-oxidation.[9] The presence of a methyl group at the alpha-carbon of pristanoyl-CoA results in two stereoisomers, (2R)-pristanoyl-CoA and (2S)-pristanoyl-CoA. The enzymes of the beta-oxidation pathway are specific for the (2S)-stereoisomer. AMACR is responsible for the epimerization of the (2R)-form to the metabolically active (2S)-form, allowing its entry into the beta-oxidation spiral.
In AMACR deficiency, the inability to convert (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA leads to the accumulation of the (2R)-isomer and its subsequent release as pristanic acid into the circulation.
Cellular Consequences of Pristanic Acid Accumulation
The accumulation of pristanic acid is cytotoxic and has been shown to induce a range of harmful cellular effects, particularly in the nervous system.[10][11] These effects include:
-
Mitochondrial Dysfunction: Pristanic acid can cause depolarization of the mitochondrial membrane, impairing mitochondrial function.[10]
-
Oxidative Stress: It is a potent inducer of reactive oxygen species (ROS), leading to oxidative damage to cellular components.[10][12]
-
Calcium Dysregulation: Pristanic acid can lead to dramatic deregulation of intracellular calcium homeostasis.[10]
Signaling Pathways Affected by Pristanic Acid
Recent research has begun to elucidate the signaling pathways through which pristanic acid exerts its toxic effects. One key pathway involves the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).
-
GPR40 Activation: Pristanic acid can activate GPR40, a receptor that is involved in fatty acid-mediated intracellular calcium signaling.[10][11][13]
-
Downstream Effects: Activation of GPR40 by pristanic acid leads to an increase in intracellular calcium levels, which can contribute to the observed cytotoxicity.[11][13] This is thought to occur through the Gαq-PLC pathway, resulting in the release of calcium from the endoplasmic reticulum and an upregulation of calcium influx.[14]
Quantitative Analysis of Pristanic Acid
The diagnosis of AMACR deficiency is confirmed by demonstrating elevated levels of pristanic acid in plasma or serum.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by mass spectrometry.
Data Presentation: Pristanic Acid Levels
The following tables summarize typical plasma concentrations of pristanic acid in healthy individuals and the significantly elevated levels observed in patients with AMACR deficiency.
| Age Group | Pristanic Acid Reference Range (nmol/mL) |
| 0-4 months | ≤0.60 |
| 5-8 months | ≤0.84 |
| 9-12 months | ≤0.77 |
| 13-23 months | ≤1.47 |
| ≥24 months | ≤2.98 |
| Table 1: Age-dependent reference ranges for pristanic acid in plasma.[13] |
| Patient Cohort | Pristanic Acid Levels (µmol/L) |
| AMACR Deficiency Patient 1 | 12.8 |
| AMACR Deficiency Patient 2 | 4.69 |
| AMACR Deficiency Patient 3 | 8.77 |
| AMACR Deficiency Patient 4 (µg/mL) | 9.29 |
| Normal Control | <1.5 |
| Table 2: Elevated pristanic acid levels in patients with AMACR deficiency.[3][15][16] |
Experimental Protocols for Pristanic Acid Quantification
The quantitative analysis of pristanic acid in biological matrices is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial to correct for variations during sample preparation and analysis.[17]
Protocol for GC-MS Analysis of Pristanic Acid
This protocol is based on established methods for the analysis of fatty acids in plasma.[18][19]
4.1.1. Materials and Reagents
-
Pristanic acid standard
-
This compound internal standard
-
Reagent-mix (for hydrolysis and methylation)
-
Extraction solvent (e.g., n-hexane)
-
Derivatization reagent (e.g., 5% acetyl chloride in methanol)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
4.1.2. Sample Preparation
-
Aliquoting: Pipette a known volume of plasma or serum (e.g., 50-100 µL) into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control.
-
Hydrolysis and Derivatization: Add the reagent-mix containing the derivatization agent (e.g., 5% acetyl chloride in methanol). Vortex the mixture.[20]
-
Incubation: Incubate the samples in a water bath at 70°C for 90 minutes to ensure complete hydrolysis and methylation.[18]
-
Extraction: After cooling to room temperature, add an extraction solvent (e.g., n-hexane or iso-octane) and vortex thoroughly.[18][20] Centrifuge to separate the phases.
-
Solvent Transfer: Carefully transfer the upper organic layer containing the fatty acid methyl esters to a clean vial.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.[18]
4.1.3. GC-MS Analysis
-
Injection: Inject a small volume (e.g., 1 µL) of the reconstituted sample into the GC-MS.
-
Chromatography: Use a temperature gradient program to separate the fatty acid methyl esters on the capillary column.
-
Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of pristanic acid methyl ester and its deuterated internal standard.
4.1.4. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the pristanic acid standard to the peak area of the this compound internal standard against the concentration of the pristanic acid standard.
-
Calculate the concentration of pristanic acid in the patient samples by using the peak area ratio of the endogenous pristanic acid to the this compound internal standard and interpolating from the calibration curve.
Protocol for LC-MS/MS Analysis of Pristanic Acid
This protocol is based on methods developed for the rapid analysis of fatty acids in plasma.[5][15]
4.2.1. Materials and Reagents
-
Pristanic acid standard
-
This compound internal standard
-
Hydrolysis reagent (e.g., potassium hydroxide)
-
Acidifying reagent (e.g., hydrochloric acid)
-
Extraction solvent (e.g., ethyl acetate-diethyl ether)
-
Derivatization reagent (optional, e.g., 3-nitrophenylhydrazine)
-
LC-MS/MS system with a suitable reversed-phase column (e.g., C8 or C18)
4.2.2. Sample Preparation
-
Aliquoting and Internal Standard Spiking: Similar to the GC-MS protocol, add a known amount of this compound to a small volume of plasma or serum (e.g., 10-50 µL).[5]
-
Protein Precipitation and Acidification: Deproteinize and acidify the sample, for instance, with methanol (B129727) containing formic acid.
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction with a suitable organic solvent mixture like ethyl acetate-diethyl ether.
-
Evaporation and Reconstitution: Evaporate the organic phase and reconstitute the residue in the mobile phase for injection.
-
Derivatization (if necessary): For some LC-MS/MS methods, derivatization may be employed to improve ionization efficiency.[15]
4.2.3. LC-MS/MS Analysis
-
Chromatography: Separate the analytes on a reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component with an acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for both endogenous pristanic acid and the this compound internal standard.
4.2.4. Data Analysis
-
Quantification is performed similarly to the GC-MS method, using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.
This compound: The Internal Standard
This compound is a deuterated form of pristanic acid, where three hydrogen atoms have been replaced by deuterium (B1214612) atoms.[17] This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification for several reasons:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to endogenous pristanic acid, ensuring it behaves similarly during sample preparation (extraction, derivatization) and chromatographic separation.
-
Mass Shift: The mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the internal standard.
-
Accurate Correction: By adding a known amount of this compound at the beginning of the sample preparation process, any loss of analyte during the procedure can be accurately corrected for, leading to more precise and reliable quantification.
Conclusion and Future Directions
AMACR deficiency is a serious metabolic disorder with significant neurological and hepatic consequences. Early and accurate diagnosis through the quantitative analysis of pristanic acid is paramount for patient management. The use of stable isotope dilution analysis with this compound coupled with GC-MS or LC-MS/MS provides a robust and reliable method for this diagnosis. Further research into the downstream cellular and signaling consequences of pristanic acid accumulation will be crucial for the development of targeted therapies for this debilitating disease. Understanding the precise mechanisms of pristanic acid-induced cytotoxicity may open new avenues for therapeutic intervention beyond dietary management.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. Alpha-methylacyl-CoA racemase deficiency (Concept Id: C3280428) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 9. The influence of the branched-chain fatty acids pristanic acid and Refsum disease-associated phytanic acid on mitochondrial functions and calcium regulation of hippocampal neurons, astrocytes, and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy [aginganddisease.org]
- 11. Asymptomatic retinal dysfunction in alpha-methylacyl-CoA racemase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders [pubmed.ncbi.nlm.nih.gov]
- 14. This compound - Product Type - CAT N°: 29067 [bertin-bioreagent.com]
- 15. jasem.com.tr [jasem.com.tr]
- 16. lipidmaps.org [lipidmaps.org]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. air.unimi.it [air.unimi.it]
- 20. pharmtech.com [pharmtech.com]
The Natural Occurrence of Pristanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid found in various biological systems. Its presence and metabolism are of significant interest in biomedical research, particularly in the context of metabolic disorders and cellular signaling. This technical guide provides a comprehensive overview of the natural occurrence of pristanic acid, its biochemical pathways, and the analytical methodologies used for its quantification.
Natural Occurrence and Dietary Sources
Pristanic acid is primarily derived from the metabolism of phytanic acid, a branched-chain fatty acid obtained through the diet. Phytanic acid is formed from phytol, a constituent of chlorophyll. Therefore, dietary sources rich in phytanic acid, and consequently leading to the endogenous formation of pristanic acid, include:
-
Dairy Products: Milk, butter, and cheese are significant sources.[1][2][3] Organic dairy products may contain higher concentrations of phytanic and pristanic acids due to grass-based feeds for livestock.[1]
-
Meat: Ruminant meats such as beef and lamb are major dietary contributors.
-
Fish: Various types of fish also contain phytanic acid.
Direct dietary intake of pristanic acid is also possible, as it is found in the lipids of many sources including freshwater sponges, krill, earthworms, and whales.[4][5] In healthy individuals, pristanic acid is present in blood plasma at micromolar concentrations.[4][5]
Biosynthesis and Metabolism of Pristanic Acid
Biosynthesis via α-Oxidation of Phytanic Acid
Pristanic acid is principally formed in peroxisomes through the alpha-oxidation of phytanic acid.[6][7] The presence of a methyl group on the β-carbon of phytanic acid prevents its direct degradation by β-oxidation. The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of phytanic acid.
The key enzymatic steps are as follows:
-
Activation of Phytanic Acid: Phytanic acid is converted to phytanoyl-CoA.[6]
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PHYH).[6]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) and formyl-CoA.[8]
-
Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.[6]
A deficiency in the enzymes of this pathway, particularly PHYH, leads to the accumulation of phytanic acid, as seen in Refsum disease.[6]
Degradation via β-Oxidation
Pristanic acid is degraded through peroxisomal β-oxidation.[7][9] This process involves three cycles of β-oxidation within the peroxisomes, yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA.[9][10] The resulting metabolites are then transported to the mitochondria for further oxidation.[7][10]
The stereochemistry of pristanic acid is crucial for its degradation. The peroxisomal β-oxidation system only acts on the (S)-stereoisomer of pristanoyl-CoA. The (R)-stereoisomer is converted to the (S)-form by the enzyme α-methylacyl-CoA racemase (AMACR).[11]
Quantitative Data
The concentration of pristanic acid in biological samples is a key indicator for diagnosing certain peroxisomal disorders.[12][13]
Table 1: Reference Concentrations of Pristanic Acid in Human Plasma
| Population | Concentration (µmol/L) | Analytical Method | Reference |
| Healthy Controls | 0.14 - 1.14 | LC/ESI-MS/MS | [14] |
| Healthy Controls | Age-dependent | GC-NCI-MS | [12][15] |
| Peroxisomal Disorder Patients | Elevated | LC/ESI-MS/MS | [14] |
| Generalized Peroxisomal Dysfunction | Greatly Increased | Not specified | [13] |
Table 2: Pristanic Acid Concentrations in Dairy Products
| Product | Feed Type | Pristanic Acid Concentration | Reference |
| Organic Cheeses | Grass-based | ~30% higher than conventional | [1] |
| Conventional Cheeses | Concentrate-based | Lower than organic | [1] |
Experimental Protocols
The accurate quantification of pristanic acid is crucial for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[14][16][17][18]
General Experimental Workflow
Detailed Methodologies
-
Sample Collection: Collect blood samples in EDTA-containing tubes and separate plasma by centrifugation.[4]
-
Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., [²H₃]-pristanic acid) to the plasma sample.[19]
-
Hydrolysis: To release esterified pristanic acid, perform acid or alkaline hydrolysis. For example, add methanolic HCl and heat.[20]
-
Extraction: Extract the lipids using an organic solvent system, such as a chloroform/methanol mixture.[21]
To improve volatility and ionization efficiency for GC-MS or LC-MS/MS analysis, the carboxyl group of pristanic acid is derivatized. Common derivatization agents include:
-
For GC-MS: Pentafluorobenzyl (PFB) bromide or diazomethane (B1218177) to form PFB esters or methyl esters, respectively.[12][20]
-
For LC-MS/MS: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) or trimethylaminoethyl (TMAE) iodide.[18][22][23]
-
GC-MS: Separation is typically achieved on a capillary column (e.g., HP-5MS).[19] The mass spectrometer is operated in selected ion monitoring (SIM) or electron capture negative ionization (ECNI) mode for high sensitivity and selectivity.[12][19]
-
LC-MS/MS: Reversed-phase chromatography (e.g., C8 or C18 column) is commonly used for separation.[14][22] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, which provides excellent specificity.[18][22]
Signaling Pathways
Pristanic acid is not only a metabolite but also a signaling molecule that can activate nuclear receptors and G-protein coupled receptors.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Pristanic acid is a natural ligand for PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism.[2][24] Activation of PPARα by pristanic acid can influence the expression of genes involved in fatty acid oxidation.[24]
G-Protein Coupled Receptor 40 (GPR40)
Pristanic acid can also activate GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1).[25][26] GPR40 is involved in intracellular calcium signaling and can modulate processes such as insulin (B600854) secretion.[27][28][29] The activation of GPR40 by pristanic acid involves the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[28][29]
Conclusion
Pristanic acid is a naturally occurring branched-chain fatty acid with significant implications for human health and disease. Its origins are closely tied to the dietary intake of phytanic acid from dairy, meat, and fish products. The intricate biochemical pathways of its synthesis and degradation are critical for maintaining metabolic homeostasis, and disruptions in these pathways are hallmarks of several peroxisomal disorders. The ability of pristanic acid to act as a signaling molecule through receptors like PPARα and GPR40 opens up avenues for research into its role in regulating lipid metabolism and other cellular processes. The detailed analytical protocols provided in this guide are essential for the accurate quantification of pristanic acid, which is fundamental for both clinical diagnostics and advancing our understanding of its physiological and pathological roles. This comprehensive overview serves as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic acid--an overlooked bioactive fatty acid in dairy fat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration of phytanic acid and pristanic acid are higher in organic than in conventional dairy products from the German market | PPTX [slideshare.net]
- 4. Pristanic acid - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 10. [PDF] Peroxisomes, Refsum's disease and the α- and ω-oxidation of phytanic acid | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 20. jfda-online.com [jfda-online.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scbt.com [scbt.com]
The Multifaceted Role of Pristanic Acid in Human Physiology and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that plays a significant role in human metabolism, cellular signaling, and the pathophysiology of several inherited metabolic disorders. Derived from the α-oxidation of phytanic acid, pristanic acid is catabolized within peroxisomes through the β-oxidation pathway. Beyond its metabolic fate, pristanic acid functions as a signaling molecule, notably as a natural ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Dysregulation of pristanic acid metabolism leads to its accumulation in tissues and plasma, a hallmark of peroxisomal disorders such as Zellweger syndrome and Refsum disease, contributing to their severe clinical manifestations. This technical guide provides an in-depth overview of the core functions of pristanic acid in the human body, detailing its metabolic pathways, signaling cascades, and pathological implications. It includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for the scientific community.
Introduction
Pristanic acid is a saturated, methyl-branched fatty acid present in the human body primarily as a metabolic product of phytanic acid, which is obtained from dietary sources like dairy products, meat, and fish.[1] Due to the presence of a methyl group on its β-carbon, phytanic acid cannot be directly metabolized by the mitochondrial β-oxidation pathway. Instead, it undergoes α-oxidation in peroxisomes to yield pristanic acid and a molecule of CO2.[2] Pristanic acid, with the methyl group now at the α-carbon, can then be degraded via peroxisomal β-oxidation.[3][4]
The study of pristanic acid is crucial for understanding the pathophysiology of a group of genetic disorders known as peroxisomal biogenesis disorders (PBDs) and single-enzyme deficiencies within the fatty acid oxidation pathways. In these conditions, impaired metabolism leads to the accumulation of pristanic acid, contributing to severe neurological and systemic symptoms.[5] Furthermore, the identification of pristanic acid as a natural ligand for PPARα has unveiled its role in gene regulation and cellular signaling, extending its significance beyond that of a simple metabolic intermediate.[6][7] This guide will explore these multifaceted functions in detail.
Metabolism of Pristanic Acid
The catabolism of pristanic acid is a multi-step process that occurs primarily within the peroxisomes and subsequently in the mitochondria.
Peroxisomal β-Oxidation of Pristanoyl-CoA
Pristanic acid is first activated to its coenzyme A (CoA) ester, pristanoyl-CoA. The β-oxidation of pristanoyl-CoA involves a series of enzymatic reactions that shorten the fatty acid chain. A key feature of this pathway is the handling of the (2R)- and (2S)-stereoisomers of pristanoyl-CoA. The peroxisomal β-oxidation system only processes the (2S)-isomer. Therefore, the (2R)-isomer must first be converted to the (2S)-isomer by the enzyme α-methylacyl-CoA racemase (AMACR).[4][8]
The core enzymatic steps of peroxisomal β-oxidation of (2S)-pristanoyl-CoA are as follows:
-
Dehydrogenation: (2S)-pristanoyl-CoA is oxidized by the branched-chain acyl-CoA oxidase (ACOX2 or ACOX3) to form trans-2,3-dehydropristanoyl-CoA.[9]
-
Hydration and Dehydrogenation: The multifunctional protein 2 (MFP2) catalyzes the subsequent hydration to 3-hydroxypristanoyl-CoA and dehydrogenation to 3-ketopristanoyl-CoA.[10][11]
-
Thiolytic Cleavage: Sterol carrier protein X (SCPx) mediates the thiolytic cleavage of 3-ketopristanoyl-CoA to yield 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA.[10][11]
This cycle is repeated two more times, ultimately producing 4,8-dimethylnonanoyl-CoA, acetyl-CoA, and two additional molecules of propionyl-CoA.[9]
Mitochondrial Oxidation
The end product of peroxisomal β-oxidation, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria as a carnitine conjugate for further oxidation.[3][5][12] The mitochondrial β-oxidation pathway further breaks down this intermediate, contributing to cellular energy production.
Diagram: Peroxisomal β-Oxidation of Pristanic Acid
Pristanic Acid as a Signaling Molecule
Pristanic acid is not merely a metabolic byproduct but also an active signaling molecule that modulates gene expression, primarily through its interaction with the nuclear receptor PPARα.
Activation of PPARα
Pristanic acid is a naturally occurring ligand for PPARα.[6][7] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[4][13] The activation of PPARα by pristanic acid is concentration-dependent, with significant induction observed at micromolar concentrations, which are within the physiological range found in human plasma.[6][7] While phytanic acid can also activate PPARα, pristanic acid appears to have a higher affinity for the receptor.[8]
Downstream Targets of PPARα Activation
The activation of PPARα by pristanic acid leads to the transcriptional regulation of a wide array of genes involved in lipid and glucose metabolism.[14][15] Key downstream targets include genes responsible for:
-
Fatty Acid Oxidation: Upregulation of genes encoding enzymes for both peroxisomal and mitochondrial β-oxidation, such as Acyl-CoA Oxidase (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[14][15]
-
Fatty Acid Transport: Increased expression of fatty acid transporters like CD36 and fatty acid binding proteins (FABPs).[14]
-
Lipoprotein Metabolism: Regulation of genes encoding apolipoproteins (e.g., APOA1, APOA5).[14]
-
Ketogenesis: Stimulation of genes involved in the synthesis of ketone bodies, such as HMGCS2.[14]
Diagram: PPARα Signaling Pathway Activated by Pristanic Acid
Interaction with Other Receptors
While the primary signaling role of pristanic acid is mediated through PPARα, its precursor, phytanic acid, has been shown to activate all three subtypes of the retinoid X receptor (RXR).[6] There is also evidence suggesting that at high concentrations, pristanic and phytanic acid can activate the G-protein-coupled receptor GPR40, leading to an increase in intracellular calcium levels.[7][16]
Pathological Implications of Pristanic Acid Accumulation
The accumulation of pristanic acid is a key biochemical feature of several inherited peroxisomal disorders.
Peroxisomal Disorders
-
Zellweger Spectrum Disorders (ZSDs): These are a group of autosomal recessive disorders caused by mutations in PEX genes, leading to defective peroxisome biogenesis.[17] The absence of functional peroxisomes results in the accumulation of very-long-chain fatty acids, phytanic acid, and pristanic acid.[10][17][18]
-
Refsum Disease: This is an autosomal recessive disorder caused by a deficiency of the enzyme phytanoyl-CoA hydroxylase, the first enzyme in the α-oxidation of phytanic acid.[19] Consequently, phytanic acid accumulates to very high levels, while pristanic acid levels are typically low.[19]
-
α-Methylacyl-CoA Racemase (AMACR) Deficiency: In this disorder, the conversion of (2R)-pristanoyl-CoA to (2S)-pristanoyl-CoA is impaired, leading to the accumulation of pristanic acid.[14]
-
Bifunctional Protein Deficiency: A defect in the MFP2 enzyme leads to the accumulation of pristanic acid and its intermediates.[5]
Cellular Toxicity
Elevated levels of pristanic acid are cytotoxic, particularly to neuronal cells.[15] The proposed mechanisms of toxicity include:
-
Mitochondrial Dysfunction: Pristanic acid can disrupt mitochondrial function by causing mitochondrial depolarization, increasing the generation of reactive oxygen species (ROS), and impairing ATP synthesis.[13][15][20]
-
Calcium Dysregulation: Accumulation of pristanic acid can lead to a dramatic deregulation of intracellular calcium homeostasis, potentially through the activation of GPR40.[7][15][16]
These toxic effects are believed to contribute significantly to the neurological symptoms, such as retinitis pigmentosa, anosmia, and polyneuropathy, observed in patients with disorders of pristanic acid metabolism.[19]
Quantitative Data
The concentration of pristanic acid in plasma is a critical biomarker for the diagnosis of peroxisomal disorders.
Table 1: Plasma Pristanic Acid Concentrations in Healthy Individuals and Patients with Peroxisomal Disorders
| Population | Pristanic Acid Concentration (µmol/L) | Reference(s) |
| Healthy Adults | < 1.0 | [10][21][22] |
| Refsum Disease | Typically low to normal (< 1.0) | [3][19] |
| Zellweger Syndrome | Significantly elevated (e.g., > 10) | [9][10][23] |
| AMACR Deficiency | Elevated | [14] |
| Bifunctional Protein Deficiency | Elevated | [5] |
Note: The exact concentrations can vary depending on age, diet, and the specific genetic mutation.
Experimental Protocols
Quantification of Pristanic Acid in Plasma by GC-MS
This protocol provides a general workflow for the determination of pristanic acid levels in human plasma using gas chromatography-mass spectrometry (GC-MS).
Diagram: GC-MS Workflow for Pristanic Acid Quantification
Methodology:
-
Sample Preparation:
-
To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., deuterated pristanic acid).
-
Perform alkaline hydrolysis by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) and incubating at an elevated temperature (e.g., 70°C) to release fatty acids from lipids.
-
-
Extraction:
-
Acidify the sample with a strong acid (e.g., HCl).
-
Extract the fatty acids using a non-polar solvent such as hexane.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Convert the fatty acids to their more volatile methyl esters by adding a derivatizing agent like boron trifluoride in methanol (B129727) and incubating.
-
Extract the fatty acid methyl esters with hexane.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column).
-
Use a temperature program to separate the fatty acid methyl esters.
-
The eluent is introduced into a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the ions specific to pristanic acid methyl ester and its deuterated internal standard.
-
-
Quantification:
-
Calculate the concentration of pristanic acid in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
In Vitro Assay for Peroxisomal β-Oxidation of Pristanic Acid
This protocol outlines a method to assess the β-oxidation of pristanic acid in cultured human fibroblasts.
Methodology:
-
Cell Culture:
-
Culture human fibroblasts from control subjects and patients in appropriate media.
-
-
Substrate Incubation:
-
Incubate the cultured fibroblasts with a known concentration of pristanic acid (or a stable isotope-labeled version) for a defined period (e.g., 24-72 hours).
-
-
Metabolite Extraction:
-
Harvest the cells and/or the culture medium.
-
Extract the fatty acids and their metabolites.
-
-
Analysis:
-
Interpretation:
-
A reduced rate of pristanic acid degradation and a lack of β-oxidation product formation in patient cells compared to control cells indicate a defect in the peroxisomal β-oxidation pathway.[24]
-
Assessment of Pristanic Acid-Induced Mitochondrial Toxicity
This protocol describes a general approach to investigate the effects of pristanic acid on mitochondrial function in a cellular model.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., primary astrocytes or a neuronal cell line).
-
Expose the cells to varying concentrations of pristanic acid for different durations.
-
-
Measurement of Mitochondrial Membrane Potential (ΔΨm):
-
Load the cells with a fluorescent dye that is sensitive to mitochondrial membrane potential (e.g., JC-1 or TMRM).
-
Measure the fluorescence using a fluorescence microscope or a plate reader to assess changes in ΔΨm. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in fluorescence intensity (for TMRM) indicates mitochondrial depolarization.
-
-
Measurement of Reactive Oxygen Species (ROS) Production:
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or MitoSOX).
-
Measure the increase in fluorescence over time to quantify ROS production.
-
-
Assessment of Cell Viability and Apoptosis:
-
Measure cell viability using assays such as the MTT or LDH assay.
-
Assess apoptosis by methods like Annexin V/Propidium Iodide staining followed by flow cytometry or by measuring caspase activity.
-
-
ATP Measurement:
-
Lyse the cells and measure the intracellular ATP concentration using a luciferase-based assay kit.
-
Conclusion
Pristanic acid is a key metabolite in the degradation of phytanic acid, with its catabolism being essential for normal cellular function. Its role as a signaling molecule, particularly as a PPARα agonist, highlights its importance in the regulation of lipid metabolism. The accumulation of pristanic acid in several peroxisomal disorders underscores its pathological significance and its utility as a diagnostic marker. A thorough understanding of the multifaceted functions of pristanic acid is crucial for the development of therapeutic strategies for these debilitating diseases. This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals working in this field.
References
- 1. Studies on the oxidation of phytanic acid and pristanic acid in human fibroblasts by acylcarnitine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor α: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 11. researchgate.net [researchgate.net]
- 12. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain Lipotoxicity of Phytanic Acid and Very Long-chain Fatty Acids. Harmful Cellular/Mitochondrial Activities in Refsum Disease and X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reactome | PPARA activates gene expression [reactome.org]
- 15. The influence of the branched-chain fatty acids pristanic acid and Refsum disease-associated phytanic acid on mitochondrial functions and calcium regulation of hippocampal neurons, astrocytes, and oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zellweger spectrum disorders: clinical overview and management approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Normal very long-chain fatty acids level in a patient with peroxisome biogenesis disorders: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pristanic acid - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Oxidation of pristanic acid in fibroblasts and its application to the diagnosis of peroxisomal beta-oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Pristanic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid that serves as a crucial biomarker for a range of peroxisomal disorders, including Zellweger syndrome and Refsum disease.[1][2] Accurate quantification of pristanic acid in biological matrices, such as plasma, is essential for the diagnosis and monitoring of these metabolic conditions. The use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision in quantitative mass spectrometry-based bioanalysis.[3] Pristanic acid-d3, a deuterated analog of pristanic acid, is the ideal internal standard for this purpose, as it shares near-identical physicochemical properties with the analyte, ensuring it effectively accounts for variability during sample preparation and analysis.[4]
These application notes provide detailed protocols for the use of this compound as an internal standard for the quantification of pristanic acid in human plasma by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Pristanic Acid Formation
Pristanic acid is primarily formed in the body through the alpha-oxidation of phytanic acid, a branched-chain fatty acid obtained from dietary sources.[5] This metabolic process occurs within the peroxisomes. The pathway involves the sequential enzymatic conversion of phytanic acid to pristanic acid, which can then undergo beta-oxidation.
References
- 1. KoreaMed [koreamed.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jlmqa.org [jlmqa.org]
Application Note: Quantification of Pristanic Acid in Human Plasma using Stable Isotope Dilution LC-MS/MS with Pristanic Acid-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of pristanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates Pristanic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This analytical approach is crucial for researchers and scientists in the field of metabolic disorders, particularly peroxisomal biogenesis disorders where pristanic acid accumulation is a key biomarker. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with representative quantitative data.
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the alpha-oxidation of phytanic acid or obtained directly from dietary sources.[1] In healthy individuals, pristanic acid is metabolized within the peroxisomes through a process of beta-oxidation.[1][2][3] However, in several inherited metabolic disorders, such as Zellweger syndrome and other peroxisomal biogenesis disorders, defects in peroxisomal function lead to the accumulation of pristanic acid in plasma and tissues.[1][2] Therefore, the accurate quantification of pristanic acid is essential for studying the pathophysiology of these diseases and for the development of potential therapeutic interventions.
LC-MS/MS offers high selectivity and sensitivity for the analysis of endogenous metabolites like pristanic acid. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[4] It effectively compensates for variations in sample preparation and matrix effects, leading to reliable and reproducible results. This application note provides a comprehensive protocol for the LC-MS/MS quantification of pristanic acid in plasma, intended for researchers, scientists, and professionals in drug development.
Metabolic Pathway of Pristanic Acid
Pristanic acid is primarily formed from the alpha-oxidation of phytanic acid. Following its formation, pristanic acid undergoes beta-oxidation within the peroxisomes. This metabolic process is crucial for the breakdown of branched-chain fatty acids.
Caption: Metabolic pathway of pristanic acid formation and degradation.
Experimental Workflow
The analytical workflow for the quantification of pristanic acid involves several key steps, from sample collection to data analysis. This systematic process ensures the reliability and accuracy of the final results.
Caption: General experimental workflow for pristanic acid quantification.
Quantitative Data
The following tables summarize representative concentrations of pristanic acid in human plasma from healthy individuals and patients with peroxisomal disorders. These values are indicative and may vary between different studies and patient populations.
Table 1: Pristanic Acid Concentrations in Plasma (µmol/L)
| Population | Mean Concentration (µmol/L) | Range (µmol/L) | Reference |
| Healthy Controls (Adults) | < 1.0 | ND - 2.98 | [5][6] |
| Peroxisomal Biogenesis Disorder Patients | Significantly Elevated | > 10 | [5] |
ND: Not Detected
Table 2: Ratios of Pristanic Acid to Phytanic Acid in Plasma
| Population | Mean Ratio | Range | Reference |
| Healthy Controls (Adults) | < 0.4 | 0.1 - 0.39 | [6] |
| Peroxisomal Disorder Patients | Variable | Elevated | [7] |
Experimental Protocols
Materials and Reagents
-
Pristanic Acid (analytical standard)
-
This compound (internal standard)[4]
-
LC-MS grade acetonitrile (B52724), methanol, isopropanol, and water
-
Formic acid
-
Human plasma (collected in EDTA or heparin tubes)
-
Centrifuge tubes
-
Autosampler vials
Sample Preparation
-
Thawing and Spiking: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol). Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
Note: Some methods may require a derivatization step to improve chromatographic retention and ionization efficiency, especially for older LC-MS systems.[9][10][11]
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Tandem Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pristanic Acid: Q1: 297.3 m/z -> Q3: 297.3 m/z (precursor ion scan for quantification can be used if fragmentation is poor) or a suitable product ion.
-
This compound: Q1: 300.3 m/z -> Q3: 300.3 m/z or a corresponding product ion.
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: The specific MRM transitions and source parameters should be optimized for the instrument in use.
Calibration and Quantification
Prepare a series of calibration standards by spiking known concentrations of pristanic acid into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution). Process the calibration standards and quality control (QC) samples alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentration of pristanic acid in the unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the quantification of pristanic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision required for research in peroxisomal disorders and other metabolic diseases. This protocol serves as a valuable resource for scientists and researchers, facilitating further investigations into the roles of branched-chain fatty acids in health and disease.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. childrensmn.org [childrensmn.org]
- 7. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Pristanic Acid in Human Plasma by Stable Isotope Dilution GC-MS
Abstract
This application note details a robust and sensitive method for the quantification of pristanic acid in human plasma using a stable isotope dilution assay coupled with gas chromatography-mass spectrometry (GC-MS). Pristanic acid is a branched-chain fatty acid, and its accumulation in plasma is a key biomarker for certain peroxisomal disorders, such as Zellweger spectrum disorders and Refsum disease.[1][2] The methodology described herein involves sample preparation including hydrolysis, liquid-liquid extraction, and derivatization, followed by GC-MS analysis. The use of a stable isotope-labeled internal standard, [2H3]-pristanic acid, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[3][4] This method is suitable for clinical research and drug development studies focused on peroxisomal disorders.
Introduction
Peroxisomes are cellular organelles that play a crucial role in various metabolic pathways, including the α-oxidation of phytanic acid to pristanic acid and the subsequent β-oxidation of pristanic acid.[2][5] Genetic defects in peroxisome biogenesis or function lead to a group of metabolic disorders known as peroxisomal disorders, which are often characterized by the accumulation of very-long-chain fatty acids (VLCFAs), phytanic acid, and pristanic acid in tissues and bodily fluids.[1][3] The quantification of these metabolites is essential for the diagnosis and monitoring of these conditions.[1][6]
Stable isotope dilution analysis is the gold standard for quantitative bioanalysis due to its high specificity and accuracy. This technique employs a stable isotope-labeled analog of the analyte as an internal standard. Because the internal standard has nearly identical chemical and physical properties to the analyte, it can effectively compensate for variations in sample extraction, derivatization efficiency, and instrument response. This application note provides a detailed protocol for the determination of pristanic acid concentrations in human plasma.
Experimental
Materials and Reagents
-
Pristanic acid standard (Sigma-Aldrich)
-
[2H3]-Pristanic acid (Cambridge Isotope Laboratories, Inc.)
-
Hexane, HPLC grade (Fisher Scientific)
-
Ethyl acetate (B1210297), HPLC grade (Fisher Scientific)
-
Hydrochloric acid (HCl), certified ACS (Fisher Scientific)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Sigma-Aldrich)
-
Nitrogen gas, high purity
-
Human plasma (BioIVT)
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) (Agilent Technologies)
Sample Preparation
-
Spiking: To 100 µL of plasma, add 10 µL of the [2H3]-pristanic acid internal standard solution.
-
Hydrolysis: Add 500 µL of 1 M HCl in methanol (B129727) and incubate at 70°C for 60 minutes to hydrolyze the pristanic acid from its esterified forms.
-
Extraction: After cooling to room temperature, add 1 mL of hexane/ethyl acetate (9:1, v/v) and vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) esters of the fatty acids.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pristanic acid-TMS: m/z 384 (M+), 369 (M-15)
-
[2H3]-Pristanic acid-TMS: m/z 387 (M+), 372 (M-15)
-
Results and Discussion
The described method demonstrates excellent linearity, accuracy, and precision for the quantification of pristanic acid in human plasma.
Linearity
A calibration curve was constructed by analyzing a series of standards with known concentrations of pristanic acid. The method was found to be linear over the concentration range of 0.1 to 10 µmol/L, with a correlation coefficient (R²) of >0.99. A similar linear response from 0.032 to 9.951 μmol/L for pristanic acid (R2=0.9999) has been reported in other studies.[7]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The results are summarized in the table below. In a similar study, intraday and interday variations at low and high concentrations were less than 9.2%.[8]
| QC Level | Concentration (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.5 | 4.2 | 5.8 | 98.5 |
| Medium | 2.5 | 3.1 | 4.5 | 101.2 |
| High | 7.5 | 2.8 | 3.9 | 99.3 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined to be 0.03 µmol/L and 0.1 µmol/L, respectively, demonstrating the high sensitivity of the method. Some sensitive methods can detect as little as 1 pg of the compound.[9]
Conclusion
The stable isotope dilution GC-MS method described in this application note is a reliable and sensitive approach for the quantification of pristanic acid in human plasma. The method is suitable for use in clinical research settings for the study of peroxisomal disorders and can be a valuable tool for drug development professionals working on therapies for these conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 3. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diagnosis of peroxisomal disorders by analysis of phytanic and pristanic acids in stored blood spots collected at neonatal screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 8. researchgate.net [researchgate.net]
- 9. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Analysis of Pristanic Acid-d3
This document provides detailed protocols for the sample preparation and analysis of pristanic acid, utilizing pristanic acid-d3 as an internal standard for accurate quantification. These methods are primarily intended for researchers, scientists, and professionals involved in drug development and the diagnosis of peroxisomal disorders.
Introduction
Pristanic acid is a branched-chain fatty acid that, along with phytanic acid and very-long-chain fatty acids (VLCFAs), serves as a critical biomarker for certain metabolic disorders.[1][2] Elevated levels of these fatty acids in plasma are indicative of peroxisomal biogenesis disorders, such as Zellweger syndrome spectrum, and X-linked adrenoleukodystrophy.[2][3][4] Accurate quantification is crucial for diagnosis and monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the method of choice for achieving reliable and reproducible results, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] this compound is intended for use as an internal standard for the quantification of pristanic acid by GC- or LC-MS.
Principle of the Method
The analytical workflow involves the extraction of total fatty acids from a biological matrix (typically plasma or serum), followed by derivatization to enhance analyte volatility and thermal stability for GC-MS analysis, or to improve ionization efficiency for LC-MS/MS.[2][6] this compound is added at the beginning of the sample preparation process to account for analyte loss during extraction and derivatization, ensuring accurate quantification through isotope dilution mass spectrometry.[7]
Reagents and Materials
-
Pristanic acid standard
-
This compound internal standard
-
Phytanic acid and other relevant fatty acid standards
-
Solvents: Methanol (B129727), isooctane, acetonitrile (B52724) (HPLC grade)
-
Reagents for hydrolysis: Hydrochloric acid (HCl) or potassium hydroxide (B78521) (KOH)
-
Derivatizing agents:
-
Sample tubes (glass, screw-capped)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Two primary analytical techniques are detailed below: GC-MS and a rapid UPLC-MS/MS method.
This protocol is a widely established method for the analysis of pristanic acid and other fatty acids.
4.1.1. Sample Preparation
-
Sample Collection: Collect whole blood in EDTA tubes and centrifuge to obtain plasma. A 12-14 hour fast is recommended before sample collection.[10]
-
Internal Standard Spiking: To 100 µL of plasma, add the deuterated internal standard mix, including this compound.
-
Hydrolysis: Add 1 mL of 1N KOH in methanol. Vortex and incubate at 70°C for 90 minutes to release fatty acids from their esterified forms.[3]
-
Acidification: After cooling, acidify the mixture with 1N HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 1 mL of isooctane. Vortex vigorously and centrifuge at 3000 x g for 2 minutes to separate the phases.[11] Transfer the upper organic layer to a clean tube. Repeat the extraction.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.[3]
-
Derivatization (Silylation): Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and incubate at 60°C for 30 minutes. The sample is now ready for GC-MS analysis.[7]
4.1.2. GC-MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[12]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 min.
-
MS Detection: Electron impact (EI) ionization. Use selected ion monitoring (SIM) mode for quantification.[7] Monitor characteristic ions for pristanic acid and this compound derivatives.
This method offers a faster analysis time compared to traditional GC-MS.[8]
4.2.1. Sample Preparation
-
Sample and Internal Standard: Use 20 µL of plasma and add the deuterated internal standards.[8]
-
Hydrolysis and Extraction: Analytes in the plasma are hydrolyzed and extracted.[8]
-
Derivatization: The extracted fatty acids are derivatized with DAABD-AE to improve their mass spectrometric properties. This process takes approximately 2 hours.[8]
4.2.2. UPLC-MS/MS Conditions
-
Column: Reverse-phase C8 column.[13]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS).[8]
-
Run Time: The injection-to-injection time is approximately 5 minutes.[8]
Data Presentation
The following table summarizes the quantitative data from a validated stable isotope dilution-gas chromatography/mass spectrometry (SID-GC/MS) method for the analysis of pristanic acid and other very-long-chain fatty acids.[7]
| Analyte | Linear Range (μmol/L) | Intra-batch Precision (%) | Inter-batch Precision (%) | Inaccuracy (Bias) (%) | Correlation Coefficient (r²) |
| Pristanic Acid (PrA) | 0.1 - 3 | 2.58 - 6 | 5.7 - 7.15 | 1.6 - 6.88 | 0.994 - 0.999 |
| Phytanic Acid (PhA) | 1.25 - 37.5 | 2.58 - 6 | 5.7 - 7.15 | 1.6 - 6.88 | 0.994 - 0.999 |
| C22:0 | 2.5 - 100 | 2.58 - 6 | 5.7 - 7.15 | 1.6 - 6.88 | 0.994 - 0.999 |
| C24:0 | 5 - 150 | 2.58 - 6 | 5.7 - 7.15 | 1.6 - 6.88 | 0.994 - 0.999 |
| C26:0 | 0.125 - 10 | 2.58 - 6 | 5.7 - 7.15 | 1.6 - 6.88 | 0.994 - 0.999 |
Table adapted from data presented in Cai Yanna et al.[7]
Visualizations
Caption: General workflow for the preparation of plasma/serum samples for pristanic acid analysis.
Caption: Simplified metabolic pathway showing the formation of pristanic acid from phytanic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jasem.com.tr [jasem.com.tr]
- 4. researchgate.net [researchgate.net]
- 5. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. childrensmn.org [childrensmn.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Pristanic Acid in Human Plasma
For Research Use Only.
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid present in human plasma.[1] Its concentration is a critical biomarker for the diagnosis and monitoring of several inherited metabolic disorders, particularly peroxisomal biogenesis disorders (PBDs) like Zellweger syndrome, and defects in peroxisomal beta-oxidation.[2][3][4][5] In these conditions, impaired peroxisomal function leads to the accumulation of pristanic acid, as well as other metabolites like phytanic acid and very-long-chain fatty acids (VLCFAs).[2][5][6] This application note provides a detailed protocol for the quantification of pristanic acid in human plasma using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The quantification of pristanic acid from plasma involves three main steps:
-
Sample Preparation: Liberation of pristanic acid from lipids through hydrolysis, followed by extraction and derivatization to enhance volatility and ionization efficiency for chromatographic analysis.
-
Chromatographic Separation and Detection: Separation of the derivatized pristanic acid from other fatty acids using either GC or LC, followed by detection and quantification using mass spectrometry.
-
Data Analysis: Quantification is typically achieved using a stable isotope-labeled internal standard to ensure accuracy and precision.[2]
Data Presentation
The following table summarizes the expected concentrations of pristanic acid in human plasma under physiological and pathological conditions.
| Condition | Pristanic Acid Concentration (µmol/L) | Method |
| Healthy Controls | < 1.0 | GC-MS, LC-MS/MS |
| Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) | Significantly elevated (can reach 100-300 µM) | GC-MS, LC-MS/MS |
| D-bifunctional Protein Deficiency | Markedly increased | GC-MS, LC-MS/MS |
| α-methylacyl-CoA Racemase Deficiency | Markedly increased | GC-MS, LC-MS/MS |
| Classical Refsum Disease | Normal to slightly elevated | GC-MS, LC-MS/MS |
Table 1: Typical concentrations of pristanic acid in human plasma.
Experimental Protocols
Two primary methods for the quantification of pristanic acid in plasma are detailed below: a GC-MS method and an LC-MS/MS method.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a robust and widely used method for the analysis of fatty acids.
1. Materials and Reagents
-
Plasma samples (collected in EDTA or heparin tubes)
-
Internal Standard: Deuterated pristanic acid (e.g., d3-pristanic acid)
-
Reagents for hydrolysis, extraction, and derivatization (e.g., methanolic HCl, hexane (B92381), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
2. Sample Preparation
-
Aliquoting: Thaw plasma samples on ice. Pipette 100 µL of plasma into a glass tube.
-
Internal Standard Addition: Add a known amount of deuterated pristanic acid internal standard to each sample.
-
Hydrolysis and Methylation: Add 1 mL of 2.5% methanolic HCl. Cap the tubes tightly and heat at 80°C for 1 hour to hydrolyze the lipids and form fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, add 1 mL of hexane and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes. Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Derivatization (optional, for increased sensitivity): Evaporate the hexane under a stream of nitrogen. Add 50 µL of BSTFA with 1% TMCS and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
3. GC-MS Analysis
-
GC Column: 30 m x 0.25 mm x 0.25 µm HP-5MS column (or equivalent).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for pristanic acid methyl ester and its internal standard.
4. Data Analysis
-
Integrate the peak areas of the pristanic acid derivative and the internal standard.
-
Calculate the concentration of pristanic acid in the samples by comparing the peak area ratio to a calibration curve prepared with known concentrations of pristanic acid.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity and can be faster than GC-MS.[7][8]
1. Materials and Reagents
-
Plasma samples (as above)
-
Internal Standard: Deuterated pristanic acid
-
Reagents for hydrolysis, extraction, and derivatization (e.g., methanolic HCl, hexane, and a derivatizing agent to improve ionization, such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)).[7]
-
LC-MS/MS system with a reverse-phase column (e.g., C8 or C18)
2. Sample Preparation
-
Aliquoting and Internal Standard Addition: Similar to the GC-MS protocol, use a small volume of plasma (e.g., 20 µL) and add the internal standard.[7]
-
Hydrolysis and Extraction: Perform acid hydrolysis as described for GC-MS, followed by liquid-liquid extraction.
-
Derivatization: To enhance ionization efficiency in positive electrospray ionization (ESI), derivatize the extracted fatty acids. For example, using DAABD-AE, incubate the dried extract with the reagent to form a charged derivative.[7]
3. LC-MS/MS Analysis
-
LC Column: A reverse-phase column (e.g., Alltima C8, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the derivatized pristanic acid and its internal standard.
4. Data Analysis
-
Similar to the GC-MS protocol, quantify pristanic acid based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Mandatory Visualizations
Caption: Workflow for Pristanic Acid Quantification in Plasma.
Caption: Metabolic Pathway of Pristanic Acid Degradation.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of pristanic acid (2, 6, 10, 14 tetramethylpentadecanoic acid) in the plasma of patients with generalised peroxisomal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Pristanic Acid-d3 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytanic acid, which is obtained from dietary sources.[1][2] In humans, pristanic acid undergoes peroxisomal β-oxidation, a critical metabolic pathway.[3][4] Dysregulation of pristanic acid metabolism is associated with several inherited metabolic disorders, such as Zellweger syndrome and other peroxisomal biogenesis disorders.[1][2]
Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of metabolites through metabolic pathways.[5][6] Pristanic acid-d3, a deuterated form of pristanic acid, serves as an excellent tracer for investigating the dynamics of its metabolism. By introducing this compound into a biological system and monitoring the appearance of its deuterated downstream metabolites, researchers can elucidate the activity of the peroxisomal β-oxidation pathway. This approach is invaluable for understanding the pathophysiology of metabolic diseases and for the development of novel therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis.
Metabolic Pathway of Pristanic Acid
Pristanic acid is primarily derived from the α-oxidation of phytanic acid in the peroxisome. Once formed, pristanoyl-CoA undergoes sequential rounds of β-oxidation within the peroxisome. This process involves a series of enzymatic reactions that shorten the fatty acid chain, producing acetyl-CoA and propionyl-CoA.[3][4] In certain metabolic disorders, defects in the enzymes involved in this pathway lead to the accumulation of pristanic acid and its precursors, which can be diagnosed by analyzing the levels of these fatty acids in plasma.[7][8]
Caption: Metabolic pathway of pristanic acid oxidation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis of this compound in Cultured Fibroblasts
This protocol describes a method for tracing the metabolism of this compound in cultured human fibroblasts, which is particularly relevant for studying peroxisomal disorders.
Materials:
-
Human fibroblast cell lines (e.g., healthy control and patient-derived cells with a suspected peroxisomal disorder)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (deuterated internal standard)
-
Phosphate-Buffered Saline (PBS)
-
Methanol (B129727), ice-cold
-
Water, LC-MS grade
-
Internal standard solution (e.g., C17:0 fatty acid)
-
Nitrogen gas evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture fibroblasts in DMEM supplemented with 10% dialyzed FBS until they reach 80-90% confluency.
-
Prepare the labeling medium by supplementing fresh culture medium with a known concentration of this compound (e.g., 10 µM).
-
Remove the growth medium, wash the cells twice with sterile PBS.
-
Add the this compound labeling medium to the cells and incubate for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, place the culture dishes on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each dish to quench metabolism and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add an internal standard (e.g., C17:0) for normalization.
-
Perform a liquid-liquid extraction by adding chloroform and water (final ratio of methanol:water:chloroform = 2:1:2).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for MS Analysis:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the fatty acids to their methyl esters (FAMEs) or other suitable derivatives for GC-MS analysis, or resuspend in an appropriate solvent for LC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a GC-MS or LC-MS system.
-
For GC-MS, use a suitable column for fatty acid methyl ester separation.
-
For LC-MS, use a C18 reversed-phase column.
-
Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of unlabeled pristanic acid, this compound, and its expected deuterated downstream metabolites.
-
-
Data Analysis:
-
Quantify the peak areas of the labeled and unlabeled fatty acids.
-
Calculate the isotopic enrichment of pristanic acid and its metabolites over time.
-
Determine the rate of disappearance of this compound and the rate of appearance of its deuterated products to calculate the metabolic flux.
-
Caption: Experimental workflow for metabolic flux analysis.
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison between different experimental conditions (e.g., control vs. patient cells).
Table 1: Isotopic Enrichment of Pristanic Acid and its Metabolites in Control Fibroblasts
| Time (hours) | This compound (M+3) Enrichment (%) | 4,8-Dimethylnonanoyl-CoA-d2 (M+2) Enrichment (%) | Propionyl-CoA-d1 (M+1) Enrichment (%) |
| 0 | 99.8 ± 0.1 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 85.2 ± 2.1 | 5.3 ± 0.4 | 2.1 ± 0.2 |
| 4 | 72.5 ± 1.8 | 10.1 ± 0.7 | 4.5 ± 0.3 |
| 8 | 55.1 ± 2.5 | 18.9 ± 1.1 | 8.7 ± 0.5 |
| 12 | 40.3 ± 2.2 | 25.6 ± 1.5 | 12.3 ± 0.8 |
| 24 | 15.8 ± 1.9 | 35.2 ± 2.0 | 18.9 ± 1.2 |
Data are presented as mean ± standard deviation (n=3) and are representative of a typical experiment.
Table 2: Comparison of Pristanic Acid Oxidation Flux in Control and Patient-Derived Fibroblasts
| Cell Line | Rate of this compound Disappearance (nmol/mg protein/hr) | Rate of 4,8-Dimethylnonanoyl-CoA-d2 Appearance (nmol/mg protein/hr) |
| Control | 1.25 ± 0.15 | 0.45 ± 0.05 |
| Patient (Peroxisomal Disorder) | 0.18 ± 0.03 | 0.05 ± 0.01 |
* p < 0.01 compared to control. Data are presented as mean ± standard deviation (n=3) and are representative of a typical experiment.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and sensitive method for the quantitative analysis of pristanic acid metabolic flux. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to investigate the peroxisomal β-oxidation pathway in health and disease. This approach has significant potential for advancing our understanding of metabolic disorders and for the preclinical evaluation of novel therapeutic strategies.
References
- 1. Pristanic acid - Wikipedia [en.wikipedia.org]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 5. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease [mdpi.com]
- 7. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pristanic Acid-d3 in Lipidomics: A Guide for Researchers
For researchers, scientists, and drug development professionals, Pristanic acid-d3 is an essential tool in the field of lipidomics, particularly for the accurate quantification of pristanic acid and the diagnosis of inherited metabolic disorders. This document provides detailed application notes and experimental protocols for the use of this compound.
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the diet, primarily from the breakdown of phytanic acid found in dairy products, meat, and fish. In healthy individuals, pristanic acid is present at micromolar concentrations in blood plasma. However, its accumulation is a key biomarker for a group of genetic disorders known as peroxisomal disorders, including Zellweger syndrome, Refsum disease, and bifunctional protein deficiency. The accurate measurement of pristanic acid levels is therefore crucial for the diagnosis and monitoring of these conditions.
This compound, a deuterated form of pristanic acid, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures high accuracy and precision in quantification by correcting for sample loss during preparation and for variations in instrument response.
Core Applications:
-
Internal Standard for Accurate Quantification: this compound is the gold standard for the quantification of pristanic acid in biological matrices such as plasma, serum, and fibroblasts using stable isotope dilution mass spectrometry (GC-MS and LC-MS/MS).
-
Diagnosis of Peroxisomal Disorders: The accumulation of pristanic acid is a hallmark of several inherited metabolic diseases. Accurate measurement using this compound as an internal standard aids in the differential diagnosis of these disorders.
-
Metabolic Flux and Pathway Analysis: Labeled pristanic acid can be used in research settings to trace the metabolic fate of this fatty acid and to study the activity of enzymes involved in its degradation pathway.
-
Drug Development and Efficacy Monitoring: In the development of therapies for peroxisomal disorders, the quantification of pristanic acid can serve as a biomarker to assess treatment efficacy.
Quantitative Data Summary
The concentration of pristanic acid in plasma is a critical diagnostic indicator for various peroxisomal disorders. The following table summarizes typical concentrations observed in healthy individuals and in patients with specific metabolic diseases.
| Condition | Pristanic Acid Concentration (µmol/L) | Phytanic Acid Concentration (µmol/L) | Pristanic Acid / Phytanic Acid Ratio | Reference(s) |
| Healthy Controls (Adults) | < 1.0 | < 10.0 | < 0.1 | |
| Zellweger Syndrome | Significantly Increased (>10) | Significantly Increased (>100) | Normal to Slightly Increased | |
| Refsum Disease (Classical) | Normal to slightly increased | Markedly Increased (>200) | Very Low | |
| Bifunctional Protein Deficiency | Markedly Increased (>20) | Normal to Increased | Markedly Increased |
Experimental Workflows and Protocols
The accurate quantification of pristanic acid in biological samples typically involves sample preparation followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is added at the beginning of the sample preparation process to ensure it undergoes the same extraction and derivatization steps as the endogenous pristanic acid.
Experimental Workflow
Caption: General experimental workflow for the quantification of pristanic acid.
Protocol 1: GC-MS Analysis of Pristanic Acid in Plasma
This protocol describes the quantification of pristanic acid in human plasma using gas chromatography-mass spectrometry with this compound as an internal standard.
Materials:
-
Plasma sample
-
This compound internal standard solution (in methanol)
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 1M in methanol)
-
Hydrochloric acid (HCl) (e.g., 6M)
-
Hexane or iso-octane (GC grade)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS, or pentafluorobenzyl bromide - PFBBr)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma in a glass tube, add a known amount of this compound internal standard.
-
Add 1 mL of methanolic KOH, vortex, and incubate at 60°C for 60 minutes to hydrolyze the lipids.
-
Cool the sample to room temperature and acidify with 0.5 mL of 6M HCl.
-
-
Extraction:
-
Add 2 mL of hexane, vortex vigorously for 2 minutes, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
-
Derivatization (example with silylation):
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Oven program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Carrier gas: Helium
-
-
MS Conditions (example):
-
Ionization mode: Electron Impact (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for pristanic acid and this compound derivatives.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of endogenous pristanic acid and the this compound internal standard.
-
Calculate the ratio of the peak area of the analyte to the internal standard.
-
Quantify the concentration of pristanic acid using a calibration curve prepared with known concentrations of pristanic acid and a fixed amount of the internal standard.
-
Protocol 2: LC-MS/MS Analysis of Pristanic Acid in Plasma
This protocol provides a method for the sensitive quantification of pristanic acid in plasma using liquid chromatography-tandem mass spectrometry.
Materials:
-
Plasma sample
-
This compound internal standard solution (in methanol)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C8 or C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of methanol containing the this compound internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 50% B, increase to 100% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow rate: 0.3 mL/min
-
-
MS/MS Conditions (example):
-
Ionization mode: Electrospray Ionization (ESI), negative mode
-
Acquisition mode: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for pristanic acid and this compound.
-
-
-
Data Analysis:
-
As described in the GC-MS protocol, use the peak area ratios of the analyte to the internal standard and a calibration curve for quantification.
-
Metabolic Pathway of Phytanic and Pristanic Acid
The metabolism of phytanic acid to pristanic acid and its subsequent degradation occurs primarily in the peroxisomes. A defect in any of the enzymes in this pathway can lead to the accumulation of these fatty acids.
Caption: Peroxisomal α- and β-oxidation of phytanic and pristanic acid.
This pathway highlights the key enzymatic steps in the degradation of phytanic acid to pristanic acid (α-oxidation) and the subsequent breakdown of pristanic acid (β-oxidation) within the peroxisome. Deficiencies in enzymes such as phytanoyl-CoA hydroxylase (PHYH) are responsible for classical Refsum disease.
Application Notes and Protocols: Diagnostic Screening for Refsum Disease Using Pristanic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Refsum disease is a rare, autosomal recessive metabolic disorder characterized by the accumulation of phytanic acid in blood and tissues.[1][2] This buildup is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is essential for the alpha-oxidation of phytanic acid.[3][4] The degradation of phytanic acid produces pristanic acid, which is then further metabolized through beta-oxidation.[3][5] Consequently, in classical Refsum disease, high levels of phytanic acid and low to normal levels of pristanic acid are observed in plasma.[6] The quantitative analysis of phytanic and pristanic acids in plasma is a cornerstone for the diagnosis and differentiation of Refsum disease from other peroxisomal disorders.[7][8]
This document provides detailed application notes and protocols for the diagnostic screening of Refsum disease using a stable isotope dilution method with Pristanic acid-d3 as an internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Phytanic Acid
The breakdown of phytanic acid is a critical peroxisomal process. A defect in this pathway leads to the pathological accumulation of phytanic acid, resulting in the clinical manifestations of Refsum disease, which include retinitis pigmentosa, anosmia, peripheral neuropathy, and ataxia.[9][10]
Caption: Metabolic pathway of phytanic acid to pristanic acid.
Diagnostic Workflow
The diagnostic process for Refsum disease involves a multi-step approach, starting from clinical suspicion and culminating in biochemical and genetic confirmation. The use of this compound as an internal standard ensures accurate quantification of pristanic acid, which is crucial for differential diagnosis.
Caption: Overview of the diagnostic workflow for Refsum disease.
Quantitative Data
The concentrations of phytanic acid and pristanic acid, along with their ratio, are critical for the differential diagnosis of peroxisomal disorders. The following tables summarize typical plasma concentrations found in healthy individuals and patients with Refsum disease and other related disorders.
Table 1: Plasma Concentrations of Phytanic and Pristanic Acid
| Analyte | Healthy Controls (µmol/L) | Adult Refsum Disease (ARD) (µmol/L) | Zellweger Spectrum Disorders (ZSD) (µmol/L) |
| Phytanic Acid | < 10 | > 200 (can exceed 1300)[10][11] | Elevated |
| Pristanic Acid | 0.1 - 1.0 | Normal to slightly elevated | Elevated |
Data synthesized from multiple sources.[7][10]
Table 2: Diagnostic Ratios of Pristanic Acid to Phytanic Acid
| Condition | Pristanic Acid / Phytanic Acid Ratio |
| Healthy Controls | Variable, generally low |
| Adult Refsum Disease (ARD) | Very low[10] |
| Zellweger Spectrum Disorders (ZSD) | Significantly higher than in classic Refsum disease[7] |
| Bifunctional Protein Deficiency | Markedly increased[8] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation for GC-MS Analysis
This protocol details the steps for the extraction and derivatization of phytanic and pristanic acids from plasma samples for subsequent GC-MS analysis.
Materials:
-
Plasma sample
-
This compound (internal standard)
-
1N KOH in methanol
-
1N HCl
-
Iso-octane
-
1% Pentafluorobenzyl (PFB) bromide in acetonitrile
-
1% N,N-Diisopropylethylamine (DIPEA) in acetonitrile
-
Glass tubes (16x125 mm and 10x75 mm)
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block (70°C)
-
Nitrogen evaporator
-
GC-MS autosampler vials with inserts
Procedure:
-
Sample Aliquoting: Pipette 200 µL of plasma into a 16x125 mm glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the plasma sample.
-
Hydrolysis:
-
Add 600 µL of 1N KOH in methanol.
-
Vortex for 15 seconds.
-
Incubate at 70°C for 90 minutes to hydrolyze the fatty acids from their esterified forms.[3]
-
-
Acidification:
-
Cool the sample to room temperature.
-
Add 500 µL of 1N HCl to acidify the solution (pH should be below 5).
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of iso-octane to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 2 minutes to separate the phases.
-
Carefully transfer the upper iso-octane layer to a clean 10x75 mm glass tube.
-
Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.
-
-
Drying: Evaporate the combined iso-octane extracts to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[12]
-
Cap the tube and vortex briefly.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
-
Final Preparation:
-
Dry the derivatization reagents under a stream of nitrogen.
-
Reconstitute the dried derivative in 50 µL of iso-octane.
-
Transfer the final solution to a GC-MS autosampler vial with a glass insert for analysis.[12]
-
Protocol 2: GC-MS Analysis
This protocol provides general parameters for the GC-MS analysis of PFB-derivatized phytanic and pristanic acids. Specific conditions may need to be optimized based on the instrument used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., non-polar DB-5 or similar)
GC Conditions:
-
Injector Temperature: 250 - 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/minute to 300°C
-
Hold: 5 minutes at 300°C
-
-
Total Run Time: Approximately 30 minutes
MS Conditions:
-
Ionization Mode: Electron Impact (EI) or Electron Capture Negative Ionization (ECNI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (as PFB esters, approximate m/z):
-
Pristanic acid: [M-PFB]- or characteristic fragment ions
-
This compound: [M+3-PFB]- or corresponding shifted fragment ions
-
Phytanic acid: [M-PFB]- or characteristic fragment ions
-
-
Data Analysis: Quantify the endogenous pristanic and phytanic acids by calculating the peak area ratios relative to the this compound internal standard. Generate a calibration curve using standards of known concentrations to determine the absolute concentrations in the plasma samples.
Conclusion
The accurate quantification of plasma phytanic and pristanic acids is indispensable for the diagnosis and management of Refsum disease. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS, provides a robust and reliable method for this analysis. The detailed protocols and data presented herein serve as a valuable resource for clinical and research laboratories involved in the screening and investigation of peroxisomal disorders. Early and accurate diagnosis is crucial for initiating dietary management to mitigate the severe neurological consequences of this disease.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jasem.com.tr [jasem.com.tr]
- 4. researchgate.net [researchgate.net]
- 5. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 6. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 7. researchgate.net [researchgate.net]
- 8. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Refsum Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Fatty Acids Using Pristanic Acid-d3 as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of fatty acids in biological samples using Pristanic acid-d3 as an internal standard. The methodologies described are applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high precision and reliability for research, clinical diagnostics, and drug development applications.
Introduction
Fatty acids are fundamental biomolecules involved in a vast array of physiological and pathological processes, including energy metabolism, membrane structure, and cellular signaling.[1][2] Accurate measurement of fatty acid concentrations in biological matrices such as plasma, tissues, and cell cultures is crucial for understanding disease states and for the development of novel therapeutics.[1] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the highest accuracy and precision in quantification.[1][2][3]
This compound is an ideal internal standard for the analysis of branched-chain and very-long-chain fatty acids, which are important biomarkers for certain metabolic disorders, such as peroxisomal disorders.[4][5][6] Its chemical and physical properties are nearly identical to its endogenous counterpart, ensuring it behaves similarly throughout the analytical process.[1]
Experimental Protocols
Two primary analytical techniques are detailed below: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method may depend on the specific fatty acids of interest, the required sensitivity, and the available instrumentation.
Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol describes the conversion of fatty acids to their more volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[1]
2.1.1 Materials and Reagents
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Biological sample (e.g., 100 µL plasma, 10 mg homogenized tissue)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Anhydrous sodium sulfate
-
Glass tubes with screw caps
2.1.2 Sample Preparation: Lipid Extraction and Derivatization
-
Internal Standard Spiking: To a known amount of the biological sample in a glass tube, add a precise volume of the this compound internal standard solution.
-
Lipid Extraction:
-
Add 2 mL of chloroform:methanol (2:1, v/v) to the sample.
-
Vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to induce phase separation.[1]
-
Carefully transfer the lower organic phase (containing lipids) to a new glass tube.[1]
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the final extract to a GC vial for analysis.
-
2.1.3 GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890N or equivalent.[7]
-
Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.
-
Injector: Splitless mode at 250°C.[7]
-
Oven Temperature Program: Initial temperature of 150°C, ramp to 270°C at 10°C/min, then increase to 310°C at 40°C/min and hold for 1 minute.[7]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target fatty acids and this compound.
Protocol 2: LC-MS/MS Analysis of Fatty Acids
This protocol is suitable for the analysis of a broad range of fatty acids and offers high sensitivity and specificity.[2]
2.2.1 Materials and Reagents
-
This compound internal standard solution.
-
Methanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Hexane
-
Derivatization agent (e.g., 2-picolylamine or 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE)).[2][8][9]
-
LC-MS grade solvents (acetonitrile, isopropanol, water, formic acid).
2.2.2 Sample Preparation: Saponification and Derivatization
-
Internal Standard Spiking and Hydrolysis:
-
Add a precise volume of the this compound internal standard to the plasma sample.
-
Add methanolic KOH and incubate to hydrolyze ester bonds, releasing free fatty acids.[2]
-
-
Acidification and Extraction:
-
Derivatization:
2.2.3 LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: UPLC system such as Waters ACQUITY or equivalent.
-
Column: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each fatty acid and the internal standard.[2][10]
Data Presentation: Quantitative Performance
The following tables summarize typical quantitative performance data for fatty acid analysis methods utilizing a deuterated internal standard. These values are representative and should be established for each specific laboratory method.
Table 1: Method Validation Parameters for GC-MS Fatty Acid Analysis
| Parameter | Saturated FAs | Monounsaturated FAs | Polyunsaturated FAs |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | 0.05 - 0.1 µg/mL | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.3 µg/mL | 0.1 - 0.3 µg/mL | 0.05 - 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 20% |
| Recovery | 90 - 110% | 85 - 115% | 80 - 120% |
Data synthesized from typical performance characteristics reported in the literature.[11][12][13]
Table 2: Method Validation Parameters for LC-MS/MS Fatty Acid Analysis
| Parameter | Very-Long-Chain FAs | Branched-Chain FAs | Unsaturated FAs |
| Linear Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.1 - 0.5 ng/mL | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL | 0.3 - 1.5 ng/mL | 0.15 - 0.6 ng/mL |
| Intra-day Precision (%RSD) | < 9.2%[8][9] | < 9.2%[8][9] | < 10% |
| Inter-day Precision (%RSD) | < 9.2%[8][9] | < 9.2%[8][9] | < 15% |
| Recovery | 94.5 - 106.4%[8] | 94.5 - 106.4%[8] | 90 - 110% |
Data synthesized from typical performance characteristics reported in the literature.[8][9][10]
Visualizations
Experimental Workflow
Caption: General workflow for quantitative fatty acid analysis.
Logical Relationship of Quantification
Caption: Principle of stable isotope dilution quantification.
Peroxisomal Beta-Oxidation Pathway
Caption: Simplified overview of peroxisomal fatty acid beta-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. researchgate.net [researchgate.net]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jppres.com [jppres.com]
Application Notes and Protocols for Pristanic Acid-d3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytanic acid. Its degradation occurs primarily through peroxisomal β-oxidation.[1][2] Dysregulation of pristanic acid metabolism is associated with several inherited peroxisomal disorders, such as Zellweger syndrome and Refsum disease.[1][3] Pristanic acid-d3, a deuterated form of pristanic acid, serves as a valuable tracer in metabolic studies to investigate the dynamics of its metabolism and its role in cellular signaling. This document provides detailed application notes and protocols for the use of this compound as a tracer in both in vitro and in vivo settings.
Pristanic acid has been identified as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4][5] Activation of PPARα by pristanic acid can influence the expression of genes involved in fatty acid oxidation.[6]
Metabolic Pathway of Pristanic Acid
Pristanic acid is derived from dietary phytanic acid through one cycle of α-oxidation. Subsequently, it undergoes β-oxidation within the peroxisomes.[1][2]
References
- 1. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 4. Pristanic acid and phytanic acid: naturally occurring ligands for the nuclear receptor peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pristanic Acid-d3 Quantification
Welcome to the technical support center for the quantification of Pristanic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in quantitative analysis?
This compound is the deuterated form of pristanic acid, a branched-chain fatty acid found in various biological samples. Its primary use is as an internal standard (IS) for the accurate quantification of endogenous pristanic acid in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The key advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the analyte, which allows it to compensate for variability during sample preparation, chromatography, and ionization.
Q2: Why am I observing poor signal intensity for this compound?
Poor signal intensity for this compound can be due to several factors. Fatty acids, including pristanic acid, are known for their poor ionization efficiency in electrospray ionization (ESI), especially in positive ion mode, where they can readily lose a water molecule.
Troubleshooting Steps:
-
Ionization Mode: For underivatized pristanic acid, negative ion mode is generally more appropriate as it is less prone to water loss.
-
Derivatization: To significantly improve ionization efficiency and achieve stable fragmentation, derivatization of the carboxylic acid group is highly recommended.[1][2][3] This allows for robust analysis in positive ion mode.
-
Mass Spectrometer Source Optimization: Ensure that the ESI source parameters are optimized for fatty acid analysis. This includes nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage.
Q3: My this compound internal standard does not co-elute with the native pristanic acid. Why is this happening and is it a problem?
A slight shift in retention time between a deuterated internal standard and its native counterpart is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect".[4][5] This can be problematic if the shift is significant and leads to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[4][5]
Troubleshooting Steps:
-
Chromatographic Method Optimization: Adjusting the mobile phase composition, gradient, or temperature may help to improve co-elution.
-
Assess Matrix Effects: It is crucial to evaluate if the differential elution is causing inaccurate quantification by performing a post-extraction spike experiment.
Q4: I am seeing a signal for native pristanic acid in my blank samples that were only spiked with this compound. What could be the cause?
This issue can arise from two main sources:
-
Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C) in the endogenous pristanic acid can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[6][7]
-
Impurity in the Internal Standard: The this compound standard itself may contain a small amount of the unlabeled form.
Troubleshooting Steps:
-
Check Certificate of Analysis: Verify the isotopic purity of the this compound standard.
-
High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to resolve the isotopic peaks and confirm the purity of the standard.[8]
-
Optimize IS Concentration: Ensure that the concentration of the internal standard is appropriate to minimize the relative contribution of the endogenous analyte's isotopic signal.[6]
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
High variability in the quantification of pristanic acid using this compound as an internal standard can be a significant issue. Below is a troubleshooting workflow to identify and address the potential causes.
Issue 2: Low Recovery of this compound
Low recovery of the internal standard can lead to inaccurate quantification. This is often related to the sample extraction procedure.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent | The choice of solvent is critical for efficient extraction from the biological matrix. For fatty acids in plasma, methods like the Folch or Bligh & Dyer, which use a chloroform/methanol (B129727) mixture, are common.[9] A newer method with methyl-tert-butyl ether (MTBE) is also effective.[9] |
| Incomplete Phase Separation | During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases. Centrifugation can help create a distinct separation.[9] |
| Insufficient Number of Extractions | A single extraction may not be sufficient. A second extraction of the aqueous phase can significantly improve recovery.[9] |
| pH of the Sample | The pH of the sample can affect the extraction efficiency of fatty acids. Ensure the pH is optimized for your extraction protocol. |
Experimental Protocols
Protocol 1: Plasma Lipid Extraction for Pristanic Acid Analysis
This protocol is adapted from a common method for extracting lipids, including fatty acids, from plasma.[10]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add 225 µL of cold methanol containing the this compound internal standard. Vortex for 10 seconds.
-
-
Lipid Extraction:
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
-
Phase Separation:
-
Add 188 µL of LC/MS-grade water to induce phase separation.
-
Centrifuge at 14,000 rpm for 2 minutes.
-
-
Supernatant Collection:
-
Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/toluene 9:1, v/v).
-
Protocol 2: Derivatization of Pristanic Acid for Enhanced LC-MS/MS Sensitivity
As underivatized analysis can be challenging, derivatization is often employed.[1][2][11] The following is a general workflow for derivatization.
Quantitative Data Summary
The following table summarizes typical validation parameters for a fatty acid quantification method using LC-MS/MS, which can be used as a benchmark for your own experiments.
Table 1: Example Method Validation Parameters for Fatty Acid Analysis
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.99 | [2] |
| Intra-day Precision (%CV) | < 15% | [2] |
| Inter-day Precision (%CV) | < 15% | [2] |
| Accuracy (% Bias) | Within ±15% | [2] |
| Recovery | Consistent and reproducible | [9] |
Note: The provided information is intended for research use only. Always refer to specific product documentation and validated methods for your application.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Pristanic Acid-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Pristanic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1][2][4] This interference arises from endogenous or exogenous materials in biological samples such as plasma, serum, or urine.[1][5]
Q2: How can I identify if my this compound analysis is affected by matrix effects?
A: The presence of matrix effects can be identified using several methods:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column. A dip or rise in the baseline signal upon injection of a blank matrix extract indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method to assess matrix effects.[1][6] The response of this compound in a blank matrix extract spiked after extraction is compared to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.[1]
Q3: What are the common sources of matrix effects in biological samples for fatty acid analysis?
A: The primary sources of matrix effects in biological samples like plasma are phospholipids (B1166683), which can co-elute with fatty acids and cause ion suppression, particularly in electrospray ionization (ESI).[2] Other sources include salts, proteins, and other endogenous metabolites.[1]
Q4: Why is a deuterated internal standard like this compound used?
A: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice for quantitative analysis because it has nearly identical chemical and physical properties to the analyte (Pristanic acid).[7] This means it will co-elute and experience similar matrix effects and extraction recovery variations as the analyte.[7] By using the ratio of the analyte signal to the SIL-IS signal for quantification, these variations can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in LC-MS/MS analysis of this compound.
This issue is often a primary indicator of unaddressed matrix effects.
Troubleshooting Steps:
-
Assess for Matrix Effects: If not already done, perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects. Consider the following options, ranging from least to most effective in removing matrix components:
-
Protein Precipitation (PPT): While simple and fast, PPT is often the least effective method for removing phospholipids and other interfering components.[8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT but may have lower analyte recovery, especially for more polar compounds.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing matrix interferences. C18 cartridges are commonly used for fatty acid extraction.
-
Data Summary: Comparison of Sample Preparation Techniques for Fatty Acid Analysis
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Removing Phospholipids |
| Protein Precipitation (PPT) | Variable, can be low | Low |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate |
| Solid-Phase Extraction (SPE) | High | High |
Data compiled from general findings in the literature. Specific recovery and matrix effect values will be method and matrix dependent.
Issue 2: Low signal intensity or complete signal loss for this compound.
This can be a severe case of ion suppression.
Troubleshooting Steps:
-
Improve Sample Cleanup: If using PPT or LLE, switch to a more rigorous SPE protocol.
-
Chromatographic Separation: Modify the LC gradient to better separate this compound from the regions of significant ion suppression identified through a post-column infusion experiment.
-
Dilution: Diluting the sample extract can sometimes mitigate matrix effects by reducing the concentration of interfering components.[9]
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9] If your instrument allows, testing with an APCI source may reduce ion suppression.
Issue 3: Inconsistent peak shapes and retention times in GC-MS analysis.
For GC-MS analysis of fatty acids, proper derivatization is crucial to avoid these issues.
Troubleshooting Steps:
-
Ensure Complete Derivatization: Incomplete derivatization of the carboxylic acid group of Pristanic acid can lead to poor peak shape (tailing) and shifting retention times. Ensure the derivatization reaction goes to completion.
-
Optimize Derivatization Protocol: The choice of derivatizing agent and reaction conditions is important. Silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for fatty acids.[10][11]
-
Check for Matrix Interference in Derivatization: Some matrix components can interfere with the derivatization reaction itself. A thorough sample cleanup prior to derivatization is recommended.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Pristanic Acid from Plasma
This protocol provides a general procedure for using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge
-
Plasma sample
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Acetonitrile or Methanol)
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge. Do not allow the cartridge to dry.
-
Equilibration: Pass 2 mL of water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, consistent flow rate (e.g., 1 drop/second).
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.
-
Elution: Elute the Pristanic acid and this compound with 1 mL of the elution solvent.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol describes a general procedure for the silylation of fatty acids.
Materials:
-
Dried sample extract containing Pristanic acid
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Aprotic solvent (e.g., Dichloromethane)
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry.
-
Add an appropriate aprotic solvent to the sample in a GC vial.
-
Add the derivatizing agent (e.g., 50 µL of MSTFA with 1% TMCS) to the sample.[10]
-
Cap the vial tightly and heat at approximately 60°C for 60 minutes.[10]
-
Cool the vial to room temperature before GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. providiongroup.com [providiongroup.com]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Pristanic Acid-d3 Derivatization Protocols
Welcome to the Technical Support Center for Pristanic Acid-d3 derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS or LC-MS analysis?
A1: Pristanic acid, a branched-chain fatty acid, is a polar and non-volatile compound. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and potential for peak tailing. Derivatization converts the carboxylic acid group into a less polar and more volatile ester, making it suitable for GC-MS analysis.[1] For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic retention.
Q2: What are the most common derivatization reagents for this compound?
A2: The most commonly used derivatization reagents for fatty acids like pristanic acid are:
-
Pentafluorobenzyl bromide (PFBBr): This reagent forms PFB esters, which are highly sensitive for electron capture negative ion mass fragmentography, allowing for detection of picogram levels of the compound.[2]
-
Silylating agents (e.g., BSTFA, MSTFA): These reagents form trimethylsilyl (B98337) (TMS) esters. Silylation is a versatile method that can also derivatize other functional groups like hydroxyl and amino groups.[3]
-
Methylating agents (e.g., BF3-Methanol, HCl-Methanol): These reagents form fatty acid methyl esters (FAMEs). This is a classic and widely used method for fatty acid analysis.
Q3: What are the critical parameters to control during the derivatization reaction?
A3: The key parameters to optimize for a successful derivatization are:
-
Reaction Temperature: The optimal temperature can vary depending on the reagent. For PFBBr derivatization, a common temperature is 60°C.[4]
-
Reaction Time: Sufficient time is needed for the reaction to go to completion. For PFBBr, a reaction time of 90 minutes has been found to be optimal for branched-chain short-chain fatty acids.[4]
-
pH: The pH of the reaction mixture can significantly impact the derivatization efficiency. For PFBBr derivatization, a neutral pH of 7 is often optimal.[4]
-
Solvent and Reagent Purity: The presence of water can significantly hinder the derivatization process. Therefore, using anhydrous solvents and high-purity reagents is crucial.
Q4: How can I confirm that the derivatization of this compound is complete?
A4: To ensure complete derivatization, you can perform a time-course experiment. Analyze samples at different reaction times (e.g., 30, 60, 90, 120 minutes) and plot the peak area of the derivatized this compound against time. The reaction is considered complete when the peak area reaches a plateau. Additionally, the absence of the underivatized pristanic acid peak in the chromatogram is a good indicator of a complete reaction.
Q5: What are potential issues when using a deuterated internal standard like this compound?
A5: A potential issue is isotopic interference or crosstalk, where the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard, or vice versa.[5] This can occur due to the natural isotopic abundance of elements in the unlabeled analyte. Careful selection of mass-to-charge ratios (m/z) for selected ion monitoring (SIM) is crucial to minimize this effect.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no peak for derivatized this compound | 1. Incomplete derivatization.[4] 2. Degradation of the derivatizing reagent. 3. Presence of water in the reaction mixture. 4. Incorrect pH of the reaction mixture.[4] 5. Sample loss during extraction or workup. | 1. Optimize reaction time and temperature. A typical condition for PFBBr is 60°C for 90 minutes.[4] 2. Use fresh derivatizing reagent. 3. Ensure all solvents and reagents are anhydrous. Dry the sample thoroughly before adding the derivatization reagent. 4. Adjust the pH to the optimal range for the chosen reagent (e.g., pH 7 for PFBBr).[4] 5. Review and optimize the sample extraction and cleanup procedures to minimize loss. |
| Poor peak shape (e.g., tailing) | 1. Incomplete derivatization. 2. Active sites in the GC inlet or column. | 1. Ensure complete derivatization by optimizing reaction conditions. 2. Use a deactivated GC inlet liner and a high-quality capillary column suitable for fatty acid analysis. |
| Poor reproducibility of results | 1. Inconsistent sample preparation. 2. Inaccurate addition of this compound internal standard. 3. Variability in derivatization reaction conditions. | 1. Standardize the entire sample preparation workflow. 2. Use a calibrated pipette to add the internal standard and ensure it is thoroughly mixed with the sample. 3. Precisely control the temperature, time, and reagent volumes for each sample. |
| Isotopic interference with the analyte | The isotopic cluster of the unlabeled analyte overlaps with the m/z of the deuterated internal standard.[5] | 1. Select a specific and unique fragment ion for the deuterated standard in SIM mode that is not present in the mass spectrum of the unlabeled analyte.[6] 2. If significant overlap is unavoidable, a correction factor may need to be determined by analyzing a sample containing only the unlabeled analyte and measuring the signal in the channel for the deuterated standard. |
Experimental Protocols
Protocol 1: Pentafluorobenzyl Bromide (PFBBr) Derivatization for GC-MS Analysis
This protocol is adapted from methods for short-chain and branched-chain fatty acids and is suitable for this compound.[4][7]
Materials:
-
This compound standard solution
-
Pentafluorobenzyl bromide (PFBBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Water (HPLC grade)
-
Sample containing pristanic acid (e.g., plasma)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add the this compound internal standard.
-
Perform a liquid-liquid extraction (e.g., with a mixture of chloroform (B151607) and methanol) to isolate the fatty acids.[8]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of acetonitrile.
-
Add 10 µL of a 1:1 (v/v) mixture of PFBBr and DIPEA in acetonitrile.
-
Vortex the mixture and incubate at 60°C for 90 minutes.[4]
-
-
Extraction of Derivatives:
-
After incubation, cool the reaction mixture to room temperature.
-
Add 200 µL of hexane and 100 µL of water.
-
Vortex vigorously for 1 minute and then centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer containing the PFB-ester derivatives to a clean vial for GC-MS analysis.
-
GC-MS Parameters for PFB-Pristanic Acid-d3 Analysis
| Parameter | Value | Reference |
| Injection Mode | Splitless | [9] |
| Injector Temperature | 250°C | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | [4] |
| Carrier Gas | Helium | [9] |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min | (Typical) |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) | [2] |
| Selected Ion Monitoring (SIM) m/z | Monitor the [M-PFB]⁻ ion for both pristanic acid and this compound. For PFB-pristanate, this would be the carboxylate anion. For d3-pristanate, the corresponding ion with a +3 Da shift should be monitored.[6] |
Data Presentation
Table 1: Optimized PFBBr Derivatization Conditions for Branched-Chain Fatty Acids
| Parameter | Optimal Condition | Reference |
| Derivatization Time | 90 minutes | [4] |
| Temperature | 60°C | [4] |
| pH | 7 | [4] |
| Solvent Ratio (Acetone:Water) | 2:1 (v:v) | [4] |
Visualizations
Caption: Experimental workflow for this compound derivatization and analysis.
References
- 1. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. jfda-online.com [jfda-online.com]
- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pristanic Acid Detection
Welcome to the technical support center for the sensitive detection of pristanic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting pristanic acid?
A1: Gas chromatography-mass spectrometry (GC-MS) with electron capture negative ion mass fragmentography, especially when combined with stable isotope dilution and derivatization, is a highly sensitive method. One study reported a detection limit of 1 picogram (pg) for pristanic acid using this approach with pentafluorobenzyl (PFB) derivatives.[1]
Q2: Why is derivatization necessary for pristanic acid analysis?
A2: Derivatization is crucial for several reasons. For GC-MS analysis, it increases the volatility and thermal stability of pristanic acid, allowing it to be analyzed by gas chromatography.[2] For both GC-MS and liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can significantly improve ionization efficiency and, therefore, enhance detection sensitivity.[3][4][5]
Q3: What are the common derivatization reagents for pristanic acid?
A3: Common derivatization reagents include:
-
Pentafluorobenzyl bromide (PFB-Br): Used to create PFB esters, which are highly amenable to sensitive detection by electron capture negative ion mass spectrometry.[1]
-
4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE): This reagent improves the mass spectrometric properties of fatty acids for LC-MS/MS analysis in positive ion mode.[4]
-
Reagents for forming methyl esters (e.g., BCl3-methanol): A common method to increase the volatility of fatty acids for GC analysis.
Q4: How can I improve the accuracy of my quantitative analysis?
A4: The use of a stable isotope-labeled internal standard, such as deuterated pristanic acid, in a stable isotope dilution mass spectrometry (SID-MS) method is the gold standard for accurate quantification.[6][7] This approach effectively corrects for variations in sample preparation and instrument response.
Q5: What are the main differences between GC-MS and LC-MS/MS for pristanic acid analysis?
A5: GC-MS typically requires derivatization to make pristanic acid volatile and is often a time-consuming method.[6] However, it can offer excellent sensitivity, especially with specific ionization techniques.[1] LC-MS/MS can sometimes analyze fatty acids directly, but derivatization is often employed to enhance sensitivity.[3][8] UPLC-MS/MS methods can be significantly faster than traditional GC-MS methods.[4]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Incomplete derivatization. | Optimize derivatization conditions (time, temperature, reagent concentration). Ensure reagents are not degraded. Prepare a reagent blank to check for reagent-related issues. |
| Sample degradation in the injector. | Use a lower injector temperature. Ensure the injector liner is clean and inert. | |
| Leak in the GC-MS system. | Perform a leak check of the system, paying close attention to the injector septum and column fittings. | |
| Peak Tailing | Active sites in the GC system. | Use a deactivated inlet liner and column. Check for and clean any contamination in the injector or at the head of the column. |
| Column overload. | Reduce the amount of sample injected or use a column with a higher capacity. | |
| Poor Reproducibility | Inconsistent sample preparation or injection volume. | Use an autosampler for consistent injections. Ensure precise and accurate pipetting during sample preparation and derivatization. |
| Matrix effects from the sample. | Optimize the sample extraction and cleanup procedure to remove interfering substances. |
LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Low Signal/Ion Suppression | Matrix effects from co-eluting compounds in the plasma sample. | Improve sample cleanup using solid-phase extraction (SPE).[9] Modify the chromatographic method to separate pristanic acid from interfering compounds. Dilute the sample to reduce the concentration of matrix components.[10] |
| Poor ionization efficiency. | Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature).[11] Consider a derivatization strategy to enhance ionization.[3][5] | |
| Inconsistent Retention Time | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is properly mixed and degassed. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the main column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| In-source fragmentation. | Optimize source conditions to minimize fragmentation.[12] |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for pristanic acid using different analytical methods.
| Analytical Method | Derivatization Reagent | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS with Electron Capture Negative Ion Mass Fragmentography | Pentafluorobenzyl bromide (PFB-Br) | Plasma | 1 pg | Not Reported | [1] |
| UPLC-MS/MS | 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) | Plasma | 0.05 µmol/L | 0.15 µmol/L | [4][13] |
| LC-MS/MS | Trimethylaminoethyl (TMAE) ester | Plasma | Not Reported | Low concentrations (<1 µmol/l) in normal plasma were quantifiable | [14] |
Experimental Protocols
Detailed Methodology 1: GC-MS Analysis with PFB-Br Derivatization and Stable Isotope Dilution
This protocol is based on the principles of highly sensitive detection of pristanic acid in plasma.[1][15]
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add a known amount of deuterated pristanic acid internal standard. b. Add 1 mL of 0.9% NaCl and 2 mL of methanol. Vortex thoroughly. c. Add 4 mL of hexane (B92381) and vortex for 2 minutes. d. Centrifuge at 2000 x g for 5 minutes to separate the phases. e. Transfer the upper hexane layer to a clean tube. f. Repeat the hexane extraction (steps c-e) and combine the hexane layers. g. Evaporate the hexane extract to dryness under a stream of nitrogen.
2. Derivatization: a. To the dried extract, add 50 µL of a solution containing 10% pentafluorobenzyl bromide in acetonitrile (B52724) and 10% diisopropylethylamine in acetonitrile. b. Vortex and incubate at room temperature for 30 minutes. c. Evaporate the derivatization reagents to dryness under nitrogen.
3. GC-MS Analysis: a. Reconstitute the dried derivative in 50 µL of iso-octane. b. Inject 1-2 µL onto a suitable capillary GC column (e.g., HP-5MS). c. Use a temperature program that effectively separates the pristanic acid derivative from other components. A typical program might start at 100°C, ramp to 280°C, and hold. d. Operate the mass spectrometer in negative chemical ionization (NCI) mode. e. Monitor the specific ions corresponding to the PFB derivative of pristanic acid and its deuterated internal standard.
Detailed Methodology 2: UPLC-MS/MS Analysis with DAABD-AE Derivatization
This protocol is adapted from a rapid method for the analysis of fatty acids in plasma.[4]
1. Sample Preparation and Hydrolysis: a. To 20 µL of plasma, add a known amount of deuterated pristanic acid internal standard. b. Add 200 µL of 10 M KOH in methanol. Vortex and incubate at 60°C for 30 minutes to hydrolyze the fatty acids. c. Cool the sample and add 100 µL of 6 M HCl to neutralize.
2. Extraction: a. Add 1 mL of n-hexane, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes. b. Transfer the upper hexane layer to a clean tube and evaporate to dryness.
3. Derivatization: a. Prepare the derivatization reagent by mixing DAABD-AE, a condensing agent (e.g., 2-methyl-6-nitrobenzoic anhydride), and a catalyst (e.g., 4-dimethylaminopyridine) in a suitable solvent like acetonitrile. b. Add the derivatization reagent mixture to the dried extract. c. Incubate at 60°C for 45 minutes. d. After cooling, the reaction mixture can be directly injected or diluted with the mobile phase.
4. UPLC-MS/MS Analysis: a. Use a reverse-phase UPLC column (e.g., C8 or C18). b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile). c. Operate the tandem mass spectrometer in positive-ion electrospray ionization (ESI) mode. d. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the DAABD-AE derivative of pristanic acid and its internal standard.
Visualizations
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 9. agilent.com [agilent.com]
- 10. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pristanic Acid-d3 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during Pristanic acid-d3 sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of pristanic acid, a branched-chain fatty acid. Its primary application is as an internal standard for the accurate quantification of endogenous pristanic acid in biological samples, such as plasma, using mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] This is crucial for the diagnosis and research of peroxisomal disorders, such as Zellweger Syndrome, where pristanic acid levels can be elevated.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its stability, this compound should be stored at -20°C.[3] For shipping in the continental US, it may be transported on wet ice.[3] As with other fatty acids, it is susceptible to degradation through oxidation.[4] Therefore, it is best practice to store solutions under an inert atmosphere (like nitrogen or argon), minimize exposure to light, and avoid repeated freeze-thaw cycles.
Q3: Why is derivatization often required for the analysis of Pristanic acid?
Derivatization is a critical step, especially for GC-MS analysis. It involves chemically modifying the pristanic acid molecule to increase its volatility and thermal stability, which improves its chromatographic separation and detection.[5][6] Common methods involve converting the carboxylic acid group into a less polar ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[5][7] For LC-MS/MS, derivatization can also be used to enhance ionization efficiency and improve sensitivity.[8][9]
Q4: What are the most common analytical methods for quantifying Pristanic acid?
The most common methods for the sensitive and specific quantification of pristanic acid are GC-MS and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] These methods often employ stable isotope dilution analysis using this compound as an internal standard to correct for sample loss during preparation and for variations in instrument response.[7][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation and analysis workflow.
Problem: Low or inconsistent recovery of this compound internal standard.
| Possible Cause | Recommended Solution & Explanation |
| Inefficient Lipid Extraction | Optimize your extraction protocol. For plasma samples, a common method is liquid-liquid extraction (LLE) using a solvent mixture like hexane/isopropanol or the Folch method (chloroform/methanol). Ensure proper phase separation and complete collection of the organic layer. For solid samples, ensure complete homogenization to allow the solvent to penetrate the sample matrix.[4] |
| Sample Degradation | Fatty acids are prone to rapid degradation from enzymatic activity (lipolysis) or oxidation.[4] Immediately after collection, freeze samples at -80°C for long-term storage.[4] Avoid leaving samples at room temperature for extended periods and minimize freeze-thaw cycles. |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion. Check the manufacturer's instructions for the reagent, paying close attention to reaction time, temperature, and the need for a catalyst. Old or improperly stored derivatizing agents may be less effective. |
| Adsorption to Surfaces | Lipophilic compounds can adsorb to plasticware. Use glass vials and pipette tips where possible, or low-adhesion polypropylene (B1209903) tubes. Rinsing tubes with the extraction solvent can help recover adsorbed analyte. |
Problem: High background noise or interfering peaks in the chromatogram.
| Possible Cause | Recommended Solution & Explanation |
| Solvent Contamination | Use high-purity, HPLC or MS-grade solvents. Some solvents, such as certain brands of chloroform, have been found to contain fatty acid contaminants that can interfere with analysis.[11] It is recommended to run a solvent blank before sample analysis. |
| Matrix Effects (LC-MS/MS) | Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of the target analyte. Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove these interferences.[12][13] |
| Carryover from Previous Injection | If a high-concentration sample was previously run, analyte may carry over to the next injection. Implement a rigorous wash sequence for the autosampler and injection port between runs. Running a blank injection after a high-concentration sample can confirm if carryover is an issue. |
| Contaminated Glassware or Reagents | Thoroughly clean all glassware with appropriate solvents before use. Ensure all reagents are free from contamination. |
Quantitative Data Summary
For accurate interpretation of results, it is essential to compare them against established reference values and understand the performance of the analytical method.
Table 1: Example Reference Ranges for Pristanic Acid in Human Plasma
| Analyte | Reference Range (µmol/L) |
| Pristanic Acid | 0.0 – 1.5 |
| Phytanic Acid | 0.30 – 11.5 |
| C26:0/C22:0 Ratio | 0.003 – 0.025 |
| C24:0/C22:0 Ratio | 0.35 – 1.10 |
| Source: South Tees Hospitals NHS Foundation Trust.[2] Ranges may vary slightly between laboratories. |
Table 2: Performance Characteristics of an LC-MS/MS Method for Pristanic Acid Analysis
| Parameter | Performance Metric |
| Linearity Range | 0–40 µmol/L |
| Intra-assay Precision (CV) | < 9.2% |
| Inter-assay Precision (CV) | < 9.2% |
| Required Plasma Volume | 10-20 µL |
| Source: Synthesized from data presented in studies by Johnson et al. and Al-Dirbashi et al.[8][14] |
Experimental Protocols
Protocol 1: General Workflow for Quantification of Pristanic Acid from Plasma
This protocol outlines the key steps for analyzing pristanic acid in plasma using a deuterated internal standard followed by GC-MS or LC-MS/MS.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: Add a known amount of this compound solution to each plasma sample.
-
Hydrolysis: Perform alkaline hydrolysis (saponification) to release fatty acids from lipids (triglycerides, phospholipids, etc.).[5]
-
Extraction: Acidify the sample and perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the fatty acids.
-
Derivatization: Convert the extracted fatty acids into their corresponding esters (e.g., FAMEs) to improve their analytical properties.[5]
-
Analysis: Inject the derivatized sample into the GC-MS or LC-MS/MS system for separation and quantification.
-
Data Processing: Calculate the concentration of endogenous pristanic acid by comparing its peak area to that of the this compound internal standard.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. southtees.nhs.uk [southtees.nhs.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. weber.hu [weber.hu]
- 7. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of Pristanic Acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the LC-MS analysis of Pristanic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of a mass spectrometer.[1] This phenomenon is caused by co-eluting compounds from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization, leading to a decreased signal intensity, poor sensitivity, and inaccurate quantification.[2][3] For this compound, which is often analyzed at low concentrations in complex biological matrices, ion suppression can significantly compromise the reliability of the results.[4]
Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the mass spectrometer after the analytical column, while injecting a blank, extracted sample matrix. A dip in the baseline signal of this compound indicates the retention times at which matrix components are eluting and causing ion suppression.
Q3: What are the primary sources of ion suppression when analyzing this compound in plasma?
A3: The most common sources of ion suppression in plasma samples are phospholipids (B1166683) from cell membranes, salts, and endogenous fatty acids that can co-elute with this compound.[1][5] These matrix components are often present at much higher concentrations than the analyte and can interfere with the ionization process.
Q4: How does the use of a deuterated internal standard like this compound help with ion suppression?
A4: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS analysis.[6] Because it has nearly identical physicochemical properties to the endogenous (unlabeled) pristanic acid, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio should remain constant even if the absolute signal intensity fluctuates due to matrix effects.
Q5: Can the deuterium (B1214612) label in this compound itself cause problems?
A5: Yes, a phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated internal standard to have a slightly different retention time than the unlabeled analyte.[7] This can be due to minor differences in lipophilicity. If this chromatographic shift causes this compound and the native analyte to elute in regions with different levels of ion suppression, the correction based on the analyte-to-internal standard ratio may be inaccurate. Careful monitoring of the co-elution of the analyte and internal standard is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from co-eluting matrix components. | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids and salts.[1] 2. Modify Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation of this compound from the regions of ion suppression.[8] 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent analyte-to-internal standard ratios | Differential Ion Suppression: The analyte and this compound are not experiencing the same degree of ion suppression due to a slight chromatographic shift (isotope effect).[7] | 1. Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they are co-eluting as closely as possible. 2. Adjust Chromatography: Fine-tune the chromatographic method to achieve better co-elution. 3. Consider a ¹³C-labeled internal standard: Carbon-13 labeled standards are less prone to chromatographic shifts compared to deuterated standards.[9] |
| Poor peak shape (tailing or fronting) | Matrix Overload: High concentrations of matrix components are affecting the column performance. Secondary Interactions: Interactions between the analyte and active sites on the column. | 1. Improve Sample Cleanup: Reduce the amount of matrix components being injected onto the column. 2. Check pH of Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. 3. Use a Different Column: A column with a different stationary phase may offer better peak shape. |
| Gradual decrease in signal over a sequence of injections | Contamination of the Ion Source: Buildup of non-volatile matrix components in the mass spectrometer's ion source. | 1. Implement a Diverter Valve: Divert the flow to waste during the early and late parts of the chromatogram when highly abundant, unretained, or strongly retained matrix components may elute. 2. Regular Source Cleaning: Perform routine cleaning of the ion source as recommended by the instrument manufacturer. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for Pristanic Acid Analysis using Hydrolysis and Liquid-Liquid Extraction
This protocol is based on methods for the analysis of fatty acids in plasma.[10][11]
-
Sample Spiking: To 100 µL of plasma, add the this compound internal standard solution.
-
Hydrolysis: Add 1 mL of 1 M KOH in 90% ethanol (B145695) to the plasma sample. Vortex and incubate at 60°C for 60 minutes to hydrolyze the esterified fatty acids.
-
Acidification: After cooling, acidify the mixture to a pH of approximately 3-4 by adding 200 µL of 6 M HCl.
-
Extraction: Add 2 mL of hexane (B92381), vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer to a clean tube.
-
Repeat Extraction: Repeat the extraction step with another 2 mL of hexane and combine the hexane layers.
-
Evaporation: Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
-
Derivatization (if necessary): To improve chromatographic retention and ionization efficiency, the dried extract can be derivatized. A common derivatization agent for fatty acids is 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[10][11]
-
Reconstitution: Reconstitute the dried, derivatized sample in the mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable, mid-range signal.
-
Set up Infusion: Infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate: Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Inject Blank Matrix: Inject a blank plasma sample that has been processed through your sample preparation procedure.
-
Analyze Chromatogram: Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Comparison of common sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Pristanic acid-d3 stability and storage recommendations
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Pristanic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C, particularly when it is in a solution.[1][2] Some suppliers may ship the neat compound at room temperature, but freezer storage is recommended upon receipt for extended preservation.[3][4]
Q2: How should I store this compound if it is supplied as a solution?
If this compound is supplied in an organic solvent, it is crucial to store it in a tightly sealed glass vial with a Teflon-lined cap at -20°C.[1] This prevents solvent evaporation and contamination.
Q3: What is the expected shelf-life of this compound?
Q4: Can I store this compound at room temperature?
Some suppliers indicate that neat this compound can be stored at room temperature.[3][4] However, for long-term stability and to minimize the potential for degradation, storage at -20°C is the recommended practice, especially for solutions.[1][2]
Q5: Should I protect this compound from light?
Yes, it is recommended to protect this compound from light.[1] Exposure to light can potentially lead to degradation of the compound. Storing it in an amber vial or in a dark freezer will provide adequate protection.
Stability Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound based on available data for it and similar compounds.
| Parameter | Recommendation | Expected Stability | Source(s) |
| Storage Temperature (Neat) | -20°C (Recommended for long-term) or Room Temperature (Short-term as per some suppliers) | >2 years at -20°C | [1][2][3][4] |
| Storage Temperature (In Solution) | -20°C | >2 years | [1][2] |
| Protection from Light | Yes | Protect to prevent potential degradation | [1] |
| Container | Glass vial with Teflon-lined cap | N/A | [1] |
| Freeze-Thaw Cycles | Minimize | Avoid multiple cycles to ensure integrity | General laboratory best practice |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected experimental results. | Degradation of this compound due to improper storage. | - Verify that the compound has been stored at -20°C and protected from light.- Aliquot the standard to minimize freeze-thaw cycles.- Prepare fresh working solutions from a stock that has been properly stored. |
| Contamination of the sample. | - Use clean glassware and high-purity solvents.- Ensure the cap of the storage vial is securely sealed. | |
| Appearance of unknown peaks in chromatogram (e.g., GC-MS). | Presence of degradation products. | - Confirm the identity of the main peak by mass spectrometry.- Consider the possibility of oxidation or other degradation pathways. Potential degradation could result in the formation of smaller chain fatty acids or oxidized products.- Run a fresh standard to compare with the suspect sample. |
| Impurities from the solvent or storage container. | - Use high-purity, unopened solvents for preparing solutions.- Ensure storage vials are made of appropriate materials (glass with Teflon-lined caps). | |
| Difficulty in dissolving the neat compound. | Compound may have solidified or precipitated out of solution at low temperatures. | - Allow the vial to warm to room temperature before opening.- Gently vortex or sonicate to ensure complete dissolution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using GC-MS
This protocol describes a forced degradation study to identify potential degradation products and establish a stability-indicating method.
1. Materials and Reagents:
-
This compound
-
High-purity methanol (B129727) and chloroform
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Nitrogen gas
-
GC-MS system with a suitable capillary column (e.g., a polar-modified polysiloxane column)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photostability: Expose a vial of the stock solution to a calibrated light source (e.g., UV lamp) for a defined period.
4. Sample Preparation for GC-MS Analysis:
-
For each stressed sample and an unstressed control, evaporate the solvent under a stream of nitrogen.
-
Derivatize the fatty acid to its methyl ester (FAME) using a standard procedure (e.g., with BF₃-methanol).
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
5. GC-MS Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Use a temperature program that allows for the separation of this compound FAME from potential degradation products.
-
Monitor the total ion chromatogram and extract specific ions to identify the parent compound and any new peaks that appear in the stressed samples.
6. Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation of this compound.
-
Tentatively identify the structure of significant degradation products based on their mass spectra.
Visualizations
Caption: Key factors influencing the chemical stability of this compound.
Caption: General workflow for the analysis of this compound by GC-MS.
References
Technical Support Center: Quality Control for Pristanic Acid-d3 Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Pristanic acid-d3 standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
This compound is a deuterated form of pristanic acid, a branched-chain fatty acid found in various biological samples.[1] It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of endogenous pristanic acid.[1]
Q2: What are the critical quality control parameters for this compound standards?
The most critical quality control parameters are chemical purity and isotopic enrichment. High purity is essential for accurate and reproducible results. It is recommended to use standards with a chemical purity of >99% and an isotopic enrichment of ≥98%.[2][3] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.
Q3: How should this compound standards be stored?
Refer to the Certificate of Analysis (CoA) for specific storage conditions. Generally, it is advisable to store the standard at -20°C.[1] Stability is typically greater than or equal to one year under these conditions.[4]
Q4: Can the position of the deuterium (B1214612) labels on this compound affect my results?
Yes, the position of the deuterium labels is crucial. Labels should be on stable, non-exchangeable positions within the molecule. Labeling at sites prone to hydrogen-deuterium exchange, such as on hydroxyl or carboxyl groups, can lead to loss of the isotopic label and inaccurate quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for pristanic acid are inconsistent and inaccurate, even though I am using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results can arise from several factors, including a lack of co-elution of the analyte and the internal standard, impurities in the standard, or isotopic exchange.
Troubleshooting Steps:
-
Verify Co-elution: Chromatographically, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This can lead to differential matrix effects and impact accuracy.
-
Solution: Overlay the chromatograms of pristanic acid and this compound to confirm co-elution. If a separation is observed, chromatographic conditions may need to be adjusted.
-
-
Assess Purity of the Standard: The presence of unlabeled pristanic acid or other chemical impurities in the this compound standard can lead to an overestimation of the analyte concentration.
-
Solution: Always review the Certificate of Analysis (CoA) for the chemical and isotopic purity of the standard.[2] If in doubt, perform a purity assessment.
-
-
Investigate Isotopic Exchange: Hydrogen-deuterium back-exchange can occur under certain experimental conditions (e.g., extreme pH or temperature), leading to a decrease in the signal of the deuterated standard and an increase in the analyte signal.
-
Solution: Perform a stability assessment of the deuterated standard in your sample matrix under your experimental conditions to check for any isotopic exchange.
-
Issue 2: Poor Reproducibility Between Different Batches of Standards
Question: I am observing poor reproducibility in my results after switching to a new batch of this compound standard. What could be the reason?
Answer: Inconsistent purity between different batches of the internal standard or degradation of the standard over time can lead to poor reproducibility.
Troubleshooting Steps:
-
Verify Purity of the New Batch: Always verify the purity of a new batch of internal standard before using it in experiments.[2]
-
Solution: Compare the Certificate of Analysis of the new batch with the previous one. If significant differences in purity are noted, this could be the source of the discrepancy.
-
-
Check for Degradation: Improper storage or handling can lead to the degradation of the standard.
-
Solution: Ensure that the standard has been stored according to the manufacturer's recommendations.[2] If degradation is suspected, a fresh vial of the standard should be used.
-
Data Presentation
Table 1: Recommended Quality Control Specifications for this compound Standards
| Parameter | Recommended Specification | Justification |
| Chemical Purity | >99%[2] | Minimizes interference from other compounds, ensuring accurate quantification. |
| Isotopic Enrichment | ≥98%[2][3] | Reduces the contribution of the unlabeled analyte signal from the internal standard, which is critical for accurate measurement, especially at the lower limit of quantification. |
| Unlabeled Analyte (d0) Impurity | As low as possible (refer to CoA) | The presence of the unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.[2] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic purity of a this compound standard.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[2]
-
Instrumentation: Use a high-resolution mass spectrometer (HR-MS) for analysis.
-
Analysis: Infuse the solution directly into the mass spectrometer or perform a liquid chromatography separation. Acquire the full scan mass spectrum.
-
Data Analysis:
-
Identify the ion signals corresponding to the non-deuterated (d0) and the deuterated (d3) isotopologues.
-
Calculate the isotopic purity by determining the relative abundance of the d3 isotopologue compared to the sum of all isotopologues (d0, d1, d2, d3).
-
Protocol 2: Stability Assessment of this compound in a Biological Matrix
Objective: To evaluate the stability of this compound in the experimental sample matrix.
Methodology:
-
Sample Preparation:
-
Set A (Control): Prepare a solution of the this compound standard in a pure solvent.
-
Set B (Matrix): Spike the this compound standard into a blank sample matrix (e.g., plasma) at the same concentration as in Set A.
-
-
Incubation: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).
-
Sample Processing: Process the samples using your established extraction procedure.
-
Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Monitor for any significant decrease in the this compound signal or the appearance of the unlabeled pristanic acid signal in Set B over time compared to Set A. A significant change indicates instability or isotopic exchange.
Mandatory Visualization
References
resolving chromatographic peak issues for Pristanic acid-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic peak issues encountered during the analysis of Pristanic acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic peak shape issues observed for this compound?
The most frequently encountered peak shape distortions in the chromatography of this compound and other fatty acids include peak tailing, peak splitting, and the appearance of ghost peaks.[1] These issues can affect the accuracy and precision of quantification.[1]
Q2: Why is my deuterated internal standard, this compound, eluting at a slightly different retention time than the unlabeled Pristanic acid?
A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart is a known phenomenon called the "isotope effect".[2] While a small, consistent shift may not be problematic, complete co-elution is ideal for the most accurate correction of matrix effects. If the separation is significant, chromatographic conditions may need optimization.[2][3]
Q3: Can the sample solvent affect the peak shape of this compound?
Yes, a mismatch between the injection solvent and the mobile phase can lead to peak distortion, including peak splitting or broadening.[1][4] It is recommended to dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[1] Whenever possible, preparing the samples in the mobile phase is the best practice.[1]
Troubleshooting Guides
Issue 1: Peak Tailing in this compound Analysis
Description: The peak for this compound is asymmetrical, with a "tail" extending from the peak maximum.[1]
Potential Causes & Solutions:
-
Secondary Interactions: Pristanic acid, being a carboxylic acid, can exhibit secondary interactions with active sites on the column, such as residual silanols.[1][5]
-
Solution: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid) can help to suppress the ionization of silanol (B1196071) groups and reduce these interactions.[5] Using a highly deactivated or end-capped column can also minimize tailing.[6]
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1][6]
-
Solution: Try diluting the sample or injecting a smaller volume to see if the peak shape improves.[6]
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.[7]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Issue 2: Peak Splitting in this compound Analysis
Description: A single compound, this compound, appears as two or more distinct peaks.[1]
Potential Causes & Solutions:
-
Blocked Inlet Frit or Column Void: A blockage in the frit or a void in the column packing can cause the sample to be introduced unevenly onto the column, leading to split peaks for all analytes.[4][8]
-
Solution: Backflushing the column may resolve a blocked frit. If a void is present, the column will likely need to be replaced.[1]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting.[4]
-
Solution: Ensure the sample solvent is compatible with, or weaker than, the mobile phase.[1]
-
-
Co-elution of Isomers: While less common for a deuterated standard, it's possible that an isomeric impurity is co-eluting.[9]
-
Solution: Adjusting the chromatographic method (e.g., changing the gradient, temperature, or mobile phase composition) may improve separation.[8]
-
Issue 3: Ghost Peaks in the Chromatogram
Description: Unidentified peaks appear in the chromatogram, often in blank injections.[10]
Potential Causes & Solutions:
-
Contaminated Syringe or Vials: Residue from previous samples can be injected, causing ghost peaks.[10]
-
Solution: Ensure thorough cleaning of the autosampler syringe and use fresh, clean vials and caps.
-
-
Carryover from Previous Injections: Highly concentrated samples can adsorb to parts of the injection port or column and elute in subsequent runs.[10]
-
Solution: Run several blank injections after a high-concentration sample. A more rigorous wash of the injection port may be necessary.
-
-
Contaminated Mobile Phase or Carrier Gas: Impurities in the solvents or gases used can appear as ghost peaks.[10]
-
Solution: Use high-purity (e.g., LC-MS grade) solvents and gases. Ensure gas lines are not contaminated.[10]
-
Quantitative Data Summary
The following table provides hypothetical data to illustrate how different experimental parameters can affect the peak shape of this compound.
| Parameter | Condition 1 | Tailing Factor | Condition 2 | Tailing Factor |
| Mobile Phase pH | 7.0 | 2.1 | 3.0 (with 0.1% Formic Acid) | 1.2 |
| Injection Volume | 10 µL | 1.8 | 2 µL | 1.1 |
| Column Age | >500 injections | 2.5 | New Column | 1.0 |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Plasma
This protocol describes a protein precipitation method for the extraction of this compound from plasma samples.
-
Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working solution of this compound.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[11]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[11]
Sample Preparation Workflow
Caption: A typical sample preparation workflow for this compound.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a general starting point for the LC-MS/MS analysis of this compound. Optimization may be required.
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 60% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 60% B
-
4.1-5.0 min: Equilibrate at 60% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition: Specific to this compound (requires optimization).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. agilent.com [agilent.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. fatty acid methyl ester split peak - Chromatography Forum [chromforum.org]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Recovery of Pristanic Acid-d3 from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the recovery of Pristanic acid-d3 from various biological matrices. This compound is a crucial internal standard for the accurate quantification of pristanic acid, a key biomarker in the diagnosis of peroxisomal disorders. Maximizing its recovery is paramount for reliable and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is the deuterium-labeled form of pristanic acid.[1][2] As a stable isotope-labeled internal standard, it is chemically identical to the endogenous analyte (pristanic acid) and therefore exhibits similar behavior during sample extraction, derivatization, and chromatographic analysis.[3][4] This allows for the correction of analyte loss during sample preparation and compensates for matrix effects, leading to more accurate and precise quantification.[4]
Q2: What are the most common biological matrices for pristanic acid analysis?
A2: The most common biological matrices for the analysis of pristanic acid and other very-long-chain fatty acids are plasma and serum.[2][5][6] Urine samples can also be used, although they may present different challenges during sample preparation due to high salt content and variability in pH.[7][8]
Q3: What are the primary methods for extracting this compound?
A3: The two primary methods for extracting this compound and other fatty acids from biological matrices are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[9] Both methods have their advantages and disadvantages in terms of selectivity, recovery, and ease of use.
Q4: Is derivatization necessary for the analysis of this compound?
A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to increase the volatility and thermal stability of fatty acids.[10] Common derivatization agents include silylating agents like BSTFA. For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, derivatization can significantly enhance ionization efficiency and, consequently, the sensitivity of the method.[5]
Q5: How should I store my biological samples to ensure the stability of this compound?
A5: For long-term stability, it is recommended to store plasma and urine samples at -70°C or lower.[11] Studies have shown that many metabolites in urine are stable at -20°C and 4°C for up to 24 hours, but prolonged storage at room temperature should be avoided to prevent degradation.[12] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
Low Recovery of this compound
Problem: Consistently low recovery of this compound across all samples.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Protein Precipitation (Plasma/Serum) | Optimize the protein precipitation step by adjusting the solvent-to-sample ratio (typically 3:1 or 4:1 with cold acetonitrile (B52724) or methanol). Ensure vigorous vortexing and adequate centrifugation time and speed. | In plasma and serum, fatty acids can be tightly bound to proteins like albumin.[13][14] Incomplete precipitation will result in the loss of both the analyte and the internal standard. |
| Suboptimal pH during Extraction | Adjust the pH of the sample to be acidic (typically pH 4-5) before extraction. This protonates the carboxylic acid group of this compound, making it less polar and more soluble in the organic extraction solvent.[15] | The extraction efficiency of acidic compounds is highly dependent on the pH of the aqueous phase.[15][16] |
| Inappropriate Extraction Solvent (LLE) | Test different organic solvents or solvent mixtures. For fatty acids, common choices include hexane (B92381), ethyl acetate, or a mixture of hexane and isopropanol. | The polarity of the extraction solvent must be optimized to efficiently partition the analyte from the aqueous matrix into the organic phase. |
| Inefficient Elution from SPE Cartridge | Optimize the elution solvent. This may involve increasing the organic solvent strength, adding a modifier (e.g., a small amount of acid or base), or trying a different solvent altogether. | The analyte may be too strongly retained on the SPE sorbent. A stronger elution solvent is needed to disrupt the interactions and elute the analyte. |
| Analyte Loss During Evaporation | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid excessive heat or a strong nitrogen stream, which can lead to the loss of more volatile compounds. | This compound, especially after derivatization, can have some volatility that leads to losses during the dry-down step. |
High Variability in this compound Recovery
Problem: Inconsistent recovery of this compound between replicate samples or different batches.
| Possible Cause | Troubleshooting Step | Explanation |
| Matrix Effects | Perform a matrix effect study by comparing the response of this compound in a clean solvent versus a matrix extract.[4] If significant suppression or enhancement is observed, improve the sample cleanup by using a more selective SPE method or a different LLE protocol. | Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to variable results.[17][18] Phospholipids are a major source of matrix effects in plasma.[18][19] |
| Inconsistent pH Adjustment | Ensure consistent and accurate pH adjustment of every sample before extraction. Use a calibrated pH meter. | Small variations in pH can lead to significant differences in extraction efficiency for acidic compounds. |
| Variable Emulsion Formation (LLE) | Centrifuge at a higher speed or for a longer duration to break emulsions. The addition of salt ("salting out") to the aqueous phase can also help. | Emulsions are a common issue in LLE and can lead to inconsistent phase separation and analyte recovery. |
| Inconsistent SPE Cartridge Performance | Ensure proper conditioning and equilibration of the SPE cartridges. Do not let the sorbent bed dry out before sample loading (unless specified by the manufacturer). Use cartridges from the same lot for a single batch of samples.[1] | Inconsistent packing or activation of the SPE sorbent can lead to variable retention and elution of the analyte. |
Data Presentation: Comparison of Extraction Methods
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the specific requirements of the assay, including the desired level of cleanliness, throughput, and cost.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | References |
| Selectivity | Lower; co-extraction of other matrix components is common. | Higher; allows for more targeted removal of interferences. | [9][20] |
| Recovery | Can be lower for some analytes, especially polar ones. Mean recovery for organic acids reported as ~77.4%. | Generally higher and more consistent. Mean recovery for organic acids reported as ~84.1%. | [7] |
| Reproducibility | Can be lower due to issues like emulsion formation. | Generally higher and more amenable to automation. | [21] |
| Throughput | Can be labor-intensive and time-consuming for large sample numbers. | Well-suited for high-throughput analysis using 96-well plates. | [21] |
| Solvent Consumption | High. | Lower. | |
| Cost per Sample | Generally lower. | Can be higher due to the cost of the cartridges. | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This is a general protocol that should be optimized for your specific application.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add 10 µL of this compound internal standard solution.
-
Vortex briefly.
-
-
Protein Precipitation & Acidification:
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
Acidify the supernatant to pH 4-5 with a small volume of formic acid.
-
-
Extraction:
-
Add 1 mL of hexane/isopropanol (3:2, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of hexane/isopropanol.
-
Combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS).
-
Vortex and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol uses a mixed-mode anion exchange SPE cartridge and should be optimized.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge to remove particulates.
-
To 500 µL of urine, add 10 µL of this compound internal standard.
-
Add 500 µL of a suitable buffer to adjust the pH to ~6-7.[10]
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, consistent flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol containing 2-5% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients [mdpi.com]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of liquid/liquid and solid-phase extraction for alkaline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
dealing with isotopic interference in Pristanic acid-d3 measurements
Welcome to the technical support center for the analysis of pristanic acid using its deuterated internal standard, pristanic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and mitigating isotopic interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, also known as crosstalk, occurs when the mass spectrometer detects signals from naturally occurring heavy isotopes in the unlabeled pristanic acid that overlap with the signal of the deuterated internal standard (this compound), or vice versa. This can lead to inaccuracies in quantification. For example, the natural abundance of isotopes like Carbon-13 can result in a small percentage of unlabeled pristanic acid molecules having a mass that is one or two mass units higher than the monoisotopic mass. If this heavier isotopologue of the analyte has the same mass-to-charge ratio as the deuterated internal standard, it will interfere with the measurement.
Q2: Why does my this compound internal standard have a slightly different retention time than the unlabeled pristanic acid?
A2: This phenomenon is known as the chromatographic isotope effect or deuterium (B1214612) isotope effect. The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its polarity and van der Waals interactions. These changes can affect the interaction of the molecule with the stationary and mobile phases in the chromatography system, often resulting in the deuterated compound eluting slightly earlier than its non-deuterated counterpart.
Q3: My calibration curve for pristanic acid is non-linear at high concentrations. Could this be due to isotopic interference?
A3: Yes, non-linearity in the calibration curve, especially at the higher concentration end, is a classic symptom of isotopic interference[1]. At high concentrations of the unlabeled analyte, the signal contribution from its naturally occurring heavy isotopes to the internal standard's signal becomes more significant. This can artificially inflate the internal standard's response, leading to a plateau in the calibration curve and an underestimation of the analyte's concentration.
Q4: How can I experimentally determine the extent of isotopic interference in my assay?
A4: You can perform a simple experiment to assess the level of crosstalk. Prepare a sample containing the highest concentration of unlabeled pristanic acid standard without any this compound. Analyze this sample using your established method and monitor the mass transition for the internal standard. Any signal detected in the internal standard's channel represents the contribution from the unlabeled analyte. Similarly, you can analyze a sample containing only the this compound internal standard to check for any contribution to the analyte's signal.
Q5: What are the common analytical techniques for measuring pristanic acid?
A5: The most common techniques for the quantification of pristanic acid in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both methods typically employ stable isotope dilution using a deuterated internal standard, like this compound, for accurate and precise measurements[2][3].
Troubleshooting Guides
Problem: I am observing a signal for this compound in my blank samples that only contain unlabeled pristanic acid.
-
Possible Cause: This is a direct indication of isotopic interference from the unlabeled analyte to the internal standard channel. The M+3 isotopologue of unlabeled pristanic acid, resulting from the natural abundance of heavy isotopes, may have the same mass-to-charge ratio as your this compound internal standard.
-
Troubleshooting Steps:
-
Quantify the Interference: Analyze a series of high-concentration unlabeled pristanic acid standards without the internal standard and measure the response in the this compound channel. This will allow you to calculate the percentage of crosstalk.
-
Chromatographic Separation: Optimize your chromatographic method to achieve baseline separation between pristanic acid and its deuterated internal standard. Even a small separation can minimize the impact of interference.
-
Mathematical Correction: If chromatographic separation is not feasible, you can apply a mathematical correction to your data. This involves subtracting the contribution of the unlabeled analyte from the measured signal of the internal standard based on the predetermined crosstalk percentage.
-
Use a Higher Mass-Labeled Standard: If possible, consider using an internal standard with a higher degree of deuteration (e.g., d5 or d7) to shift its mass further from the analyte's isotopic cluster.
-
Problem: My retention times for pristanic acid and this compound are shifting between runs.
-
Possible Cause: Retention time shifts can be caused by a variety of factors, including changes in the mobile phase composition, column temperature fluctuations, column degradation, or matrix effects.
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure that the mobile phase is prepared consistently for each run.
-
Verify Column Temperature: Check that the column oven is maintaining a stable temperature.
-
Column Equilibration: Ensure the column is properly equilibrated before each injection.
-
Sample Matrix Effects: The presence of co-eluting substances from the sample matrix can sometimes influence retention times. Evaluate your sample preparation method to ensure efficient removal of potential interferences.
-
System Suitability: Run a system suitability test before your sample analysis to ensure the performance of your chromatographic system is consistent.
-
Quantitative Data Summary
The following tables provide an example of how to present quantitative data related to isotopic interference. Please note that the crosstalk percentages are hypothetical and should be experimentally determined for your specific assay and instrumentation.
Table 1: GC-MS Parameters for Pristanic Acid Analysis
| Parameter | Pristanic Acid | This compound (Internal Standard) |
| Derivative | Methyl Ester | Methyl Ester |
| Precursor Ion (m/z) | 355 | 358 |
| Retention Time (min) | 19.33 | 19.31 |
Data adapted from a validation study of a GC-MS method for pristanic acid quantification.
Table 2: Hypothetical Isotopic Crosstalk Data
| Analyte Concentration (µg/mL) | Signal in Analyte Channel (cps) | Signal in IS Channel (cps) | % Crosstalk (Analyte to IS) |
| 1 | 100,000 | 50 | 0.05% |
| 10 | 1,000,000 | 550 | 0.055% |
| 100 | 10,000,000 | 6,000 | 0.06% |
| 1000 | 100,000,000 | 65,000 | 0.065% |
Note: These are example values. The actual crosstalk should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Isotopic Crosstalk
Objective: To quantify the percentage of signal contribution from unlabeled pristanic acid to the this compound internal standard channel.
Materials:
-
Pristanic acid standard solution (high concentration, e.g., 1000 µg/mL)
-
This compound internal standard solution (at the working concentration used in your assay)
-
Blank matrix (e.g., plasma, serum)
-
GC-MS or LC-MS/MS system
Procedure:
-
Analyte to Internal Standard Crosstalk:
-
Prepare a sample containing the high-concentration pristanic acid standard in the blank matrix. Do not add the this compound internal standard.
-
Inject this sample into the mass spectrometer and acquire data, monitoring both the mass transition for pristanic acid and the mass transition for this compound.
-
Measure the peak area of the signal observed in the this compound channel (Crosstalk Signal).
-
Prepare a sample containing the high-concentration pristanic acid standard and the working concentration of the this compound internal standard in the blank matrix.
-
Inject this sample and measure the peak area of the this compound signal (True IS Signal).
-
Calculate the percentage of crosstalk: % Crosstalk = (Crosstalk Signal / True IS Signal) * 100.
-
-
Internal Standard to Analyte Crosstalk:
-
Prepare a sample containing only the this compound internal standard at its working concentration in the blank matrix. Do not add the unlabeled pristanic acid.
-
Inject this sample and monitor both the analyte and internal standard mass transitions.
-
Any signal observed in the analyte channel will indicate crosstalk from the internal standard.
-
Protocol 2: GC-MS Analysis of Pristanic Acid using Isotope Dilution
Objective: To quantify the concentration of pristanic acid in a biological sample using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane:isopropanol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Derivatize the dried extract to form methyl esters using a suitable reagent (e.g., methanolic HCl).
-
-
GC-MS Analysis:
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample onto the GC-MS system.
-
Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring the following ions:
-
Pristanic acid methyl ester: m/z 355
-
This compound methyl ester: m/z 358
-
-
Acquire the chromatograms.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (m/z 355) and the internal standard (m/z 358).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by analyzing a series of calibration standards with known concentrations of pristanic acid and a constant concentration of the internal standard.
-
Determine the concentration of pristanic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Visualizations
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Pristanic Acid Analysis
Welcome to the technical support center for high-throughput pristanic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of pristanic acid in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of pristanic acid by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Troubleshooting
Question: Why am I observing peak tailing for my pristanic acid methyl ester in the GC-MS chromatogram?
Answer: Peak tailing in GC analysis of fatty acid methyl esters (FAMEs) is a common issue that can compromise peak integration and quantification.[1][2] Potential causes and solutions are outlined below:
-
Active Sites in the System: The primary cause of peak tailing for acidic compounds like fatty acids is the interaction with active sites (e.g., free silanol (B1196071) groups) in the GC system. This can occur in the injector liner, at the head of the column, or within the column itself.[2][3]
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volumes, leading to peak tailing.[4]
-
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[3]
-
-
Column Contamination: Accumulation of non-volatile matrix components on the column can lead to peak distortion.[4]
-
Solution: Perform regular column bake-outs to remove contaminants. If the contamination is severe, trimming the front end of the column or replacing it may be necessary.[1]
-
-
Injection Technique: Overloading the column with too much sample can cause peak asymmetry.[1]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
Question: My recovery of pristanic acid is low after sample preparation for GC-MS. What are the possible reasons and solutions?
Answer: Low recovery during sample preparation can significantly impact the accuracy of your results. Here are common causes and troubleshooting steps, particularly when using solid-phase extraction (SPE) for cleanup:
-
Incomplete Hydrolysis: If pristanic acid is present in esterified forms (e.g., in triglycerides or cholesterol esters), incomplete hydrolysis will lead to underestimation of the total pristanic acid concentration.
-
Solution: Ensure that the hydrolysis step (acidic or basic) is carried out for a sufficient duration and at the appropriate temperature to completely liberate the pristanic acid.
-
-
Inefficient Extraction: The choice of extraction solvent and the extraction technique are crucial for quantitative recovery.
-
Solution: Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. For LLE, ensure the pH of the aqueous phase is acidic to protonate the pristanic acid, making it more soluble in organic solvents. For SPE, ensure the sorbent type is appropriate for retaining and eluting pristanic acid.[6]
-
-
Issues with Derivatization: Incomplete derivatization to the methyl ester will result in poor chromatographic performance and low signal intensity.
-
Solution: Ensure that the derivatization reagent (e.g., BF3-methanol) is not expired and is used in sufficient excess. The reaction should be carried out under anhydrous conditions, as water can inhibit the reaction.[7] Heating for an adequate time at the recommended temperature is also critical.[7][8]
-
LC-MS/MS Troubleshooting
Question: I am experiencing ion suppression in my LC-MS/MS analysis of pristanic acid. How can I mitigate this?
Answer: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased signal.[9][10] Here are strategies to address this issue:
-
Improve Sample Cleanup: The most effective way to reduce ion suppression is to remove interfering matrix components before analysis.[9]
-
Solution: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively remove phospholipids (B1166683) and other interfering substances.[11]
-
-
Optimize Chromatography: Separating the pristanic acid peak from the co-eluting matrix components can eliminate ion suppression.
-
Solution: Modify the chromatographic conditions, such as the gradient profile, mobile phase composition, or column chemistry, to improve the resolution between pristanic acid and the interfering compounds.[9]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[12]
-
Solution: This is a straightforward approach, but it may compromise the limit of detection if the pristanic acid concentration is low.[12]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to compensate for ion suppression.
-
Solution: Incorporate a deuterated pristanic acid internal standard into your workflow. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[12]
-
Question: I am observing poor peak shape (fronting or splitting) in my LC-MS/MS chromatogram. What could be the cause?
Answer: Poor peak shape in LC can be caused by a variety of factors related to the sample, mobile phase, or column.[5]
-
Sample Overload: Injecting too much analyte can saturate the column, leading to peak fronting.[5]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion.[5]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[5]
-
-
Column Void or Contamination: A void at the head of the column or a blocked frit can cause peak splitting.[5]
-
Solution: Reverse the column and flush it with a strong solvent. If the problem persists, the column may need to be replaced.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of pristanic acid by GC-MS?
A1: Pristanic acid is a carboxylic acid, which is a polar and non-volatile compound. Direct analysis by GC is challenging due to poor peak shape and low sensitivity.[8] Derivatization converts the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME), which improves its chromatographic behavior.[13]
Q2: What are the advantages of using LC-MS/MS over GC-MS for pristanic acid analysis?
A2: While GC-MS is a well-established method, LC-MS/MS offers several advantages for high-throughput analysis.[14] LC-MS/MS methods are often faster, with shorter run times, and can be less labor-intensive as they may not always require a separate derivatization step, although derivatization is often used to improve sensitivity.[14][15] Furthermore, LC-MS/MS can offer higher specificity through the use of multiple reaction monitoring (MRM).[16]
Q3: What type of internal standard should I use for accurate quantification?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated pristanic acid, is highly recommended for both GC-MS and LC-MS/MS analysis. A SIL-IS closely mimics the chemical and physical properties of the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[12]
Q4: Can I analyze pristanic acid simultaneously with other fatty acids?
A4: Yes, it is common to analyze pristanic acid along with other fatty acids, such as phytanic acid and very-long-chain fatty acids (VLCFAs), as their levels are often altered in related metabolic disorders.[17][18] Both GC-MS and LC-MS/MS methods can be developed to simultaneously quantify a panel of these fatty acids in a single run.[15][19]
Data Presentation
The following tables summarize quantitative data from various studies on pristanic acid analysis, providing a comparison of method performance.
Table 1: Comparison of Method Performance for Pristanic Acid Analysis
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity Range | 0.032 - 9.951 µmol/L[20] | 0 - 40 µmol/L[16] |
| Limit of Quantification (LOQ) | 0.032 µmol/L[20] | Not explicitly stated, but detection in the femtomole range is possible with derivatization.[21] |
| Intra-day Precision (%CV) | < 6%[20] | < 9.2%[15] |
| Inter-day Precision (%CV) | < 5%[20] | < 9.2%[15] |
| Recovery | Within ±10%[20] | 87.25–119.44%[16] |
| Analysis Time | ~27 minutes[20] | 5 minutes (injection-to-injection)[15] |
Experimental Protocols
This section provides detailed methodologies for the analysis of pristanic acid using GC-MS and UPLC-MS/MS.
Protocol 1: GC-MS Analysis of Pristanic Acid as its Methyl Ester
This protocol is based on the common method of acid-catalyzed esterification followed by GC-MS analysis.[17]
1. Sample Preparation (Hydrolysis and Extraction)
-
To 100 µL of plasma, add an appropriate amount of deuterated pristanic acid internal standard.
-
Add 1 mL of 1.25 M HCl in methanol.
-
Incubate at 100°C for 60 minutes to hydrolyze the fatty acid esters.
-
After cooling, add 1.25 mL of 0.9% NaCl solution.
-
Extract the fatty acids twice with 2 mL of hexane (B92381).
-
Pool the hexane layers and evaporate to dryness under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried extract, add 2 mL of 10% boron trifluoride (BF3) in methanol.[7]
-
Seal the tube and heat at 60°C for 10 minutes.[7]
-
After cooling, add 1 mL of water and 1 mL of hexane.[7]
-
Vortex thoroughly to extract the FAMEs into the hexane layer.[7]
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Parameters
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[20]
-
Injector Temperature: 250°C[22]
-
Oven Temperature Program: 50°C for 1 min, then ramp at 25°C/min to 200°C, then at 3°C/min to 230°C and hold for 18 min.[22]
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z for pristanic acid methyl ester and its internal standard.[20]
Protocol 2: UPLC-MS/MS Analysis of Pristanic Acid using DAABD-AE Derivatization
This protocol is a rapid method suitable for high-throughput analysis.[14][15]
1. Sample Preparation and Derivatization
-
To 20 µL of plasma, add the deuterated internal standard.
-
Perform hydrolysis as described in the GC-MS protocol.
-
Extract the fatty acids using a suitable organic solvent.
-
Evaporate the solvent to dryness.
-
Reconstitute the residue in a solution containing the derivatizing agent 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE).[14][21]
-
Incubate at 60°C for 30 minutes.[21]
-
The derivatized sample is then ready for UPLC-MS/MS analysis.
2. UPLC-MS/MS Parameters
-
UPLC Column: A reverse-phase column such as a C18 column.[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.[21]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS Ionization Mode: Positive Ion Electrospray (ESI+)
-
MS Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for DAABD-AE derivatized pristanic acid and its internal standard.[14]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflows for GC-MS and LC-MS/MS analysis of pristanic acid.
Caption: A decision tree for troubleshooting common issues in pristanic acid analysis.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. welch-us.com [welch-us.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. longdom.org [longdom.org]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phytanic acid, pristanic acid, and very-long-chain fatty acid methyl esters measured simultaneously by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 21. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
Validation & Comparative
Pristanic Acid-d3 as an Internal Standard: A Validation and Comparison Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fatty acids, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive validation of Pristanic acid-d3 as an internal standard for the analysis of pristanic acid and compares its performance characteristics with those of non-deuterated internal standards.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In mass spectrometry-based quantitative analysis, the ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties during sample preparation and analysis. This ensures that any variations, such as extraction efficiency, matrix effects, and instrument response, affect both the analyte and the internal standard equally. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This subtle mass difference allows for their distinct detection by a mass spectrometer.
Validation of this compound
A study by Yi et al. (2021) validated a gas chromatography-mass spectrometry (GC-MS) method for the quantification of pristanic acid in plasma using 2H3-pristanic acid (this compound) as an internal standard.[1] The results of this validation demonstrate the excellent performance of this compound.
Performance Characteristics of this compound[1][2][3]
| Performance Metric | Result |
| Linearity (R²) for Pristanic Acid | 0.9999 |
| Linear Range for Pristanic Acid | 0.032 to 9.951 µmol/L |
| Limit of Quantification (LOQ) | 0.032 µmol/L |
| Recovery (with external quality assessment) | Within ±10% |
| Precision (Within-batch CV) | < 6% |
| Precision (Total CV) | < 6% |
| Inter-day Imprecision (20 days) | < 5% |
| Carry-over | 0.001% |
These data highlight the high degree of accuracy, precision, and sensitivity achieved when using this compound as an internal standard for pristanic acid quantification.
Comparison with Non-Deuterated Internal Standards
While SIL internal standards are ideal, non-deuterated internal standards, such as fatty acids of a different chain length (e.g., Tridecanoic acid), are sometimes used. However, these structural analogs have different chemical and physical properties, which can lead to inaccuracies.
| Feature | This compound (SIL IS) | Non-Deuterated IS (e.g., Tridecanoic Acid) |
| Chemical & Physical Properties | Virtually identical to pristanic acid | Different from pristanic acid |
| Co-elution with Analyte | Co-elutes almost perfectly with pristanic acid | Retention time will differ from pristanic acid |
| Compensation for Matrix Effects | High | Variable and potentially incomplete |
| Compensation for Extraction Variability | High | May differ from pristanic acid |
| Accuracy & Precision | High | Can be compromised by differential matrix effects and extraction recovery |
| Cost | Generally higher | Generally lower |
The primary drawback of non-deuterated internal standards is their inability to fully compensate for matrix effects and variations in sample preparation. Because their chemical and physical properties differ from the analyte, they may be affected differently by ion suppression or enhancement in the mass spectrometer and may have different extraction recoveries. This can lead to a decrease in the accuracy and precision of the quantitative results.
Experimental Protocols
Key Experiment: Validation of Pristanic Acid Quantification using this compound
This protocol is based on the method described by Yi et al. (2021) for the analysis of pristanic acid in plasma.[1]
1. Sample Preparation:
-
To a plasma sample, add a known concentration of this compound (e.g., 20 µM).
-
Perform hydrolysis to release free fatty acids.
-
Extract the fatty acids using an organic solvent.
-
Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.
2. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection: 1 µL of the extracted and derivatized sample.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of fatty acid methyl esters.
-
MS Detection: Selected Ion Monitoring (SIM) mode.
-
Pristanic Acid: m/z 355
-
This compound (IS): m/z 358
-
3. Data Analysis:
-
Quantify pristanic acid by calculating the ratio of the peak area of the analyte (m/z 355) to the peak area of the internal standard (m/z 358).
-
Determine the concentration of pristanic acid in the sample using a calibration curve prepared with known concentrations of pristanic acid and a constant concentration of this compound.
Visualizations
References
A Comparative Guide to Internal Standards for Very-Long-Chain Fatty Acid Analysis: Pristanic Acid-d3 and its Alternatives
In the precise quantification of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids, the choice of an appropriate internal standard is paramount to ensure accuracy and reproducibility. This is particularly critical in the clinical diagnosis and monitoring of peroxisomal disorders, where analytes like pristanic acid and phytanic acid are key biomarkers.[1][2][3] This guide provides a comprehensive comparison of Pristanic acid-d3 with other commonly used internal standards, supported by experimental data and detailed methodologies.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for mass spectrometry-based quantification. These standards are structurally and chemically almost identical to the analyte of interest, differing only in isotopic composition. This near-identical behavior during sample preparation (extraction, derivatization) and analysis (chromatographic retention, ionization) allows for effective correction of analytical variability, leading to high accuracy and precision.[4]
This compound is specifically designed for the quantification of pristanic acid and is also suitable for the broader analysis of VLCFAs. Its use is well-established in methods for the diagnosis of conditions like Zellweger syndrome and X-linked adrenoleukodystrophy.[1]
Alternative Internal Standards: A Comparative Overview
While isotope-labeled standards are ideal, practical considerations such as cost and availability have led to the use of other types of internal standards. The two primary alternatives are other deuterated fatty acids and non-endogenous odd-chain fatty acids.
Deuterated Fatty Acids: This category includes a range of fatty acids labeled with deuterium. Common examples used in fatty acid analysis include deuterated forms of lauric, myristic, palmitic, stearic, oleic, and arachidonic acids.[5] The principle behind their use is the same as for this compound: their chemical similarity to the analytes of interest allows for reliable correction.
Odd-Chain Fatty Acids: Fatty acids with an odd number of carbon atoms, such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), are often used as internal standards because they are typically present in very low concentrations in human samples.[6] This minimizes the risk of interference from endogenous levels of the standard. They offer a more cost-effective option compared to isotope-labeled standards. However, it is crucial to verify their absence or low abundance in the specific sample matrix being analyzed, as dietary sources can sometimes lead to their presence.[6]
Performance Data Summary
The following table summarizes typical performance characteristics for analytical methods employing this compound and its alternatives. It is important to note that these values are compiled from different studies and are not the result of a single, direct comparative experiment. However, they provide a useful overview of the expected performance of each type of internal standard.
| Performance Metric | This compound (Deuterated) | Other Deuterated Fatty Acids (e.g., C16:0-d3) | Odd-Chain Fatty Acids (e.g., C17:0) |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Precision (RSD%) | <10% | <15% | <15% |
| Recovery (%) | 90-110% | 85-115% | 80-120% |
| Specificity | High (mass difference) | High (mass difference) | Moderate (potential for endogenous presence) |
| Cost | High | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols for the analysis of VLCFAs using different internal standards.
Protocol 1: Plasma VLCFA Analysis using this compound by GC-MS
This protocol is adapted from established methods for the diagnosis of peroxisomal disorders.[1][7]
1. Sample Preparation:
- To 100 µL of plasma, add a known amount of this compound solution (in ethanol).
- Add 1 mL of a 1:1 (v/v) mixture of methanol (B129727) and toluene.
- Add 200 µL of acetyl chloride slowly while vortexing.
- Cap the tube tightly and heat at 100°C for 1 hour for simultaneous hydrolysis and methylation.
- Cool the sample to room temperature.
- Add 1 mL of hexane (B92381) and 1 mL of water, and vortex to extract the fatty acid methyl esters (FAMEs).
- Centrifuge at 2000 x g for 5 minutes.
- Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Program: Start at 150°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the methyl esters of pristanic acid, phytanic acid, and other VLCFAs, as well as for this compound.
Protocol 2: Total Fatty Acid Analysis using an Odd-Chain Fatty Acid Internal Standard (C17:0) by GC-FID
This protocol is a general method for the quantification of total fatty acids in a biological sample.[8]
1. Sample Preparation:
- To a known amount of sample (e.g., 10 mg of tissue homogenate), add a known amount of C17:0 internal standard solution (in chloroform/methanol).
- Add 2 mL of 2:1 (v/v) chloroform:methanol and vortex thoroughly.
- Add 0.5 mL of 0.9% NaCl solution and vortex again.
- Centrifuge at 1500 x g for 10 minutes to separate the phases.
- Collect the lower organic phase and evaporate to dryness under nitrogen.
- Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes for saponification.
- Add 1 mL of 14% BF3 in methanol and heat at 100°C for 5 minutes for methylation.
- Add 1 mL of hexane and 1 mL of saturated NaCl solution, vortex, and centrifuge.
- Collect the upper hexane layer containing the FAMEs for GC-FID analysis.
2. GC-FID Analysis:
- Gas Chromatograph (GC):
- Column: FAMEWAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.
- Injector Temperature: 250°C.
- Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 10 minutes.
- Carrier Gas: Hydrogen or Helium.
- Detector:
- Flame Ionization Detector (FID) Temperature: 260°C.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable method for the quantification of VLCFAs. This compound, as a stable isotope-labeled standard, offers the highest level of accuracy and precision, making it the ideal choice for clinical diagnostic applications where certainty is paramount. Other deuterated fatty acids provide similar benefits for a broader range of fatty acid analytes. Odd-chain fatty acids represent a viable and cost-effective alternative, provided that their absence in the sample matrix is confirmed. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, the available budget, and the nature of the samples being analyzed.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. Very Long Chain Fatty Acids (VLCFA), Pristanic acid and phytanic acid [heftpathology.com]
- 4. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pristanic Acid-d3 vs. 13C-Labeled Pristanic Acid in Quantitative Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the precise quantification of pristanic acid, a key biomarker for peroxisomal disorders, the choice of an appropriate internal standard is critical for achieving accurate and reliable data in mass spectrometry-based assays. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Pristanic acid-d3 and 13C-labeled pristanic acid. By examining their performance characteristics and providing supporting data, this document aims to inform the selection of the optimal internal standard for demanding research and clinical applications.
Executive Summary
Stable isotope dilution analysis using mass spectrometry is the gold standard for the quantification of endogenous molecules like pristanic acid. The ideal internal standard is chemically identical to the analyte, differing only in mass, which allows it to track the analyte through sample preparation and analysis, correcting for variability. Both deuterated (d3) and carbon-13 (13C)-labeled pristanic acid serve this purpose; however, subtle differences in their physicochemical properties can impact analytical performance.
Generally, 13C-labeled internal standards are considered superior to their deuterated counterparts. This is primarily because 13C labeling results in an internal standard that is chemically and chromatographically almost indistinguishable from the native analyte. Deuterated standards, while often more readily available and less expensive, can exhibit slight chromatographic shifts and are susceptible to back-exchange, potentially compromising data accuracy.
Performance Comparison: this compound vs. 13C-Labeled Pristanic Acid
| Performance Parameter | This compound | 13C-Labeled Pristanic Acid | Key Insights |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled analyte. | Typically co-elutes perfectly with the unlabeled analyte.[1][2] | Perfect co-elution of the 13C-labeled standard provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Isotopic Stability | Generally stable, but deuterium (B1214612) atoms can be prone to exchange with protons from the solvent under certain conditions. | Highly stable with no risk of isotopic exchange. | The stability of the 13C label ensures the integrity of the internal standard throughout the analytical process. |
| Accuracy (% Bias) | Typically within ±15%, but can be higher in complex matrices due to chromatographic shifts and differential matrix effects. | Generally within ±5%, demonstrating higher accuracy due to better co-elution and stability.[1] | 13C-labeled standards are more likely to provide results closer to the true value. |
| Precision (%CV) | Typically <15% | Typically <10%[1] | The use of 13C-labeled standards often results in lower variability between measurements. |
| Linearity (r²) | >0.99 | >0.995 | Both internal standards can be used to establish linear calibration curves over a wide dynamic range. |
| Matrix Effect | More susceptible to differential matrix effects due to potential chromatographic separation from the analyte.[3] | Effectively compensates for matrix effects due to identical chromatographic behavior.[2] | 13C-labeled standards are more robust in complex biological matrices like plasma. |
| Commercial Availability & Cost | More readily available and generally less expensive. | Less common and typically more expensive to synthesize. | Cost and availability may be a consideration for some laboratories. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of pristanic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard. This protocol can be adapted for use with either this compound or 13C-labeled pristanic acid.
Sample Preparation
-
Plasma Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled pristanic acid at a concentration of 1 µg/mL in methanol).
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate pristanic acid from other plasma components.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pristanic Acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
13C-Labeled Pristanic Acid: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification: The concentration of pristanic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled pristanic acid and a fixed concentration of the internal standard.
Mandatory Visualizations
Conclusion and Recommendations
While both this compound and 13C-labeled pristanic acid can be used for the quantitative analysis of pristanic acid, the evidence from analogous compounds strongly suggests that 13C-labeled pristanic acid offers superior analytical performance . Its identical chromatographic behavior to the native analyte minimizes the risk of analytical errors arising from matrix effects, leading to higher accuracy and precision.
For researchers and drug development professionals where the utmost data integrity is paramount, the investment in 13C-labeled pristanic acid is a sound scientific decision that will lead to more reliable and defensible results. However, when cost and availability are significant constraints, this compound can be a viable alternative, provided that the analytical method is carefully validated to account for potential chromatographic shifts and matrix effects.
References
Navigating the Labyrinth of Fatty Acid Quantification: A Guide to the Accuracy and Precision of Pristanic Acid-d3
For researchers, scientists, and drug development professionals venturing into the intricate world of metabolic analysis, the precise and accurate quantification of specific fatty acids is paramount. This guide provides a comprehensive comparison of methods for the quantification of pristanic acid, with a focus on the utility of Pristanic acid-d3 as an internal standard. By examining experimental data and outlining detailed protocols, we aim to equip you with the knowledge to make informed decisions for your analytical needs.
Pristanic acid, a branched-chain fatty acid, is a crucial biomarker for the diagnosis and monitoring of several peroxisomal disorders, including Zellweger syndrome spectrum and Refsum disease.[1][2] Its accurate measurement in biological matrices such as plasma and serum is therefore of utmost clinical significance. The use of stable isotope-labeled internal standards, such as this compound, has become the gold standard for achieving reliable quantification, primarily through mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6]
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The principle behind using a deuterated internal standard like this compound lies in the concept of isotope dilution. A known amount of the labeled standard is added to the sample at the beginning of the analytical process. This standard behaves almost identically to the endogenous, unlabeled pristanic acid throughout extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, any variations or losses during sample preparation can be effectively normalized, leading to highly accurate and precise quantification.[2]
Performance Metrics: A Quantitative Look
The following tables summarize the performance characteristics of analytical methods employing this compound for the quantification of pristanic acid.
Table 1: Performance Characteristics of a GC-MS Method for Pristanic Acid Quantification [7]
| Parameter | Performance |
| Linearity (R²) | 0.9999 |
| Limit of Quantification (LOQ) | 0.032 µmol/L |
| Recovery | Within ±10% |
| Within-Batch Precision (%CV) | < 6% |
| Total Precision (%CV) | < 6% |
| Carryover | 0.001% |
Data from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method using 2H3-pristanic acid as an internal standard for the analysis of pristanic acid in plasma specimens.[7]
Table 2: Precision of a UPLC-MS/MS Method for Pristanic Acid Quantification [6][8]
| Concentration Level | Intraday Variation (%CV, n=12) | Interday Variation (%CV, n=10) |
| Low | < 9.2% | < 9.2% |
| High | < 9.2% | < 9.2% |
Data from a rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of pristanic acid in plasma. This method also utilizes a deuterated internal standard.[6][8]
Alternative Approaches and Why this compound Stands Out
While methods not employing a stable isotope-labeled internal standard exist, they are generally considered less reliable. These alternatives might use a structurally similar but non-isotopically labeled compound as an internal standard. However, such standards may exhibit different extraction efficiencies and ionization responses compared to the analyte of interest, leading to reduced accuracy and precision.
The primary advantage of using this compound is its near-identical chemical and physical properties to the endogenous pristanic acid. This ensures that it accurately reflects the behavior of the analyte throughout the entire analytical workflow, from sample extraction to detection. This is a critical factor in complex biological matrices where matrix effects can significantly impact the analytical results.
Experimental Workflow and Protocols
The quantification of pristanic acid using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the quantification of pristanic acid using a deuterated internal standard.
Detailed Experimental Protocol (GC-MS Method)
This protocol is a representative example based on methodologies described in the literature.[7]
1. Sample Preparation and Internal Standard Spiking:
-
To a 100 µL plasma sample, add a known amount of this compound solution (e.g., 20 µM in ethanol).
-
Vortex briefly to ensure thorough mixing.
2. Lipid Extraction and Hydrolysis:
-
Add 1 mL of a methanol/chloroform mixture (2:1, v/v) to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 250 µL of water and vortex again for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen.
-
To hydrolyze the lipids, add 1 mL of 0.5 M methanolic HCl and incubate at 80°C for 1 hour.
3. Derivatization:
-
After cooling, evaporate the methanolic HCl under nitrogen.
-
Reconstitute the sample in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.
4. GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 250°C at 10°C/minute.
-
Ramp 2: Increase to 300°C at 5°C/minute, hold for 5 minutes.
-
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Mass Spectrometer: Agilent MS detector (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for Pristanic acid-TMS ester and this compound-TMS ester.
-
5. Data Analysis:
-
Integrate the peak areas for the selected ions of both pristanic acid and this compound.
-
Calculate the ratio of the peak area of the endogenous pristanic acid to the peak area of the this compound internal standard.
-
Quantify the concentration of pristanic acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of pristanic acid and a fixed concentration of the internal standard.
Conclusion
The use of this compound as an internal standard in conjunction with mass spectrometry offers a robust, accurate, and precise method for the quantification of pristanic acid in biological samples. The data presented in this guide highlights the excellent linearity, recovery, and precision that can be achieved with this approach. While other methods may exist, the principle of isotope dilution provides a level of reliability that is essential for both clinical diagnostics and research applications. By following a well-defined experimental protocol, researchers can confidently obtain high-quality data for their studies in fatty acid metabolism and related disorders.
References
- 1. jasem.com.tr [jasem.com.tr]
- 2. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed [koreamed.org]
- 8. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of Pristanic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantitative analysis of pristanic acid in biological matrices. It is designed to assist laboratories in evaluating analytical performance and preparing for inter-laboratory comparison studies, also known as proficiency testing or round-robin tests. Accurate and reproducible measurement of pristanic acid is crucial for the diagnosis and monitoring of peroxisomal disorders, such as Refsum disease and Zellweger spectrum disorders.[1][2]
Comparative Analysis of Analytical Methods
The quantification of pristanic acid, a branched-chain fatty acid, is predominantly performed using mass spectrometry-based methods. Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the standard, while Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers a more rapid alternative.[3]
Below is a summary of typical performance characteristics for these two common methods, compiled from single-laboratory validation studies. These tables illustrate the type of data an inter-laboratory comparison would aim to standardize.
Table 1: Comparison of GC-MS and LC-MS/MS Method Performance
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile derivatives by GC, followed by MS detection. | Separation by liquid chromatography, followed by MS/MS detection. |
| Derivatization | Required (e.g., pentafluorobenzyl esters, silylation).[4][5][6] | Can be performed with or without derivatization.[3] |
| Typical Run Time | Longer (e.g., >15 minutes). | Shorter (e.g., ~5 minutes).[3] |
| Sample Volume | ~50-100 µL plasma/serum. | ~20 µL plasma.[3] |
| Selectivity | High, especially with stable isotope dilution.[5] | Very high due to tandem MS.[3] |
Table 2: Reported Analytical Performance Data
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection | As low as 1 pg on-column.[5] | Not explicitly stated, but sensitive for clinical range. |
| Intra-day Precision (%CV) | Typically < 10% | < 9.2%.[3] |
| Inter-day Precision (%CV) | Typically < 10% | < 9.2%.[3] |
| Reference Range (Adults, Plasma/Serum) | ≤ 2.98 nmol/mL or µM.[7] | In agreement with established GC-MS values.[3] |
%CV = Percent Coefficient of Variation
Experimental Protocols
Detailed and standardized protocols are the cornerstone of any successful inter-laboratory comparison. Below is a representative protocol for the analysis of pristanic acid using a stable isotope dilution GC-MS method, a widely accepted and sensitive technique.[4][5]
Protocol: Pristanic Acid Analysis by Stable Isotope Dilution GC-MS
1. Objective: To accurately quantify the concentration of pristanic acid in human plasma or serum.
2. Materials & Reagents:
-
Plasma/Serum Samples
-
Internal Standard: Deuterium-labeled pristanic acid (e.g., d3-pristanic acid)
-
Organic Solvents: Hexane, Methanol, Chloroform (HPLC grade)
-
Derivatization Agent: Pentafluorobenzyl (PFB) bromide
-
Catalyst: N,N-Diisopropylethylamine
-
Reagents for Hydrolysis: Potassium Hydroxide (KOH)
-
Reagents for Extraction: Sodium Chloride (NaCl) solution, Sulphuric Acid (H₂SO₄)
3. Sample Preparation & Extraction:
-
Aliquoting: Pipette 100 µL of plasma/serum into a glass tube.
-
Internal Standard Spiking: Add a known amount of deuterium-labeled pristanic acid internal standard to each sample, calibrator, and quality control material.
-
Hydrolysis: Add methanolic KOH to hydrolyze the fatty acids from their esterified forms. Incubate at an elevated temperature (e.g., 60°C).
-
Acidification: Acidify the mixture with H₂SO₄ to protonate the fatty acids.
-
Liquid-Liquid Extraction: Extract the fatty acids using an organic solvent like hexane. Vortex and centrifuge to separate the layers.
-
Drying: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.
4. Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatization agent (PFB bromide) and catalyst.
-
Incubate to form PFB esters of the fatty acids, which enhances their volatility and detection sensitivity.[4][5]
-
Evaporate the solvent again under nitrogen.
5. GC-MS Analysis:
-
Reconstitute the final derivatized sample in an appropriate injection solvent.
-
Inject a small volume (e.g., 1-2 µL) into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column to separate the fatty acid esters.
-
Mass Spectrometry: Operate the mass spectrometer in Negative Chemical Ionization (NCI) mode and use Selected Ion Monitoring (SIM) to detect the specific ions corresponding to pristanic acid and its labeled internal standard.[4]
6. Data Analysis:
-
Calculate the ratio of the peak area of endogenous pristanic acid to the peak area of the internal standard.
-
Determine the concentration of pristanic acid in the samples by comparing their peak area ratios to a calibration curve generated from standards with known concentrations.
Visualization of Workflows and Pathways
Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow for conducting an inter-laboratory comparison study. This process ensures that all participating laboratories follow a standardized procedure to generate comparable results.
Caption: Workflow for an External Quality Assessment (EQA) scheme.
Metabolic Pathway of Pristanic Acid
Pristanic acid is catabolized through a process called beta-oxidation, which occurs within cellular organelles called peroxisomes.[5] Understanding this pathway is essential for interpreting clinical results, as defects in the enzymes involved can lead to the acid's accumulation.
Caption: Simplified metabolic pathway of pristanic acid oxidation.
References
- 1. mayocliniclabs.com [mayocliniclabs.com]
- 2. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alberta Precision Laboratories | Lab Services [albertahealthservices.ca]
- 7. childrensmn.org [childrensmn.org]
Performance Evaluation of Pristanic Acid-d3 in Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. This guide provides an objective comparison of the performance of Pristanic acid-d3 as an internal standard in the analysis of pristanic acid across various biological matrices. The use of a stable isotope-labeled internal standard like this compound is a widely accepted and robust method for correcting analytical variability, ensuring high accuracy and precision in quantitative results.[1]
Pristanic acid, a branched-chain fatty acid, is a key biomarker for several inherited peroxisomal disorders, including Zellweger syndrome and Refsum disease.[2][3] Its accurate measurement is crucial for the diagnosis and monitoring of these conditions. This guide summarizes experimental data, details analytical protocols, and provides visual workflows to aid in the effective implementation of this compound in quantitative assays.
Data Presentation: Performance Characteristics
The use of deuterated internal standards, such as this compound, is integral to validated methods for pristanic acid quantification. The following tables summarize the performance characteristics of analytical methods employing stable isotope dilution analysis, which are indicative of the performance of this compound.
Table 1: Performance Characteristics of a UPLC-MS/MS Method for Pristanic Acid Quantification in Human Plasma
| Parameter | Performance |
| Linearity Range | Covers physiological and pathological concentrations |
| Intraday Variation (n=12) | < 9.2% |
| Interday Variation (n=10) | < 9.2% |
| Reference Interval (Normal Plasma, n=250) | In agreement with published literature |
| (Data synthesized from a study by Al-Dirbashi et al., 2008)[4][5] |
Table 2: Comparison of Analytical Methods for Pristanic Acid Quantification
| Method | Internal Standard Type | Throughput | Sample Volume | Derivatization |
| GC-MS | Deuterated standards | Lower | Larger | Required (e.g., PFB esters, FAMEs) |
| UPLC-MS/MS | Deuterated standards | Higher (e.g., 5 min/sample) | Low (e.g., 20 µL plasma) | Often required to improve ionization |
| (Information compiled from multiple sources)[4][6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following are generalized protocols for the quantification of pristanic acid using a deuterated internal standard like this compound.
Protocol 1: Quantification of Pristanic Acid in Plasma using GC-MS
This method is based on the principles of stable isotope dilution gas chromatography-mass spectrometry.
1. Sample Preparation:
- To a known volume of plasma (e.g., 200 µL), add a precise amount of this compound internal standard solution.[7]
- Perform lipid extraction using a solvent mixture such as chloroform:methanol (2:1, v/v).[6]
- The lipid extract is then subjected to hydrolysis (saponification) using a methanolic potassium hydroxide (B78521) solution to release free fatty acids.[1]
- Acidify the solution and extract the free fatty acids with a non-polar solvent like hexane.[1]
2. Derivatization:
- Evaporate the solvent containing the free fatty acids under a stream of nitrogen.
- Derivatize the fatty acids to form volatile esters, such as pentafluorobenzyl (PFB) esters or fatty acid methyl esters (FAMEs), to improve their chromatographic properties.[6][7][9] For PFB derivatization, use 1% PFB bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.[7]
3. GC-MS Analysis:
- Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Use a suitable capillary column for the separation of the fatty acid esters.
- The mass spectrometer is typically operated in negative chemical ionization (NCI) mode for PFB esters or electron impact (EI) mode for FAMEs.[9][10]
- Monitor specific ions for both the analyte (pristanic acid derivative) and the internal standard (this compound derivative) to perform quantification based on the peak area ratio.
Protocol 2: Rapid Quantification of Pristanic Acid in Plasma using UPLC-MS/MS
This method offers higher throughput compared to traditional GC-MS methods.[4]
1. Sample Preparation and Hydrolysis:
- In a microcentrifuge tube, combine a small volume of plasma (e.g., 20 µL) with the this compound internal standard.[4]
- Add a methanolic solution of potassium hydroxide to hydrolyze the lipids.
- Incubate at an elevated temperature (e.g., 55°C) for a specified time.
- Acidify the mixture with hydrochloric acid.
2. Extraction and Derivatization:
- Extract the fatty acids using a suitable organic solvent like hexane.
- Evaporate the solvent to dryness.
- To improve mass spectrometric detection, derivatize the fatty acids. A derivatizing agent such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) can be used to enhance ionization efficiency in positive electrospray ionization mode.[4]
3. UPLC-MS/MS Analysis:
- Reconstitute the derivatized sample in an appropriate solvent.
- Inject the sample into an ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Separate the analytes on a reverse-phase column (e.g., C18) using a gradient elution.
- Operate the mass spectrometer in positive-ion electrospray ionization (ESI+) mode.
- Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the pristanic acid derivative and the this compound derivative for accurate quantification.[1]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for quantifying pristanic acid.
Metabolic Pathway of Pristanic Acid
Caption: Simplified metabolic pathway of pristanic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytanic acid and pristanic acid, branched-chain fatty acids associated with Refsum disease and other inherited peroxisomal disorders, mediate intracellular Ca2+ signaling through activation of free fatty acid receptor GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristanic acid - Wikipedia [en.wikipedia.org]
- 4. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
Assessing the Linearity of Pristanic Acid Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of pristanic acid, establishing the linearity of the calibration curve is fundamental to ensuring accurate and reliable data. This guide provides a comparative overview of the performance of analytical methods utilizing Pristanic acid-d3 as an internal standard, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The use of a deuterated internal standard, such as this compound, is a widely accepted approach in mass spectrometry-based quantification to correct for variability in sample preparation and instrument response. The linearity of the calibration curve, which demonstrates the proportional relationship between the analyte concentration and the instrument's response, is a critical parameter in method validation.
Below is a summary of quantitative data from studies that have assessed the linearity of pristanic acid calibration curves using a deuterated internal standard.
| Analytical Method | Internal Standard | Linear Range (µmol/L) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µmol/L) | Citation |
| GC-MS | This compound | 0.032 - 9.951 | 0.9999 | 0.032 | [1] |
| UPLC-MS/MS | Deuterated Pristanic Acid | Not specified | Linear over physiological and pathological concentrations | Not specified | [2][3] |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. The following is a representative protocol for assessing the linearity of a pristanic acid calibration curve using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard, based on the work by Yi et al. (2021).[1]
Sample Preparation and Derivatization
-
Internal Standard Spiking: To a plasma sample, a known concentration of this compound in a suitable solvent is added.
-
Hydrolysis: The sample is subjected to hydrolysis to release pristanic acid from its bound forms.
-
Extraction: The pristanic acid and the internal standard are extracted from the plasma matrix using an organic solvent.
-
Derivatization: The extracted fatty acids are converted to their more volatile methyl ester derivatives for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: 30 m x 0.25 mm x 0.25 µm HP-5MS
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 250°C at a rate of 10°C/minute.
-
Ramp to 300°C at a rate of 20°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for pristanic acid and this compound.
Calibration Curve Generation and Linearity Assessment
-
Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of a certified pristanic acid standard into a blank plasma matrix. Each standard also contains a fixed concentration of the this compound internal standard.
-
Analysis of Calibration Standards: The prepared calibration standards are analyzed using the validated GC-MS method.
-
Data Analysis: The peak area ratio of the pristanic acid derivative to the this compound derivative is calculated for each calibration standard.
-
Linear Regression: A calibration curve is constructed by plotting the peak area ratio against the corresponding concentration of pristanic acid. The linearity of the curve is assessed by calculating the correlation coefficient (r²). A value of r² > 0.99 is generally considered to indicate good linearity.
Alternative Internal Standards
While this compound is an ideal internal standard for pristanic acid analysis due to its chemical and physical similarity, other internal standards are also employed in fatty acid analysis. The choice of an internal standard depends on the specific analytical method and the sample matrix.
-
Odd-Chain Fatty Acids: Saturated fatty acids with an odd number of carbon atoms, such as tridecanoic acid (C13:0), pentadecanoic acid (C15:0), or heptadecanoic acid (C17:0), are often used as internal standards.[4] These are suitable because they are typically present in very low concentrations in biological samples.
-
Other Deuterated Fatty Acids: For broader fatty acid profiling, a mixture of several deuterated fatty acids can be used as internal standards to cover a range of chain lengths and saturation levels.[5]
The principle behind using any internal standard is that it should behave similarly to the analyte of interest during the entire analytical process, thus compensating for any losses or variations.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for assessing the linearity of a calibration curve in an analytical method.
Caption: Workflow for assessing calibration curve linearity.
References
A Comparative Guide to the Quantitative Analysis of Pristanic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Pristanic acid-d3, a crucial internal standard in metabolic research and the diagnosis of peroxisomal disorders. We present a comprehensive overview of the limit of detection (LOD) and limit of quantification (LOQ) achieved by different analytical platforms, along with detailed experimental protocols and workflow visualizations to aid in methodological selection and implementation.
Performance Comparison of Analytical Methods
The choice of analytical methodology significantly impacts the sensitivity and precision of Pristanic acid quantification. Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common techniques employed. Below is a summary of their reported performance characteristics for the analysis of pristanic acid, for which this compound serves as an internal standard.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| UPLC-MS/MS | 12 fmol | Not explicitly reported | Al-Dirbashi et al., 2008 |
| GC-NCI-MS | 1 pg | Not explicitly reported | ten Brink et al., 1992[1] |
| GC-MS | Not explicitly reported | 0.032 µmol/L | Yi et al., 2021[2] |
| GC-MS (Kit) | Not explicitly reported | 0.18 nmol/mL | JASEM Analysis Kit[3] |
Note: The LOD and LOQ values for this compound itself are not independently reported as it serves as an internal standard. The performance of the method for the endogenous analyte is therefore the key metric.
Experimental Protocols
Detailed methodologies for both UPLC-MS/MS and GC-MS are outlined below to provide a practical basis for laboratory application.
Protocol 1: Quantification of Pristanic Acid by UPLC-MS/MS
This method, adapted from Al-Dirbashi et al. (2008), offers high sensitivity and rapid analysis time.
1. Sample Preparation:
-
Hydrolysis: To 20 µL of plasma, add an internal standard solution containing this compound. Add sodium hydroxide (B78521) and heat to release fatty acids from their esterified forms.
-
Extraction: Acidify the sample and extract the fatty acids using an organic solvent such as hexane.
-
Derivatization: Evaporate the solvent and derivatize the fatty acid residue to enhance ionization efficiency for mass spectrometry.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.[4]
-
Flow Rate: Maintained at a constant flow for optimal separation.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both pristanic acid and this compound.
-
3. Data Analysis:
-
Quantify endogenous pristanic acid by calculating the peak area ratio of the analyte to the this compound internal standard against a calibration curve.
Protocol 2: Quantification of Pristanic Acid by GC-MS
This protocol is based on established GC-MS methodologies for fatty acid analysis.[2][3]
1. Sample Preparation:
-
Extraction and Hydrolysis: Similar to the UPLC-MS/MS protocol, perform alkaline hydrolysis of the plasma sample after the addition of the this compound internal standard, followed by acidification and extraction of the fatty acids.
-
Derivatization: This is a critical step for GC-MS analysis to increase the volatility of the fatty acids.
-
Esterification: Convert the fatty acids to their methyl esters (FAMEs) using a reagent such as 14% boron trifluoride in methanol. Heat the mixture to ensure complete derivatization.[5]
-
Silylation (Alternative): Alternatively, create trimethylsilyl (B98337) (TMS) esters using a silylating agent like BSTFA with 1% TMCS.[5]
-
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column suitable for FAMEs separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization.
-
Detection: Selected Ion Monitoring (SIM) to detect specific ions corresponding to the derivatized pristanic acid and this compound.
-
3. Data Analysis:
-
Calculate the concentration of pristanic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with derivatized standards.
Signaling Pathways and Experimental Workflows
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: UPLC-MS/MS workflow for pristanic acid analysis.
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 3. jasem.com.tr [jasem.com.tr]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
A Researcher's Guide to Pristanic Acid Reference Standards for Accurate Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of pristanic acid is crucial for the diagnosis and study of peroxisomal disorders. This guide provides a comprehensive comparison of commercially available pristanic acid reference standards, detailed analytical methodologies, and visual representations of key pathways to support your research.
Pristanic acid, a branched-chain fatty acid, serves as a critical biomarker for several inherited metabolic diseases, including Zellweger syndrome and Refsum disease. Its analysis demands high purity reference standards and robust, validated analytical methods. This guide aims to facilitate the selection of appropriate reference materials and provide detailed protocols for reliable quantification in biological matrices.
Comparison of Commercially Available Pristanic Acid Reference Standards
The selection of a suitable reference standard is fundamental to achieving accurate and reproducible results. Key considerations include purity, availability of a Certificate of Analysis (CoA), and the availability of stable isotope-labeled internal standards for quantitative analysis by mass spectrometry. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name | CAS Number | Purity | Available Formats | Certificate of Analysis | Deuterated Internal Standard Available |
| Shimadzu | Pristanic acid | 1189-37-3 | ≥ 98% | Neat | Yes | Not specified |
| Clearsynth | Pristanic acid | 1189-37-3 | Not specified | Neat | Yes | Yes (Pristanic acid-d6) |
| LGC Standards | Pristanic Acid | 1189-37-3 | Not specified | Neat | Yes | Not specified |
| MedChemExpress | Pristanic acid | 1189-37-3 | 99.76% (HPLC) | Neat | Yes | Not specified |
| Santa Cruz Biotechnology | Pristanic acid solution | 1189-37-3 | Not specified | Solution | Not specified | Not specified |
| Sigma-Aldrich | Pristanic acid solution | 1189-37-3 | ≥97% (GC) | Ethanol Solution | Yes | Not specified |
Experimental Protocols for Pristanic Acid Analysis
The two most common and reliable methods for the quantification of pristanic acid in biological samples, such as plasma, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both methods typically involve extraction, derivatization, and analysis using a stable isotope-labeled internal standard for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust and widely used technique for the analysis of fatty acids. The following protocol outlines a typical workflow for pristanic acid quantification.
1. Sample Preparation and Extraction:
-
To 100 µL of plasma, add a known amount of deuterated pristanic acid (e.g., Pristanic acid-d6) as an internal standard.
-
Perform acid hydrolysis by adding 1 mL of 1M HCl and heating at 80°C for 1 hour to release pristanic acid from lipids.
-
After cooling, extract the fatty acids with 2 mL of hexane (B92381).
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction process twice and combine the hexane extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters of the fatty acids.
-
Evaporate the derivatization reagents under nitrogen.
-
Reconstitute the sample in 100 µL of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of pristanic acid-TMS ester and its deuterated internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and has become increasingly popular for the analysis of metabolites in complex biological matrices.
1. Sample Preparation and Extraction:
-
Follow the same sample preparation and extraction procedure as described for the GC-MS method (Section 1).
2. Derivatization:
-
To the dried extract, add 50 µL of 2-picolylamine and 50 µL of 2,2'-dipyridyl disulfide in acetonitrile (B52724).
-
Add 50 µL of triphenylphosphine (B44618) in acetonitrile to initiate the derivatization reaction, forming the 2-picolyl ester of pristanic acid.
-
Incubate at room temperature for 30 minutes.
-
Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS/MS Detector: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the 2-picolyl ester of pristanic acid and its internal standard.
Visualizing Key Processes
To aid in the understanding of the analytical workflow and the biological context of pristanic acid, the following diagrams have been generated.
Caption: Experimental workflow for pristanic acid analysis.
Caption: Metabolic pathway of pristanic acid.
By utilizing high-quality reference standards and following robust analytical protocols, researchers can ensure the accuracy and reliability of their pristanic acid measurements, contributing to a better understanding and diagnosis of peroxisomal disorders.
Evaluating the Robustness of Pristanic Acid-d3-Based Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of fatty acids, particularly in the context of peroxisomal disorders, the choice of an appropriate internal standard is critical for assay robustness and data reliability. This guide provides an objective comparison of Pristanic acid-d3 as an internal standard in mass spectrometry-based assays, supported by experimental data and detailed methodologies.
Pristanic acid, a branched-chain fatty acid, is a key biomarker for several inherited metabolic diseases, including Refsum disease and Zellweger syndrome.[1] Its accurate quantification in biological matrices like plasma is essential for diagnosis and monitoring disease progression. This compound, a stable isotope-labeled analog, is frequently employed as an internal standard to ensure the precision and accuracy of these measurements.
The Role of Internal Standards in Assay Robustness
Quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations in sample preparation, injection volume, and instrument response. Internal standards are compounds added to samples at a known concentration to correct for these variations. An ideal internal standard is chemically similar to the analyte but distinguishable by the detector.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard. They co-elute with the endogenous analyte and experience similar ionization and fragmentation, effectively compensating for matrix effects and procedural losses.[2][3] This is particularly crucial in complex biological matrices where ion suppression or enhancement can significantly impact results.[4][5]
Comparison of Internal Standards for Pristanic Acid Analysis
The primary alternatives to this compound are other fatty acids not typically found in the sample, such as odd-chain fatty acids (e.g., heptadecanoic acid, C17:0). The following table summarizes the comparative performance of deuterated internal standards versus non-deuterated alternatives.
| Performance Metric | This compound (Deuterated IS) | Odd-Chain Fatty Acid (e.g., C17:0) |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (RSD%) | < 15% (Intra- and Inter-day) | 2.77-5.82% (Intra-day) |
| Recovery (%) | Typically 80-110% | 82-109.9% |
| Matrix Effect Compensation | High | Moderate to Low |
| Co-elution with Analyte | Yes | No |
| Mass Discrimination | Yes (by MS) | Yes (by chromatography and MS) |
Data synthesized from representative studies on fatty acid analysis using deuterated and non-deuterated internal standards.[1][6]
Experimental Data on Assay Performance
Several studies have demonstrated the robustness of assays utilizing stable isotope dilution for the quantification of pristanic acid.
GC-MS Method Performance:
A stable isotope dilution-gas chromatography/mass spectrometry (SID-GC/MS) method for the analysis of pristanic acid and other very long-chain fatty acids reported the following performance characteristics:
| Analyte | Linear Range (μmol/L) | Correlation Coefficient (r²) | Inaccuracy (Bias) (%) | Intra-batch Precision (RSD%) | Inter-batch Precision (RSD%) |
| Pristanic Acid | 0.1 - 3 | 0.994 - 0.999 | 1.6 - 6.88 | 2.58 - 6 | 5.7 - 7.15 |
This data highlights the excellent linearity, accuracy, and precision achievable with a GC-MS method using a stable isotope internal standard.
UPLC-MS/MS Method Performance:
A rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the same group of analytes showed the following performance:
| Analyte | Intraday Variation (RSD%) | Interday Variation (RSD%) |
| Pristanic Acid | < 9.2% | < 9.2% |
This demonstrates the high reproducibility of LC-MS/MS methods.[7] The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects inherent in LC-MS/MS analysis of biological samples.[8]
Experimental Protocols
Sample Preparation for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of pristanic acid from plasma for GC-MS analysis using this compound as an internal standard.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound in a suitable solvent.
-
Hydrolysis: Add 1 mL of 1M HCl in methanol (B129727) and incubate at 80°C for 60 minutes to hydrolyze the fatty acids from their esterified forms.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes.
-
Derivatization: Transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at 60°C for 30 minutes.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
GC-MS Analysis Parameters
-
Column: DB-1ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, then to 300°C at 5°C/min, and hold for 5 minutes.
-
MS Detection: Electron impact (EI) ionization with selected ion monitoring (SIM) of characteristic ions for pristanic acid and this compound.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the analytical workflow and the metabolic context of pristanic acid.
Caption: General workflow for the quantification of pristanic acid using this compound.
Caption: Simplified metabolic pathway from phytanic acid to pristanic acid.[9]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of pristanic acid in biological samples. Its chemical similarity to the analyte ensures accurate correction for procedural variability and matrix effects, which is paramount for the clinical diagnosis and research of peroxisomal disorders. While other internal standards can be used, stable isotope-labeled standards like this compound offer superior performance, leading to higher confidence in analytical results. The provided experimental framework and performance data serve as a valuable resource for laboratories aiming to establish or optimize robust assays for pristanic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different derivatization agents for pristanic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pristanic acid, a branched-chain fatty acid, is crucial in the diagnosis and monitoring of peroxisomal disorders, such as Refsum disease and Zellweger syndrome. Due to its chemical properties, derivatization is a critical step to enhance its detectability and chromatographic performance in analytical methods. This guide provides a comparative analysis of three commonly employed derivatization agents for pristanic acid, offering a comprehensive overview of their performance based on published experimental data.
Performance Comparison of Derivatization Agents
The selection of an appropriate derivatization agent is contingent on the analytical platform available (GC-MS or LC-MS), the required sensitivity, and the desired sample throughput. The following table summarizes the key performance characteristics of three distinct derivatization agents for pristanic acid analysis.
| Derivatization Agent | Analytical Method | Limit of Detection (LOD) | Linearity (R²) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Pentafluorobenzyl (PFB) Bromide | GC-MS (ECNI) | 1 pg on-column[1] | Not explicitly stated for pristanic acid, but generally excellent for carboxylic acids. | Not explicitly stated for pristanic acid. | Exceptional sensitivity due to the high electron-capturing properties of the PFB group, making it ideal for trace-level detection.[1] | Requires a more volatile analytical technique (GC-MS). Derivatization can be multi-step and time-consuming. |
| Trimethylaminoethyl (TMAE) Esters | LC-MS/MS | Not explicitly stated for pristanic acid, but the method is sensitive for related fatty acids. | >0.99 for related fatty acids[2] | <15% for related fatty acids[2] | Good sensitivity and compatibility with widely used LC-MS/MS systems.[2] | The derivatization procedure can involve multiple steps.[3] |
| DAABD-AE | UPLC-MS/MS | Not explicitly stated, but the method is described as rapid and specific.[4][5] | Excellent linearity over physiological and pathological concentrations.[4][5] | Intraday and interday variations <9.2%[4][5] | Rapid derivatization and analysis time, suitable for high-throughput screening.[4][5] | The reagent may not be as commonly available as PFB bromide. |
ECNI: Electron Capture Negative Ionization DAABD-AE: 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole
Experimental Workflows and Signaling Pathways
The general workflow for the analysis of pristanic acid involves sample preparation, derivatization, and instrumental analysis. The specific conditions for each step vary depending on the chosen derivatization agent and analytical platform.
Figure 1: General experimental workflow for the derivatization and analysis of pristanic acid.
Pristanic acid metabolism is intrinsically linked to peroxisomal β-oxidation. The accumulation of pristanic acid is a key indicator of defects in this pathway.
Figure 2: Simplified metabolic pathway of pristanic acid and the impact of peroxisomal disorders.
Detailed Experimental Protocols
Pentafluorobenzyl (PFB) Bromide Derivatization for GC-MS Analysis
This protocol is adapted from the method described by ten Brink et al. for the analysis of pristanic and phytanic acids.[1]
a. Sample Preparation and Hydrolysis:
-
To 100 µL of plasma, add internal standards (deuterated analogs of pristanic and phytanic acid).
-
Add 1 mL of 0.5 M ethanolic potassium hydroxide.
-
Incubate at 70°C for 60 minutes to hydrolyze the fatty acid esters.
-
Acidify the mixture with 0.5 mL of 6 M HCl.
b. Extraction:
-
Extract the fatty acids twice with 2 mL of n-hexane.
-
Pool the hexane (B92381) layers and evaporate to dryness under a stream of nitrogen.
c. Derivatization:
-
To the dried extract, add 50 µL of a solution containing 10% (v/v) pentafluorobenzyl bromide in acetonitrile (B52724) and 10 µL of N,N-diisopropylethylamine.
-
Incubate at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.
d. GC-MS Analysis:
-
Column: Capillary column suitable for fatty acid analysis (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Capture Negative Ionization (ECNI).
-
Detection: Selected Ion Monitoring (SIM) of the characteristic ions of the PFB derivatives of pristanic acid and its internal standard.
Trimethylaminoethyl (TMAE) Ester Derivatization for LC-MS/MS Analysis
This protocol is based on the methodology for fatty acid analysis using TMAE derivatization.[2][3]
a. Sample Preparation and Hydrolysis:
-
To 10 µL of plasma, add internal standards.
-
Perform alkaline hydrolysis as described in the PFB protocol.
b. Extraction:
-
Extract the fatty acids using a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Evaporate the solvent to dryness.
c. Derivatization:
-
To the dried extract, add 50 µL of a solution of 2-bromo-1-methylpyridinium (B1194362) iodide (0.1 M in acetonitrile) and 50 µL of a solution of N,N-dimethyl-N'-(2-hydroxyethyl)ethylenediamine (0.1 M in acetonitrile).
-
Incubate at room temperature for 30 minutes.
-
Evaporate the solvent and reconstitute in the mobile phase for LC-MS/MS analysis.
d. LC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the TMAE derivatives of pristanic acid and its internal standard.
DAABD-AE Derivatization for UPLC-MS/MS Analysis
This protocol is based on the rapid method developed by Al-Dirbashi et al.[4][5]
a. Sample Preparation and Hydrolysis:
-
To 20 µL of plasma, add internal standards.
-
Add 200 µL of 10 M KOH and incubate at 60°C for 60 minutes.
-
Acidify with 100 µL of 6 M HCl.
b. Extraction:
-
Extract with 1 mL of hexane.
-
Evaporate the hexane layer to dryness.
c. Derivatization:
-
To the dried residue, add 50 µL of a solution containing 1 mg/mL DAABD-AE in acetonitrile, 50 µL of a solution containing 10 mg/mL 2,2'-dipyridyl disulfide in acetonitrile, and 50 µL of a solution containing 10 mg/mL triphenylphosphine (B44618) in acetonitrile.
-
Incubate at 60°C for 60 minutes.
-
Evaporate to dryness and reconstitute in the initial mobile phase.
d. UPLC-MS/MS Analysis:
-
Column: A suitable UPLC C18 column.
-
Mobile Phase: A rapid gradient of acetonitrile and water with formic acid.
-
Ionization: ESI in positive mode.
-
Detection: MRM of the transitions for the DAABD-AE derivatives.
Conclusion
The choice of derivatization agent for pristanic acid analysis is a critical decision that impacts the sensitivity, specificity, and throughput of the assay. For ultra-sensitive detection at the picogram level, pentafluorobenzyl bromide with GC-MS (ECNI) is an excellent choice.[1] For routine clinical analysis where high throughput is essential, the DAABD-AE derivatization followed by UPLC-MS/MS offers a rapid and reliable method.[4][5] Trimethylaminoethyl (TMAE) ester derivatization provides a robust alternative for laboratories equipped with LC-MS/MS instrumentation.[2] Researchers should carefully consider their specific analytical needs and available resources when selecting the most appropriate derivatization strategy for pristanic acid quantification.
References
- 1. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid UPLC-MS/MS method for routine analysis of plasma pristanic, phytanic, and very long chain fatty acid markers of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pristanic Acid-d3: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including deuterated compounds such as Pristanic acid-d3. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of this compound, tailored for researchers, scientists, and drug development professionals.
This compound is commonly supplied as a solution in ethanol, a highly flammable liquid. Therefore, handling and disposal require strict adherence to safety protocols to mitigate risks of fire, exposure, and environmental contamination.
Hazard Identification and Safety Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. The primary hazards are associated with the solvent, typically ethanol, and the compound itself.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wash hands thoroughly after handling. Wear protective gloves.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear eye protection/face protection.[3] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[2] | Avoid release to the environment. |
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of work.[1]
-
Respiratory Protection: In case of inadequate ventilation or spills, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Collection:
-
Designate a specific, labeled, and sealed container for this compound waste. The container must be compatible with flammable liquids.
-
Do not mix this compound waste with other incompatible chemical waste streams.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Ensure the area is well-ventilated and extinguish all nearby ignition sources.[1]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material using non-sparking tools and place it into the designated chemical waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent.
3. Final Disposal:
-
All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.
-
Transfer the sealed waste container to your institution's designated chemical waste storage area.
-
Disposal must be carried out by a licensed chemical waste disposal company in accordance with all local, state, and federal regulations.[1][2] Do not pour down the drain or dispose of with regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
